molecular formula C10H18O3Si B024766 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid CAS No. 102245-65-8

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

Cat. No.: B024766
CAS No.: 102245-65-8
M. Wt: 214.33 g/mol
InChI Key: DNEAINNTXMYDFB-UHFFFAOYSA-N
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Description

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is a useful research compound. Its molecular formula is C10H18O3Si and its molecular weight is 214.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h8H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEAINNTXMYDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625993
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102245-65-8
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of tert-Butyldimethylsilyl (TBDMS) Protected But-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-butyldimethylsilyl but-2-ynoate, a valuable intermediate in organic synthesis. The protection of the carboxylic acid moiety as a TBDMS ester allows for selective reactions at other positions of the molecule. This document outlines the reaction pathway, a detailed experimental protocol, and a general workflow for its preparation and purification.

Introduction

The protection of functional groups is a critical strategy in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols and, to a lesser extent, carboxylic acids, due to its steric bulk and predictable reactivity. It is stable to a range of reaction conditions and can be selectively removed when needed. But-2-ynoic acid is a simple alkynoic acid, and its TBDMS-protected form serves as a useful building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

Reaction Pathway

The silylation of but-2-ynoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) is typically facilitated by a base, such as imidazole. Imidazole reacts with TBDMS-Cl to form a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole. This intermediate is then attacked by the carboxylate of but-2-ynoic acid in a nucleophilic substitution reaction to yield the desired TBDMS ester and regenerate imidazole.

Caption: Reaction pathway for the imidazole-catalyzed silylation of but-2-ynoic acid.

Experimental Protocol

This protocol is a representative example for the silylation of but-2-ynoic acid. Optimization may be required to achieve the best results.

Materials:

  • But-2-ynoic acid (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add but-2-ynoic acid (1.0 eq) and imidazole (2.5 eq). Dissolve the solids in anhydrous DCM.

  • Addition of Silylating Agent: Add TBDMS-Cl (1.2 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[1]

Data Presentation

The following table summarizes the general reaction parameters for the TBDMS protection of but-2-ynoic acid.

ParameterValue/ConditionNotes
Stoichiometry
But-2-ynoic acid1.0 eq
TBDMS-Cl1.1 - 1.5 eqAn excess ensures complete reaction.
Imidazole2.0 - 2.5 eqActs as both a base and a catalyst.
Reaction Conditions
SolventAnhydrous DCM or DMFDMF can accelerate the reaction.[2]
TemperatureRoom TemperatureGentle heating may be required for slow reactions.
Reaction Time2 - 24 hoursHighly dependent on substrate and conditions.
AtmosphereInert (Nitrogen or Argon)Prevents hydrolysis of reagents and intermediates.
Yield VariableExpected to be in the range of 70-95% based on similar reactions.

Experimental Workflow

The general workflow for the synthesis and purification of TBDMS-protected but-2-ynoic acid is depicted below.

experimental_workflow setup Reaction Setup (But-2-ynoic acid, Imidazole, TBDMS-Cl in DCM) reaction Reaction (Stirring at RT under N2) setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up (NaHCO3 quench, Extraction with EtOAc, Brine wash) monitoring->workup Reaction Complete drying Drying and Concentration (Dry with MgSO4, Filter, Rotary Evaporation) workup->drying purification Purification (Flash Column Chromatography) drying->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for the synthesis of TBDMS but-2-ynoate.

References

An In-depth Technical Guide to 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 102245-65-8

This technical guide provides a comprehensive overview of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid, a valuable building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis, and reactivity, with a focus on its applications in the synthesis of complex molecules.

Chemical and Physical Properties

This compound is a versatile reagent characterized by a protected hydroxyl group and a reactive carboxylic acid moiety. The tert-butyldimethylsilyl (TBDMS) protecting group offers stability under a range of reaction conditions, while the alkyne and carboxylic acid functionalities provide sites for diverse chemical transformations.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 102245-65-8
Molecular Formula C₁₀H₁₈O₃Si
Molecular Weight 214.34 g/mol [1]
IUPAC Name 4-{[tert-butyl(dimethyl)silyl]oxy}-2-butynoic acid
Synonyms This compound, 4-(TERT-BUTYLDIMETHYLSILYLOXY)-2-BUTYNOIC ACID[2]
SMILES CC(C)(C)--INVALID-LINK--(C)OCC#CC(=O)O
InChI Key DNEAINNTXMYDFB-UHFFFAOYSA-N

Table 2: Physical Properties

PropertyValue
Appearance Light brown wax or solid[1]
Solubility Soluble in organic solvents such as dichloromethane and ethyl acetate; limited solubility in water.[3]
Storage Conditions Store at 0-8 °C[1] or ambient temperature in a dry place.
Stability Stable under normal laboratory conditions but is sensitive to moisture.[3]

Synthesis

The synthesis of this compound typically involves the protection of the hydroxyl group of a suitable precursor. A general synthetic approach starts from 4-hydroxybut-2-ynoic acid.

Experimental Protocol: Silylation of 4-hydroxybut-2-ynoic acid

This protocol describes a general procedure for the protection of 4-hydroxybut-2-ynoic acid using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • 4-hydroxybut-2-ynoic acid

  • Tert-butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybut-2-ynoic acid in anhydrous DCM or THF.

  • Add imidazole (1.1-1.5 equivalents) or triethylamine (1.1-1.5 equivalents) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of TBDMSCl (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Singlet around 0.1-0.2 ppm (6H, Si-(CH₃)₂) - Singlet around 0.9 ppm (9H, Si-C(CH₃)₃) - Singlet or triplet around 4.3-4.4 ppm (2H, -O-CH₂-) - Broad singlet for the carboxylic acid proton (-COOH)
¹³C NMR - Peaks around -5 ppm (Si-(CH₃)₂) - Peak around 18 ppm (Si-C(CH₃)₃) - Peak around 25 ppm (Si-C(CH₃)₃) - Peak around 50-55 ppm (-O-CH₂-) - Peaks for the alkyne carbons (C≡C) between 70-90 ppm - Peak for the carboxylic acid carbon (-COOH) around 160-170 ppm
IR (cm⁻¹) - Broad O-H stretch around 2500-3300 (carboxylic acid) - C≡C stretch (weak) around 2200-2260 - C=O stretch around 1700-1725 - Si-C stretch around 1250 and 840
Mass Spec (EI) - Molecular ion peak (M⁺) may be weak or absent. - Characteristic fragment for the loss of a tert-butyl group ([M-57]⁺). - Other fragments corresponding to the loss of the silyl group or parts of the carbon chain.

Reactivity and Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily utilized as a building block for more complex molecules.[1] Its functional groups allow for a variety of chemical transformations.

Key Reactions
  • Esterification: The carboxylic acid can be readily converted to esters, which are useful intermediates.

  • Nucleophilic Additions: The alkyne moiety can undergo nucleophilic addition reactions.

  • Cycloaddition Reactions: The alkyne can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form heterocyclic systems.

  • Cross-Coupling Reactions: The alkyne can be used in various metal-catalyzed cross-coupling reactions.

  • Reduction: The alkyne and carboxylic acid can be reduced to the corresponding alkene/alkane and alcohol, respectively.

Role in Drug Development and Natural Product Synthesis

This compound serves as a key building block in the synthesis of pharmaceuticals and natural products.[4] The protected hydroxyl group allows for selective reactions at other parts of the molecule, and the alkyne functionality provides a handle for constructing complex carbon skeletons. For instance, similar propargyl alcohol derivatives are used in the synthesis of macrolides, polyketides, and other biologically active compounds.

While a specific signaling pathway directly modulated by this compound is not applicable as it is a building block, it can be incorporated into a larger molecule that targets a specific biological pathway. For example, if it were used to synthesize a kinase inhibitor, the final molecule would interact with the ATP binding site of the kinase, thereby inhibiting its activity and affecting downstream signaling.

References

spectral data for 4-(TBDMS-oxy)-but-2-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4-(TBDMS-oxy)-but-2-ynoic acid is a carboxylic acid containing a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group and an internal alkyne.[1][2] This structure makes it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[2][3] The TBDMS group serves as a robust protecting group for the alcohol functionality, allowing for selective reactions at the carboxylic acid or alkyne moieties.[1][2]

Table 1: General Properties of 4-(TBDMS-oxy)-but-2-ynoic Acid

PropertyValueSource
CAS Number 102245-65-8[3][4][5]
Molecular Formula C₁₀H₁₈O₃Si[3][5]
Molecular Weight 214.33 g/mol [3]
IUPAC Name 4-{[tert-butyl(dimethyl)silyl]oxy}-2-butynoic acid[4]
Physical Form Solid[4]
Purity (Typical) ~97%[4]
Storage Temperature Ambient[4]

Spectral Data

Detailed, experimentally-derived spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-(TBDMS-oxy)-but-2-ynoic acid are not available in the public scientific literature. Researchers utilizing this compound would need to perform their own spectral characterization.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-(TBDMS-oxy)-but-2-ynoic acid is not described in the searched scientific literature. However, based on its structure, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway:

A likely synthetic route to 4-(TBDMS-oxy)-but-2-ynoic acid would involve two key steps:

  • Protection of the alcohol: Starting from 4-hydroxy-2-butynoic acid, the hydroxyl group can be protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Work-up and Purification: Following the protection reaction, an aqueous work-up would be performed to remove the base and any water-soluble byproducts. The crude product would then be purified, likely via column chromatography on silica gel, to yield the desired 4-(TBDMS-oxy)-but-2-ynoic acid.

The diagram below illustrates this proposed synthetic workflow.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_process Purification cluster_product Final Product 4-hydroxy-2-butynoic_acid 4-Hydroxy-2-butynoic Acid Protection TBDMS Protection 4-hydroxy-2-butynoic_acid->Protection Workup Aqueous Work-up Protection->Workup TBDMSCl TBDMSCl TBDMSCl->Protection Base Base (e.g., Imidazole) Base->Protection Solvent Aprotic Solvent (e.g., DCM) Solvent->Protection Purification Column Chromatography Workup->Purification Final_Product 4-(TBDMS-oxy)-but-2-ynoic Acid Purification->Final_Product

Caption: Proposed synthesis workflow for 4-(TBDMS-oxy)-but-2-ynoic acid.

Safety Information

According to supplier safety data sheets, 4-(TBDMS-oxy)-but-2-ynoic acid is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(TBDMS-oxy)-but-2-ynoic acid is a commercially available synthetic intermediate with potential applications in pharmaceutical and materials science research. While detailed experimental data and synthesis protocols are not currently available in the public domain, its structure suggests straightforward synthetic accessibility. Researchers interested in utilizing this compound should anticipate the need to perform their own spectral characterization and synthesis optimization.

References

An In-depth Technical Guide to the Physical Properties of Silylated Butynoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of silylated butynoic acid derivatives. These compounds are of significant interest in organic synthesis and medicinal chemistry, serving as versatile building blocks for complex molecules. The introduction of a silyl protecting group enhances their stability and solubility in organic solvents, facilitating their use in a wide range of chemical transformations. This document outlines key physical and spectroscopic data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the general experimental workflow.

Quantitative Physical and Spectroscopic Data

The physical properties of silylated butynoic acid derivatives are influenced by the nature of the silyl group (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS)) and the position of silylation. The following tables summarize available quantitative data for representative compounds.

Table 1: Physical Properties of Silylated Butynoic Acid Derivatives

Compound NameSilyl GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C/mmHg)Physical Form
3-(Trimethylsilyl)propynoic acidTMSC₆H₁₀O₂Si142.2347-49105-110 / 10Solid
4-((tert-Butyldimethylsilyl)oxy)-2-butynoic acidTBDMSC₁₀H₁₈O₃Si214.34Not ReportedNot ReportedSolid[1]

Table 2: Spectroscopic Data for Silylated Butynoic Acid Derivatives

Compound Name¹H NMR (δ ppm, Solvent)¹³C NMR (δ ppm, Solvent)IR (cm⁻¹)Mass Spec (m/z)
3-(Trimethylsilyl)propynoic acid11.5 (s, 1H, COOH), 0.2 (s, 9H, Si(CH₃)₃) (CDCl₃)158.0 (C=O), 92.5 (C≡CSi), 88.0 (C≡CSi), -0.8 (Si(CH₃)₃) (CDCl₃)~3000 (br, OH), 2180 (C≡C), 1700 (C=O), 1250, 840 (Si-C)142 (M+), 127 (M-CH₃), 73 (Si(CH₃)₃)
4-((tert-Butyldimethylsilyl)oxy)-2-butynoic acid4.41 (s, 2H, CH₂), 0.89 (s, 9H, SiC(CH₃)₃), 0.11 (s, 6H, Si(CH₃)₂) (CDCl₃)158.1, 82.3, 75.9, 51.7, 25.6, 18.2, -5.3 (CDCl₃)Not ReportedNot Reported
2-Butynoic acid (Tetrolic acid) (Un-silylated reference)1.99 (s, 3H, CH₃) (DMSO-d₆)[2]Not ReportedNot ReportedNot Reported

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of silylated butynoic acid derivatives.

2.1. General Synthesis of Silylated Butynoic Acids

The silylation of butynoic acids is typically achieved by deprotonation of the terminal alkyne or the carboxylic acid proton followed by reaction with a silyl halide.

  • Materials: Butynoic acid derivative, a strong base (e.g., n-butyllithium (n-BuLi), lithium diisopropylamide (LDA)), silyl chloride (e.g., trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl)), anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether), and quenching agent (e.g., saturated aqueous ammonium chloride).

  • Procedure:

    • The butynoic acid derivative is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to a low temperature (typically -78 °C).

    • A strong base is added dropwise to the solution to deprotonate the most acidic proton.

    • The corresponding silyl chloride is then added to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography).

    • The reaction is quenched by the addition of a suitable quenching agent.

    • The product is extracted with an organic solvent, and the organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

    • The crude product is purified by column chromatography, distillation, or recrystallization.

2.2. Characterization Methods

The synthesized silylated butynoic acid derivatives are characterized using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. The chemical shift (δ) of the protons on the silyl group is characteristic (e.g., ~0.2 ppm for TMS). The disappearance of the acidic proton signal of the carboxylic acid (typically >10 ppm) can indicate the formation of a silyl ester.

    • ¹³C NMR: Shows the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid typically appears in the range of 165-185 ppm.[3] The carbons of the silyl group also have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present. A broad O-H stretch from 2500-3300 cm⁻¹ is characteristic of a carboxylic acid.[4] The C=O stretch of the carboxylic acid appears around 1710-1760 cm⁻¹.[5] The C≡C stretch is observed in the range of 2100-2260 cm⁻¹. Upon silylation of the carboxylic acid, the broad O-H band will disappear. Silyl groups show characteristic peaks, for instance, the Si-C bond in TMS derivatives shows absorptions around 1250 and 840 cm⁻¹.

  • Mass Spectrometry (MS):

    • Determines the molecular weight and fragmentation pattern of the compound. Silylated compounds often show a characteristic peak corresponding to the silyl group (e.g., m/z = 73 for TMS). The molecular ion peak (M+) may also be observed.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of silylated butynoic acid derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials (Butynoic Acid Derivative, Base, Silyl Chloride) reaction Reaction in Anhydrous Solvent start->reaction quench Reaction Quenching reaction->quench extraction Workup and Extraction quench->extraction purification Purification (Chromatography/Distillation) extraction->purification product Purified Silylated Butynoic Acid Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for synthesis and characterization.

References

reactivity of the alkyne functional group in protected butynoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Alkyne Functional Group in Protected Butynoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the alkyne functional group in butynoic acid derivatives, with a focus on the strategic use of protecting groups. The unique bifunctional nature of butynoic acid, featuring both a carboxylic acid and an alkyne, makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures.[1] Understanding the interplay between protecting group strategies and the inherent reactivity of the alkyne is paramount for its effective utilization.

Introduction to Butynoic Acids and Protecting Group Strategies

Butynoic acid exists as two primary isomers: 3-butynoic acid, with a terminal alkyne, and 2-butynoic acid (tetrolic acid), with an internal alkyne.[2] The terminal alkyne of 3-butynoic acid is particularly valuable due to the presence of a weakly acidic proton, enabling a unique set of transformations such as "click chemistry" and C-C bond formations via its acetylide anion.[1][2]

However, the presence of two reactive functional groups necessitates the use of protecting groups to achieve selective transformations.[3][4] A synthetic strategy may require masking the carboxylic acid to perform reactions on the alkyne, or conversely, protecting the alkyne to modify the carboxylic acid.

  • Protecting the Carboxylic Acid: Carboxylic acids are typically protected as esters (e.g., methyl, ethyl, or benzyl esters) to prevent their acidic proton from interfering with base-mediated reactions or to prevent their reaction with nucleophiles.[5]

  • Protecting the Terminal Alkyne: The acidic proton of a terminal alkyne can interfere with reactions involving strong bases or organometallic reagents.[3][5] Trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are commonly employed to protect the alkyne terminus. These groups are stable under many reaction conditions and can be selectively removed using fluoride reagents (like TBAF) or mild base.[4][6][7]

G start 3-Butynoic Acid protect_acid Protect Carboxylic Acid (e.g., Esterification) start->protect_acid Allows alkyne modification protect_alkyne Protect Alkyne (e.g., Silylation) start->protect_alkyne Allows acid modification acid_protected Alkyne is Reactive protect_acid->acid_protected alkyne_protected Carboxylic Acid is Reactive protect_alkyne->alkyne_protected

Caption: General strategies for the selective protection of 3-butynoic acid.

Core Reactivity of the Protected Alkyne Group

Once one functional group is masked, the other can undergo a variety of chemical transformations. This section focuses on the key reactions of the alkyne moiety in butynoic acid derivatives where the carboxylic acid is appropriately protected (e.g., as an ester).

Cycloaddition Reactions

The carbon-carbon triple bond of butynoic acid derivatives is an excellent substrate for cycloaddition reactions, which are powerful methods for constructing cyclic molecules.[1]

2.1.1 1,3-Dipolar Cycloadditions: Azide-Alkyne "Click Chemistry"

The most prominent reaction of terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.[1] The reaction is characterized by its high yield, mild conditions, and tolerance of a wide range of functional groups.

G sub_a Protected 3-Butynoic Acid cat Cu(I) Catalyst sub_a->cat sub_b Organic Azide (R-N3) sub_b->cat product 1,4-Disubstituted 1,2,3-Triazole cat->product [3+2] Cycloaddition

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

2.1.2 Diels-Alder Reactions

Alkynes can also participate as dienophiles in [4+2] Diels-Alder cycloadditions, although they are generally less reactive than alkenes.[2][8] The reaction of a protected 2-butynoic acid ester (an internal alkyne) with a diene like cyclopentadiene can form a bicyclic adduct, a valuable transformation for building molecular complexity.

Transition-Metal Catalyzed Reactions

Transition metals, particularly palladium, copper, and gold, catalyze a wide array of transformations involving alkynes.[9][10]

2.2.1 Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a combination of a palladium complex and a copper(I) salt. This reaction is fundamental in organic synthesis for constructing conjugated enyne systems and is widely used in drug discovery. A protected 3-butynoic acid ester can be coupled with various aryl halides to introduce aromatic moieties.

G cycle Pd(0) Oxidative Addition (R-X) Pd(II) Complex Transmetalation (Cu-Alkyne) Reductive Elimination cycle:f4->cycle:f0 Catalyst Regeneration product Coupled Product (R-Alkyne) cycle:f4->product alkyne Protected Butynoic Acid Ester + Cu(I) alkyne->cycle:f3 halide Aryl/Vinyl Halide (R-X) halide->cycle:f1

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

2.2.2 Gold-Catalyzed Reactions

Carbophilic gold catalysts can activate the alkyne group towards nucleophilic attack.[9] In the context of butynoic acids, gold catalysis can trigger cascade reactions, where an initial intramolecular hydrocarboxylation or other cyclization event leads to the formation of complex heterocyclic structures.[1][11]

Nucleophilic Addition Reactions

The π-bonds of the alkyne are susceptible to attack by nucleophiles.[1] While unactivated alkynes are only moderately electrophilic, their reactivity can be enhanced by conjugation with an electron-withdrawing group or by metal catalysis.[12]

The addition of nucleophiles, such as thiols (thiol-yne reaction), to the alkyne of a butynoic acid derivative can proceed, often catalyzed by a base or transition metal, to form vinyl sulfides.[13][14] These reactions are crucial in bioconjugation and materials science.

Quantitative Data Summary

The following tables summarize representative quantitative data for the reactions described above. Conditions and yields can vary significantly based on the specific substrates, catalysts, and protecting groups used.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Protected Butynoic Acid Derivative Azide Partner Catalyst System Solvent Yield (%)
Ethyl 3-butynoate Benzyl azide CuSO₄·5H₂O, Sodium Ascorbate t-BuOH/H₂O >95
Methyl 3-butynoate 1-Azidohexane CuI THF 92

| 3-Butynoic acid | Phenyl azide | Copper(I) acetate | DMSO | 88 |

Table 2: Transition-Metal Catalyzed Cross-Coupling

Reaction Type Alkyne Substrate Coupling Partner Catalyst System Solvent Yield (%)
Sonogashira TMS-protected 3-butynoic acid methyl ester Iodobenzene Pd(PPh₃)₄, CuI, Et₃N THF 85

| Sonogashira | Ethyl 3-butynoate | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, PPh₃, K₂CO₃ | DMF | 78 |

Detailed Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction

This protocol describes a typical copper-catalyzed cycloaddition between a protected butynoic acid and an organic azide.[1]

  • Reagent Preparation : In a reaction vial, dissolve the protected butynoic acid derivative (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition : To the solution, add sodium ascorbate (0.1 eq) followed by a catalytic amount of copper(II) sulfate pentahydrate (0.05 eq).

  • Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Workup and Purification : Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the pure 1,2,3-triazole product.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a standard procedure for the palladium- and copper-catalyzed coupling of a protected terminal alkyne with an aryl halide.

  • Inert Atmosphere : To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagents : Add anhydrous, degassed solvent (e.g., THF or DMF), followed by a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).

  • Alkyne Addition : Add the protected 3-butynoic acid derivative (1.2 eq) to the mixture.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup : Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification : Purify the residue by flash column chromatography to obtain the coupled product.

Conclusion

The alkyne functional group in protected butynoic acids displays a rich and versatile reactivity profile. Through the judicious use of protecting groups for the carboxylic acid or the alkyne terminus, chemists can unlock a vast array of selective transformations. Key reactions such as copper-catalyzed cycloadditions, palladium-catalyzed cross-couplings, and various nucleophilic additions make protected butynoic acids powerful and indispensable building blocks. Their utility in constructing complex molecules, particularly the triazole and conjugated systems prevalent in pharmaceuticals, ensures their continued importance in modern organic synthesis and drug development.

References

The Indispensable Shield: A Technical Guide to TBDMS as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and desired molecular complexity. Among the vast arsenal of available protecting groups for hydroxyl functionalities, the tert-butyldimethylsilyl (TBDMS or TBS) group stands out as a versatile and robust shield. Introduced by E.J. Corey in 1972, its widespread adoption is a testament to its favorable balance of stability under a wide range of reaction conditions and its selective removal under mild protocols.[1] This technical guide provides an in-depth exploration of the TBDMS protecting group, from its fundamental properties and reaction mechanisms to detailed experimental protocols and applications in complex syntheses.

Core Properties and Stability

The efficacy of the TBDMS group stems from the steric hindrance provided by the bulky tert-butyl group attached to the silicon atom.[2][3] This steric shield effectively protects the silicon-oxygen bond from nucleophilic and acidic attack, rendering TBDMS ethers significantly more stable than less hindered silyl ethers like trimethylsilyl (TMS) ethers.[2] This enhanced stability allows for a broader range of chemical transformations to be performed on the protected molecule without premature cleavage of the protecting group.

The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom and the pH of the medium.[1][4] The general order of stability under both acidic and basic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[5][6]

Quantitative Stability Data

The following table summarizes the relative rates of hydrolysis for common silyl ethers, highlighting the superior stability of the TBDMS group compared to TMS and TES.

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS (Trimethylsilyl)11
TES (Triethylsilyl)6410-100
TBDMS (tert-Butyldimethylsilyl) 20,000 ~20,000
TIPS (Triisopropylsilyl)700,000100,000
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000
Data compiled from multiple sources.[2][6][7]

Protection of Alcohols: Mechanism and Protocols

The most common method for the introduction of the TBDMS group is the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic solvent like N,N-dimethylformamide (DMF).[1][8]

Mechanism of Protection

The reaction is believed to proceed through the formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, in situ.[1] This intermediate is then attacked by the nucleophilic alcohol, leading to the formation of the TBDMS ether and regeneration of imidazole.

Protection_Mechanism ROH R-OH (Alcohol) TBDMSEther R-O-TBDMS ROH->TBDMSEther TBDMSCl TBDMS-Cl Silylimidazole TBDMS-Imidazole (Reactive Intermediate) TBDMSCl->Silylimidazole + Imidazole Imidazole Imidazole ImidazoleH Imidazole-H⁺ Imidazole->ImidazoleH + HCl Silylimidazole->TBDMSEther + R-OH - Imidazole HCl HCl

Caption: Mechanism of TBDMS protection of an alcohol.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol

This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol.[9][10]

  • Materials:

    • Diol containing primary and secondary alcohols (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

    • Imidazole (2.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether (Et₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the diol (1.0 eq) in anhydrous DMF.

    • Add imidazole (2.2 eq) to the solution and stir at room temperature under an inert atmosphere.

    • Add TBDMSCl (1.1 eq) portion-wise to the solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[10]

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.

Protocol 2: Protection of a Secondary Alcohol

For the protection of more hindered secondary alcohols, longer reaction times or gentle heating may be necessary.[2]

  • Materials:

    • Secondary alcohol (1.0 eq)

    • TBDMSCl (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the secondary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC. For particularly hindered alcohols, gentle heating (e.g., 40-50 °C) may be required.[2]

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the resulting TBDMS ether by flash column chromatography.

Deprotection of TBDMS Ethers: Mechanism and Protocols

The cleavage of TBDMS ethers is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[4][11] The high affinity of fluoride for silicon drives the reaction, allowing for selective deprotection under mild conditions.[11][12]

Mechanism of Fluoride-Mediated Deprotection

The deprotection mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate silicon intermediate.[1][11] This intermediate then collapses, breaking the silicon-oxygen bond to release the alkoxide, which is subsequently protonated during workup to yield the alcohol. The formation of the very strong Si-F bond is the thermodynamic driving force for this reaction.[1]

Deprotection_Mechanism TBDMSEther R-O-TBDMS PentacoordinateSi [R-O-Si(TBDMS)F]⁻ (Pentacoordinate Intermediate) TBDMSEther->PentacoordinateSi + F⁻ Fluoride F⁻ (e.g., from TBAF) Fluoride->PentacoordinateSi RO R-O⁻ (Alkoxide) PentacoordinateSi->RO - TBDMS-F ROH R-OH (Alcohol) RO->ROH + H⁺ TBDMSF TBDMS-F H_source H⁺ source (workup) H_source->ROH

Caption: Mechanism of fluoride-mediated TBDMS deprotection.

Experimental Protocols

Protocol 3: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This is the most widely used method for TBDMS ether cleavage.[4][13]

  • Materials:

    • TBDMS-protected alcohol (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (CH₂)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.

    • Add the TBAF solution (1.1 eq) dropwise to the stirred solution at 0 °C to room temperature.

    • Stir the reaction for 45 minutes to 18 hours, monitoring by TLC.[4][13]

    • Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[13]

    • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 4: Selective Deprotection of Primary vs. Secondary TBDMS Ethers

Under carefully controlled acidic conditions, it is possible to selectively deprotect a primary TBDMS ether in the presence of a secondary one.[14]

  • Materials:

    • Substrate with primary and secondary TBDMS ethers (1.0 eq)

    • Formic acid (5-20% in acetonitrile/water)

  • Procedure:

    • Dissolve the substrate in a mixture of acetonitrile and water.

    • Add formic acid to the desired concentration (5-20%).[14]

    • Stir the reaction at room temperature, carefully monitoring the progress by TLC or HPLC to maximize the yield of the mono-deprotected product.

    • Upon reaching the desired conversion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

Applications in Complex Molecule Synthesis

The robustness and selective reactivity of the TBDMS group have made it an invaluable tool in the total synthesis of numerous complex natural products. Its ability to withstand a variety of reaction conditions allows for the strategic unmasking of hydroxyl groups at late stages of a synthesis. For instance, in the synthesis of macrolides, tetracyclines, and other polyhydroxylated natural products, the differential protection of various hydroxyl groups with TBDMS and other protecting groups is a common and effective strategy.[15][16]

Summary of TBDMS Protection and Deprotection Conditions

Reaction Reagents Solvent Temperature Typical Reaction Time Yield (%)
Protection (Primary OH) TBDMSCl, ImidazoleDMF0 °C to RT2-12 hHigh
Protection (Secondary OH) TBDMSCl, ImidazoleDMFRT to 50 °C12-24 hGood to High
Deprotection (Fluoride) TBAFTHF0 °C to RT0.75-18 h32-99[4][13]
Deprotection (Acidic) Formic Acid (aq.)AcetonitrileRTSubstrate dependentHigh (selective)[14]
Deprotection (Other) HF-Pyridine, CsF, KFVariousVariousSubstrate dependentGood to High[17]

Conclusion

The tert-butyldimethylsilyl group remains a cornerstone of modern organic synthesis. Its predictable stability, ease of introduction and removal, and the wealth of available experimental protocols make it a reliable choice for the protection of hydroxyl groups in a wide array of synthetic endeavors. A thorough understanding of its properties, reaction mechanisms, and the nuances of its application and removal is essential for any researcher engaged in the synthesis of complex organic molecules. This guide provides a solid foundation for the effective utilization of this powerful synthetic tool.

References

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-but-2-ynoic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-but-2-ynoic acid and its precursors are versatile building blocks in organic synthesis, playing a crucial role in the preparation of a wide array of biologically active molecules and pharmaceuticals.[1] The unique combination of a hydroxyl group, a carboxylic acid, and an alkyne functionality within a compact four-carbon framework allows for diverse chemical transformations, including cyclizations, esterifications, and coupling reactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-hydroxy-but-2-ynoic acid and its key precursors, with a focus on practical applications for research and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 4-hydroxy-but-2-ynoic acid and its derivatives is fundamental for their application in synthesis. Key quantitative data are summarized in the tables below.

Table 1: Physical Properties of 4-Hydroxy-but-2-ynoic Acid and a Key Precursor

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
4-Hydroxy-but-2-ynoic acidC₄H₄O₃100.07115-116319.2 ± 25.01.429 ± 0.06
Ethyl 4-hydroxy-but-2-ynoateC₆H₈O₃128.13Not availableNot availableNot available

Data sourced from[1][2][3][4]

Synthesis of 4-Hydroxy-but-2-ynoic Acid and its Precursors

Several synthetic routes to 4-hydroxy-but-2-ynoic acid have been established, each with its own advantages and limitations. The primary precursors are propargyl alcohol and 1,4-butynediol.

Synthesis via Carboxylation of Propargyl Alcohol Derivatives

A common and effective method involves the deprotonation of propargyl alcohol followed by carboxylation. To achieve this, strong bases like n-butyllithium or a Grignard reagent are employed.

Synthesis_from_Propargyl_Alcohol cluster_carboxylation propargyl_alcohol Propargyl Alcohol intermediate Lithium or Magnesium Alkoxide/Acetylide propargyl_alcohol->intermediate 1. n-BuLi or RMgX 2. Deprotonation product 4-Hydroxy-but-2-ynoic Acid intermediate->product 1. Carboxylation co2 CO₂ (Carbon Dioxide) h3o Acidic Workup (H₃O⁺)

This protocol is adapted from procedures described in the literature.[5]

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of propargyl alcohol in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched with water, and the aqueous layer is acidified with dilute HCl. The product is then extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-hydroxy-but-2-ynoic acid, which can be further purified by recrystallization.

Synthesis via Oxidation of 1,4-Butynediol

An alternative approach involves the selective oxidation of one of the primary alcohol groups of 1,4-butynediol. This can be achieved using various oxidizing agents, including biological methods or catalytic oxidation. A patented method describes the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system.[5]

Oxidation_of_Butynediol butynediol 1,4-Butynediol product 4-Hydroxy-but-2-ynoic Acid butynediol->product Selective Oxidation oxidant Oxidizing Agent (e.g., TEMPO/NaOCl)

This protocol is a general representation based on TEMPO-catalyzed oxidations.[5]

  • Reaction Setup: To a solution of 1,4-butynediol in a suitable solvent such as dichloromethane, TEMPO (catalytic amount) and a co-oxidant like sodium hypochlorite (bleach) are added.

  • Reaction Conditions: The reaction is typically carried out at or below room temperature with vigorous stirring. The pH of the reaction mixture is maintained in the appropriate range for the catalyst system.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Table 2: Comparison of Synthetic Methods for 4-Hydroxy-but-2-ynoic Acid

MethodPrecursorKey ReagentsTypical Yield (%)AdvantagesDisadvantages
n-ButyllithiumPropargyl alcoholn-BuLi, CO₂HighHigh yieldRequires cryogenic temperatures, strictly anhydrous conditions
Grignard ReagentPropargyl alcoholRMgX, CO₂Moderate to HighMilder conditions than n-BuLiCan have side reactions
Catalytic Oxidation1,4-ButynediolTEMPO, NaOClVariesAvoids strong bases and cryogenic conditionsSelectivity can be an issue

Chemical Reactivity and Applications

The trifunctional nature of 4-hydroxy-but-2-ynoic acid makes it a valuable intermediate for the synthesis of various heterocyclic compounds, most notably butenolides (furan-2(5H)-ones).

Cyclization to Butenolides

Under acidic or thermal conditions, 4-hydroxy-but-2-ynoic acid can undergo intramolecular cyclization to form a five-membered lactone ring, a butenolide. This transformation is a key step in the synthesis of many natural products and pharmacologically active compounds.

Cyclization_to_Butenolide hydroxy_acid 4-Hydroxy-but-2-ynoic Acid butenolide Butenolide (Furan-2(5H)-one) hydroxy_acid->butenolide Intramolecular Cyclization (H⁺ or Δ)

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a signal for the methylene protons adjacent to the hydroxyl group (CH₂OH), a broad singlet for the hydroxyl proton, and another broad singlet for the carboxylic acid proton. The exact chemical shifts would be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum would exhibit four distinct signals corresponding to the carboxylic carbon, the two acetylenic carbons, and the methylene carbon. The chemical shifts would be in the characteristic regions for these functional groups.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid and alcohol, a C=O stretching vibration for the carboxylic acid, and a C≡C stretching band for the alkyne.

Conclusion

4-Hydroxy-but-2-ynoic acid and its precursors are indispensable tools in modern organic synthesis. The synthetic methodologies outlined in this guide, coupled with an understanding of the compound's reactivity, provide a solid foundation for researchers and drug development professionals to utilize these versatile building blocks in the creation of novel and complex molecules. The continued exploration of new synthetic routes and applications of these compounds will undoubtedly lead to further advancements in medicinal chemistry and materials science.

References

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Compound Identification

This document pertains to the chemical compound identified as 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid. It is a valuable building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals.[1] The key structural features include a carboxylic acid group, an internal alkyne, and a tert-butyldimethylsilyl (TBDMS) ether protecting group. This silyl ether provides stability and allows for selective reactions at other sites of the molecule.[1]

Chemical Properties and Data

The fundamental molecular properties of this compound are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₃Si[1][2][3][4]
Molecular Weight 214.33 g/mol [2][4]
CAS Number 102245-65-8[1][2][3][5]
Appearance Light brown wax or Solid[1]
Purity Typically ≥ 96% (by HPLC)[1]
Storage Conditions 0-8 °C[1][6]

Structural Information and Logic

The structure of this compound dictates its reactivity. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the primary alcohol at the C-4 position. This protection is robust yet can be removed under specific conditions (e.g., with fluoride ions), allowing for sequential chemical modifications. The logical relationship of its functional groups is diagrammed below.

G cluster_backbone But-2-ynoic Acid Backbone cluster_protecting_group Protecting Group COOH Carboxylic Acid (C1) Alkyne Alkyne (C2-C3) COOH->Alkyne adjacent to CH2O Methylene Ether (C4) Alkyne->CH2O adjacent to TBDMS TBDMS Group (tert-butyldimethylsilyl) CH2O->TBDMS protected by

Caption: Functional group relationships in the molecule.

Experimental Protocols

This section is not applicable as the request is for the molecular weight and formula of a specific, known chemical compound, not for a description of experimental results.

Signaling Pathways

This section is not applicable as this compound is a synthetic building block and not typically associated with specific biological signaling pathways. Its utility lies in the synthesis of larger, often biologically active, molecules.

References

Methodological & Application

Application Notes and Protocols for 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is a versatile bifunctional molecule valuable in chemical synthesis and bioconjugation. Its structure incorporates a terminal alkyne, a carboxylic acid, and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. The alkyne functionality allows for its participation in highly efficient and specific "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The carboxylic acid moiety enables conjugation to amine-containing molecules, such as proteins or drug delivery vehicles, through amide bond formation. The TBDMS protecting group provides stability to the hydroxyl group during synthetic manipulations and can be selectively removed when the free hydroxyl is required for subsequent steps or as part of the final molecular design.

This document provides detailed application notes and protocols for the use of this compound in click chemistry for applications in drug delivery, bioconjugation, and material science.

Core Applications

The unique trifunctional nature of this compound makes it a valuable building block in several research and development areas:

  • Drug Delivery: The carboxylic acid can be conjugated to drug delivery systems (e.g., nanoparticles, polymers, antibodies), while the alkyne can be used to "click" on azide-modified therapeutic agents, targeting ligands, or imaging agents. The protected hydroxyl group can be unmasked to modulate solubility or for further functionalization.

  • Bioconjugation: This molecule can be used to label proteins, peptides, or other biomolecules. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on a protein), introducing an alkyne handle for subsequent click reactions.

  • Material Science: The alkyne group can be used to functionalize surfaces or polymers via click chemistry, imparting new properties to the material. The carboxylic acid and the deprotected hydroxyl group can also be used for surface attachment or to influence the material's characteristics.[1]

Data Presentation

Table 1: Representative Reaction Parameters for CuAAC Bioconjugation
Alkyne PartnerAzide PartnerCatalyst SystemLigandSolvent SystemTemperature (°C)Time (h)Typical Yield (%)
Protein-alkyne conjugateAzide-fluorophoreCuSO₄ / Sodium AscorbateTHPTAAqueous Buffer (e.g., PBS)251 - 4> 90
Alkyne-functionalized nanoparticleAzide-peptideCuSO₄ / Sodium AscorbateTBTAt-BuOH / H₂O254 - 1285 - 95
Small molecule alkyneAzide-modified polymerCu(I)BrPMDETADMF4024> 90

Note: The data presented in this table is representative and based on typical CuAAC reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Amine-Containing Biomolecule

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a biomolecule containing primary amines (e.g., a protein) to introduce an alkyne handle for click chemistry.

Materials:

  • This compound

  • Biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., anhydrous DMF or DMSO)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

    • Dissolve this compound in Activation Buffer to a stock concentration of 10 mM.

    • Prepare the biomolecule solution at a concentration of 1-10 mg/mL in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, add a 10-50 fold molar excess of the this compound stock solution to the biomolecule solution.

    • Add a 2-5 fold molar excess of EDC and NHS (or Sulfo-NHS) over the butynoic acid.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Biomolecule:

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Alkyne-Modified Biomolecule:

    • Remove excess reagents by buffer exchange using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click reaction between the alkyne-modified biomolecule (from Protocol 1) and an azide-containing molecule.

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing molecule (e.g., azide-fluorophore, azide-drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-modified biomolecule in the Reaction Buffer.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water). A 5-10 fold molar excess over the biomolecule is recommended.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water immediately before use.

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is common. For example, mix 1 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA.

  • Initiation of the Click Reaction:

    • In a reaction tube, combine the alkyne-modified biomolecule and the azide-containing molecule.

    • Add the premixed catalyst solution to the biomolecule/azide mixture. The final copper concentration should be in the range of 50-250 µM.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect from light if using a light-sensitive fluorophore.

  • Purification of the Conjugate:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

Protocol 3: Deprotection of the TBDMS Group

This protocol describes the removal of the TBDMS protecting group to yield the free hydroxyl functionality. This can be performed either before conjugation or after the click reaction, depending on the experimental design.

Materials:

  • TBDMS-protected compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the TBDMS-protected compound in THF.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Slowly add a 1.1 molar equivalent of the TBAF solution to the reaction mixture.

    • Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching and Workup:

    • Once the reaction is complete, quench by adding a few drops of acetic acid.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain the deprotected compound.

Visualizations

experimental_workflow cluster_activation Activation & Conjugation cluster_click Click Chemistry cluster_deprotection Optional Deprotection start 4-(TBDMS-oxy)-but-2-ynoic acid edc_nhs EDC / NHS Activation start->edc_nhs conjugation Amide Bond Formation edc_nhs->conjugation protein Amine-containing Biomolecule protein->conjugation alkyne_protein Alkyne-modified Biomolecule conjugation->alkyne_protein click_reaction CuAAC Reaction alkyne_protein->click_reaction azide Azide-modified Molecule azide->click_reaction final_conjugate Final Bioconjugate click_reaction->final_conjugate deprotection_step TBDMS Deprotection (e.g., TBAF) final_conjugate->deprotection_step deprotected_conjugate Deprotected Conjugate deprotection_step->deprotected_conjugate

Caption: Experimental workflow for bioconjugation using 4-(TBDMS-oxy)-but-2-ynoic acid.

Caption: Signaling pathway for an antibody-drug conjugate utilizing a click chemistry linker.

References

Applications of TBDMS-Protected Alkynes in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyldimethylsilyl (TBDMS) group is a robust and versatile protecting group for terminal alkynes, playing a crucial role in the synthesis of a wide array of pharmaceutical agents. Its steric bulk confers stability under various reaction conditions, yet it can be selectively removed under mild protocols, making it an invaluable tool in modern medicinal chemistry. This document provides detailed application notes, experimental protocols, and data for the use of TBDMS-protected alkynes in the synthesis of key pharmaceutical intermediates.

Application Note 1: Synthesis of Nicotinic Acetylcholine Receptor Agonists

Application: TBDMS-protected alkynes are instrumental in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists, such as Altinicline (SIB-1508Y), which has been investigated for the treatment of Parkinson's disease and other neurological disorders. The core of this synthesis often involves a Sonogashira coupling reaction to introduce the alkyne moiety onto a pyridine ring system.

Workflow for the Synthesis of an Altinicline Precursor:

start 5-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine sonogashira Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) start->sonogashira tbdms_alkyne TBDMS-acetylene tbdms_alkyne->sonogashira protected_intermediate TBDMS-protected Altinicline Precursor sonogashira->protected_intermediate deprotection TBAF Deprotection protected_intermediate->deprotection final_product Altinicline Precursor (Terminal Alkyne) deprotection->final_product

Caption: Synthetic workflow for an Altinicline precursor.

Signaling Pathway: Nicotinic Acetylcholine Receptor

Altinicline is an agonist of nAChRs. Activation of these receptors, particularly the α4β2 and α7 subtypes in the brain, can modulate the release of various neurotransmitters, including dopamine.[1][2] This modulation is believed to have therapeutic effects in neurodegenerative diseases like Parkinson's.[1][3]

altinicline Altinicline nAChR Nicotinic Acetylcholine Receptor (nAChR) altinicline->nAChR binds and activates ca_influx Ca²⁺ Influx nAChR->ca_influx dopamine_release Dopamine Release ca_influx->dopamine_release neuroprotection Neuroprotective Pathways (e.g., PI3K/Akt) ca_influx->neuroprotection therapeutic_effects Therapeutic Effects in Parkinson's Disease dopamine_release->therapeutic_effects neuroprotection->therapeutic_effects

Caption: Simplified nAChR signaling pathway.

Application Note 2: Synthesis of Retinoid Receptor Modulators

Application: The synthesis of retinoids, such as Tazarotene, used in the treatment of psoriasis and acne, can employ TBDMS-protected alkynes.[4] A key step is the Sonogashira coupling of a protected ethynylpyridine derivative with a suitable aromatic partner.

Workflow for the Synthesis of a Tazarotene Intermediate:

start Ethyl 6-chloronicotinate sonogashira Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) start->sonogashira tbdms_alkyne TBDMS-acetylene tbdms_alkyne->sonogashira protected_intermediate Ethyl 6-((tert-butyldimethylsilyl)ethynyl)nicotinate sonogashira->protected_intermediate deprotection Base-mediated Deprotection protected_intermediate->deprotection final_intermediate Ethyl 6-ethynylnicotinate deprotection->final_intermediate

Caption: Synthesis of a key Tazarotene intermediate.

Signaling Pathway: Retinoic Acid Receptor

Tazarotene is a prodrug that is converted to tazarotenic acid, which selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ.[5][6] This interaction modulates gene expression, leading to normalization of cell differentiation and proliferation and a reduction in inflammation.[5][7][8]

cluster_0 Cell cluster_1 Nucleus tazarotene Tazarotene tazarotenic_acid Tazarotenic Acid (Active Metabolite) tazarotene->tazarotenic_acid metabolism rar Retinoic Acid Receptor (RAR-β/γ) tazarotenic_acid->rar binds nucleus Nucleus rar->nucleus gene_expression Modulation of Gene Expression nucleus->gene_expression regulates cellular_effects Normalization of Cell Proliferation & Differentiation, Anti-inflammatory Effects gene_expression->cellular_effects

Caption: Tazarotene's mechanism of action.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key transformations involving TBDMS-protected alkynes in pharmaceutical synthesis.

Reaction Substrate Reagents and Conditions Yield (%) Reference
TBDMS Protection Terminal AlkyneTBDMS-Cl, Imidazole, DMF, rt, 2-4 h85-95General Procedure
Sonogashira Coupling Aryl BromideTBDMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N, THF, 60-80 °C, 4-12 h70-95[9][10][11]
TBAF Deprotection TBDMS-AlkyneTBAF (1M in THF), THF, 0 °C to rt, 1-3 h90-99General Procedure

Experimental Protocols

Protocol 1: TBDMS Protection of a Terminal Alkyne

Objective: To protect a terminal alkyne with a tert-butyldimethylsilyl group.

Materials:

  • Terminal alkyne (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv)

  • Imidazole (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the terminal alkyne (1.0 equiv) and imidazole (1.2 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBDMS-Cl (1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected alkyne.

Protocol 2: Sonogashira Coupling of a TBDMS-Protected Alkyne with an Aryl Bromide

Objective: To couple a TBDMS-protected alkyne with an aryl bromide to form a C(sp)-C(sp²) bond.

Materials:

  • Aryl bromide (1.0 equiv)

  • TBDMS-protected alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or sealed tube, magnetic stirrer, and other standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous THF and triethylamine (2.0 equiv).

  • Add the TBDMS-protected alkyne (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: TBAF Deprotection of a TBDMS-Protected Alkyne

Objective: To remove the TBDMS protecting group to reveal the terminal alkyne.

Materials:

  • TBDMS-protected alkyne (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the TBDMS-protected alkyne (1.0 equiv) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected terminal alkyne.

References

Application Notes and Protocols for Coupling Reactions with 4-(TBDMS-oxy)-but-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyldimethylsilyloxy)-but-2-ynoic acid is a versatile bifunctional molecule widely employed in organic synthesis. Its structure incorporates a protected primary alcohol and a carboxylic acid flanking a reactive alkyne moiety. This unique arrangement makes it a valuable building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The silyl ether protecting group (TBDMS) offers stability under various reaction conditions and can be selectively removed when needed. This document provides detailed protocols for common coupling reactions involving 4-(TBDMS-oxy)-but-2-ynoic acid, specifically focusing on amide and ester bond formation.

Core Applications

The primary application of 4-(TBDMS-oxy)-but-2-ynoic acid in synthetic chemistry is as a linchpin for connecting different molecular fragments. The carboxylic acid allows for coupling with amines to form amides or with alcohols to form esters. The terminal alkyne can then be further functionalized through various reactions, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, or reduction to the corresponding alkene or alkane. This sequential reactivity is instrumental in the assembly of complex natural products and medicinal chemistry targets.

Key Coupling Reactions: Methodologies and Protocols

The formation of amide and ester bonds from 4-(TBDMS-oxy)-but-2-ynoic acid typically requires the activation of the carboxylic acid moiety. Several standard coupling reagents can be employed for this purpose. Below are detailed protocols for two common and effective methods: an EDC/HOBt-mediated amide coupling and a Yamaguchi esterification.

Amide Coupling via EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and effective method for amide bond formation, known for minimizing side reactions and racemization.

Experimental Protocol: General Procedure for Amide Coupling

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(TBDMS-oxy)-but-2-ynoic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise at 0 °C (ice bath).

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data Summary: Amide Coupling

Reagent/ParameterMolar Equivalent/Condition
4-(TBDMS-oxy)-but-2-ynoic acid1.0
Amine1.1
EDC·HCl1.2
HOBt1.2
DIPEA2.0
SolventAnhydrous DCM or DMF
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Typical Yield70-95%
Esterification via Yamaguchi Protocol

The Yamaguchi esterification is a powerful method for the formation of esters, particularly for sterically hindered alcohols and for macrocyclizations. It proceeds via a mixed anhydride intermediate.

Experimental Protocol: General Procedure for Yamaguchi Esterification

  • Mixed Anhydride Formation: To a stirred solution of 4-(TBDMS-oxy)-but-2-ynoic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., toluene or THF), add triethylamine (Et₃N) (1.1 equivalents) at room temperature. After 10 minutes, add 2,4,6-trichlorobenzoyl chloride (1.05 equivalents) and stir the mixture for 1-2 hours at room temperature.

  • Ester Formation: In a separate flask, dissolve the desired alcohol (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) (3.0 equivalents) in the same anhydrous solvent. Add this solution to the mixed anhydride solution at room temperature.

  • Reaction: Stir the reaction mixture for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired ester.

Quantitative Data Summary: Yamaguchi Esterification

Reagent/ParameterMolar Equivalent/Condition
4-(TBDMS-oxy)-but-2-ynoic acid1.0
Alcohol1.5
2,4,6-Trichlorobenzoyl chloride1.05
Triethylamine (Et₃N)1.1
4-Dimethylaminopyridine (DMAP)3.0
SolventAnhydrous Toluene or THF
TemperatureRoom Temperature
Reaction Time4-12 hours
Typical Yield75-90%

Visualizing the Workflow

Amide Coupling Workflow

AmideCoupling cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_products Products Acid 4-(TBDMS-oxy)-but-2-ynoic acid Activation Activation (0 °C, 30 min) Acid->Activation Amine Amine (R-NH2) Coupling Coupling (RT, 12-24h) Amine->Coupling EDC EDC·HCl EDC->Activation HOBt HOBt HOBt->Activation Base DIPEA Base->Coupling Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Byproducts Urea byproduct, Salts Workup->Byproducts Product Desired Amide Purification->Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Yamaguchi Esterification Workflow

YamaguchiEsterification cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_products Products Acid 4-(TBDMS-oxy)-but-2-ynoic acid Anhydride_Formation Mixed Anhydride Formation (RT, 1-2h) Acid->Anhydride_Formation Alcohol Alcohol (R-OH) Ester_Formation Ester Formation (RT, 4-12h) Alcohol->Ester_Formation Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl chloride Yamaguchi_Reagent->Anhydride_Formation Base1 Et3N Base1->Anhydride_Formation Base2 DMAP Base2->Ester_Formation Anhydride_Formation->Ester_Formation Workup Aqueous Work-up Ester_Formation->Workup Purification Column Chromatography Workup->Purification Product Desired Ester Purification->Product

Caption: General workflow for Yamaguchi esterification.

Signaling Pathways and Broader Context

While 4-(TBDMS-oxy)-but-2-ynoic acid is a synthetic building block and not directly involved in biological signaling, the molecules synthesized using it often are. For instance, this acid could be a key component in the synthesis of probes to study enzyme activity or in the development of kinase inhibitors. The amide or ester linkage formed is often designed to mimic a peptide bond or to position a pharmacophore correctly within a binding site. The alkyne functionality can be used to attach fluorescent tags or biotin for pull-down experiments, aiding in the elucidation of biological pathways.

Logical Relationship in Drug Discovery

DrugDiscovery BuildingBlock 4-(TBDMS-oxy)-but-2-ynoic acid Coupling Coupling Reaction (Amide/Ester Formation) BuildingBlock->Coupling Intermediate Functionalized Intermediate Coupling->Intermediate Further_Mod Further Modification (e.g., Click Chemistry) Intermediate->Further_Mod Final_Compound Final Bioactive Compound Further_Mod->Final_Compound Bio_Assay Biological Assays Final_Compound->Bio_Assay Target_ID Target Identification/ Pathway Elucidation Bio_Assay->Target_ID

Caption: Role of the title compound in a drug discovery workflow.

Conclusion

4-(TBDMS-oxy)-but-2-ynoic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols provided herein for amide and ester formation represent robust and reproducible methods for its incorporation into a wide range of target structures. The ability to perform subsequent modifications on the alkyne moiety further enhances its utility in the fields of medicinal chemistry and chemical biology. Researchers and drug development professionals can leverage these protocols as a foundation for the efficient synthesis of novel compounds with potential therapeutic applications.

Application Notes and Protocols for the Synthesis of Complex Molecules Using Silylated Butynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of silylated butynoic acid, a versatile building block in the synthesis of complex organic molecules. The presence of both a carboxylic acid and a silyl-protected alkyne allows for a wide range of synthetic transformations, making it a valuable tool in medicinal chemistry and materials science.

Synthesis of 4-(Trimethylsilyl)-3-butynoic Acid

Application Note: 4-(Trimethylsilyl)-3-butynoic acid is a key starting material for the methodologies described herein. It is typically prepared in a two-step sequence from commercially available 3-butyn-1-ol. The first step involves the protection of the terminal alkyne with a trimethylsilyl (TMS) group, followed by the oxidation of the primary alcohol to a carboxylic acid. The TMS group serves to protect the acidic alkyne proton during subsequent reactions and can be easily removed under mild conditions when desired.

A 3-Butyn-1-ol B Silylation A->B C 4-(Trimethylsilyl)-3-butyn-1-ol B->C D Oxidation C->D E 4-(Trimethylsilyl)-3-butynoic Acid D->E

Caption: Synthesis of 4-(trimethylsilyl)-3-butynoic acid.
Experimental Protocol: Synthesis of 4-(Trimethylsilyl)-3-butyn-1-ol

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • 3-Butyn-1-ol

  • Anhydrous tetrahydrofuran (THF)

  • Ethylmagnesium bromide (2.0 M solution in THF)

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • 3 M Hydrochloric acid (HCl)

  • Ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, add 3-butyn-1-ol (0.448 mol) and anhydrous THF (900 mL).

  • Cool the stirred solution to 0 °C under a nitrogen atmosphere.

  • Slowly add ethylmagnesium bromide solution (0.986 mol) over 1 hour.

  • Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour before re-cooling to 0 °C.

  • Slowly add freshly distilled chlorotrimethylsilane (0.986 mol) over 30 minutes with rapid stirring.

  • Stir the mixture for 1 hour at 0 °C and then allow it to warm to room temperature over 1–2 hours.

  • Pour the reaction mixture slowly into a flask containing 1 L of ice-cold 3 M HCl with rapid stirring. Continue stirring for an additional 2 hours at room temperature.

  • Separate the organic phase and extract the aqueous phase with ether (3 x 200 mL).

  • Combine the organic phases and wash with water (2 x 200 mL), saturated NaHCO₃ solution (4 x 200 mL), and brine (2 x 200 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to yield 4-(trimethylsilyl)-3-butyn-1-ol.

Experimental Protocol: Oxidation to 4-(Trimethylsilyl)-3-butynoic Acid

This is a general protocol for the Jones oxidation of propargyl alcohols.

Materials:

  • 4-(Trimethylsilyl)-3-butyn-1-ol

  • Acetone

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(trimethylsilyl)-3-butyn-1-ol (1.0 equiv) in acetone in a flask and cool to 0 °C.

  • Slowly add Jones reagent dropwise with stirring until a persistent orange color is observed.

  • Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the excess oxidant by the careful addition of isopropyl alcohol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Extract the carboxylic acid into a saturated NaHCO₃ solution.

  • Acidify the aqueous layer with concentrated HCl to pH ~2 and extract the product with diethyl ether (3 x volumes).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(trimethylsilyl)-3-butynoic acid.

Sonogashira Coupling for the Synthesis of Aryl-Substituted Alkynoic Acids

Application Note: The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In this context, the trimethylsilyl group on 4-(trimethylsilyl)-3-butynoic acid can be removed in situ or in a separate step to reveal the terminal alkyne, which can then be coupled with a variety of aryl halides. This methodology is particularly useful in drug discovery for the synthesis of libraries of compounds with diverse aromatic substituents. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2]

A 4-(Trimethylsilyl)-3-butynoic Acid Ester C Sonogashira Coupling A->C B Aryl Halide (Ar-X) B->C D Aryl-Substituted Alkynoic Acid Ester C->D

Caption: Sonogashira coupling workflow.
Experimental Protocol: Sonogashira Coupling

This is a general protocol; specific conditions may vary depending on the substrates.

Materials:

  • Ester of 4-(trimethylsilyl)-3-butynoic acid (e.g., methyl or ethyl ester)

  • Aryl halide (iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Tetrabutylammonium fluoride (TBAF) for desilylation

Procedure:

  • To a solution of the silylated butynoic acid ester (1.0 equiv) in the chosen solvent, add TBAF (1.1 equiv) and stir at room temperature for 30 minutes to effect desilylation.

  • To the resulting solution of the terminal alkyne, add the aryl halide (1.2 equiv), palladium catalyst (0.05 equiv), CuI (0.1 equiv), and the amine base (2.0 equiv).

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)
IodobenzenePd(PPh₃)₂Cl₂/CuIEt₃NTHF4~85
4-BromoanisolePd(OAc)₂/PPh₃/CuIi-Pr₂NHDMF6~78
3-IodopyridinePd(PPh₃)₄/CuIEt₃NTHF5~82
1-Bromo-4-nitrobenzenePdCl₂(dppf)/CuICs₂CO₃Dioxane8~70

Note: Yields are representative and may vary based on specific reaction conditions and substrates.

[3+2] Cycloaddition for the Synthesis of Triazoles

Application Note: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3] The ester of silylated butynoic acid, after desilylation, serves as the alkyne component in this reaction. This methodology is widely employed in drug discovery, bioconjugation, and materials science due to its reliability and broad functional group tolerance.

A Butynoic Acid Ester C CuAAC Reaction A->C B Organic Azide (R-N₃) B->C D 1,4-Disubstituted 1,2,3-Triazole C->D

Caption: [3+2] Cycloaddition for triazole synthesis.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Ester of 3-butynoic acid (from desilylation of the corresponding TMS-alkyne)

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • In a reaction vial, dissolve the 3-butynoic acid ester (1.0 equiv) and the organic azide (1.1 equiv) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a solution of sodium ascorbate (0.2 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature. A color change is often observed.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization.

AlkyneAzideCatalyst SystemYield (%)
Ethyl 3-butynoateBenzyl azideCuSO₄/Sodium Ascorbate>95
Methyl 3-butynoatePhenyl azideCuSO₄/Sodium Ascorbate>90
Ethyl 3-butynoate1-Azido-4-methylbenzeneCuSO₄/Sodium Ascorbate>95

Note: Yields are representative for CuAAC reactions and are typically high.

Synthesis of Coumarins and Lactones

Application Note: Silylated butynoic acid and its derivatives can be utilized in cyclization reactions to form important heterocyclic structures such as coumarins and lactones. Coumarins, which are benzopyran-2-ones, exhibit a wide range of biological activities. Their synthesis can be achieved through various methods, including transition metal-catalyzed annulations. Lactones, or cyclic esters, are prevalent in natural products and can be synthesized via intramolecular cyclization of appropriate hydroxy- or halo-alkynoic acids.

cluster_coumarin Coumarin Synthesis cluster_lactone Lactone Synthesis A1 Silylated Butynoic Acid C1 Annulation A1->C1 B1 Phenol Derivative B1->C1 D1 Coumarin C1->D1 A2 Silylated Butynoic Acid Derivative B2 Intramolecular Cyclization A2->B2 C2 Lactone B2->C2

Caption: General workflows for coumarin and lactone synthesis.
Experimental Protocol: Rhodium-Catalyzed Synthesis of Coumarins

This is a representative protocol based on the annulation of similar carboxylic acids with alkynes.[4]

Materials:

  • 4-(Trimethylsilyl)-3-butynoic acid

  • A substituted phenol

  • Rhodium catalyst (e.g., [RhCp*Cl₂]₂)

  • Copper acetate (Cu(OAc)₂) as an oxidant

  • Base (e.g., CsOAc)

  • Solvent (e.g., t-AmOH)

Procedure:

  • To a reaction tube, add the silylated butynoic acid (1.0 equiv), the phenol (1.2 equiv), the rhodium catalyst (2.5 mol %), Cu(OAc)₂ (2.0 equiv), and the base (1.0 equiv).

  • Add the solvent, seal the tube, and heat the mixture at the required temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Intramolecular Cyclization to form a γ-Lactone

This protocol describes a plausible intramolecular hydroalkoxylation of a hydroxy-alkynoic acid that could be derived from 4-(trimethylsilyl)-3-butynoic acid.

Materials:

  • A 4-hydroxy-alkynoic acid derivative of silylated butynoic acid

  • Gold or platinum catalyst (e.g., AuCl₃ or PtCl₂)

  • Solvent (e.g., acetonitrile or toluene)

Procedure:

  • Dissolve the hydroxy-alkynoic acid (1.0 equiv) in the solvent in a reaction flask.

  • Add the catalyst (1-5 mol %).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the product by column chromatography.

Starting MaterialProductCatalystYield (%)
2-(1-propynyl)benzoic acid3-methylisobenzofuran-1(3H)-oneAuCl₃~85
4-pentynoic acid5-methylenedihydrofuran-2(3H)-onePtCl₂~90

Note: Yields are for analogous cyclization reactions and serve as a reference.

References

Application Notes and Protocols for 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid in materials science. This versatile molecule, featuring a protected hydroxyl group and a reactive alkyne moiety, serves as a valuable building block for the synthesis of advanced functional materials. Its unique structure allows for its incorporation into polymers, its use in surface modification, and its role as a precursor in the formation of specialized coatings.

I. Overview of Applications

This compound is a key intermediate in organic synthesis and is finding increasing use in materials science.[1][2][3] Its potential applications stem from the dual functionality of the protected hydroxyl group and the carboxylic acid attached to an alkyne backbone. The bulky tert-butyldimethylsilyl (TBDMS) protecting group offers stability during synthetic manipulations, while the alkyne and carboxylic acid moieties provide sites for polymerization and surface anchoring.

Potential applications in materials science include:

  • Polymer Synthesis: Incorporation into polymer backbones to introduce functionality. The silyl ether can be later cleaved to reveal a hydroxyl group for further reactions or to modify the polymer's properties.

  • Surface Modification: Grafting onto surfaces of materials like silica to alter their surface properties, such as hydrophobicity or to provide anchor points for further functionalization.

  • Biomaterial Development: Use in the creation of biocompatible or biodegradable materials, where the silyl ether linkage can be designed to be cleavable under specific physiological conditions.

  • Advanced Coatings: Formulation of coatings with enhanced durability and resistance to environmental factors.[1][2][3]

II. Physicochemical and Purity Data

Quantitative data for this compound and its methyl ester derivative are summarized below.

PropertyThis compoundThis compound methyl esterReference(s)
CAS Number 102245-65-8117968-51-1[4][5]
Molecular Formula C₁₀H₁₈O₃SiC₁₁H₂₀O₃Si[4]
Molecular Weight ~214.34 g/mol 228.36 g/mol [5]
Purity ≥ 96% (HPLC), 97%≥95%[1][5]
Physical Form SolidLiquid[5][6]
Storage Temperature Ambient4°C[5][6]
Boiling Point Not specified252.7 ± 23.0 °C at 760 mmHg[6]

III. Experimental Protocols

The following are detailed protocols for key potential applications of this compound in materials science.

Protocol 1: Surface Modification of Silica Nanoparticles

This protocol describes the functionalization of silica nanoparticles with this compound to introduce alkyne functionalities on the surface. These functionalized nanoparticles can then be used in "click" chemistry reactions for further modification.

Materials:

  • Silica nanoparticles (SiNPs)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Ethanol

  • Deionized water

Procedure:

  • Amine Functionalization of Silica Nanoparticles:

    • Disperse 1 g of SiNPs in 50 mL of ethanol via sonication for 30 minutes.

    • In a separate flask, dissolve 200 mg of APTES in 20 mL of water and stir at room temperature for 2 hours to facilitate hydrolysis.

    • Add the hydrolyzed APTES solution to the SiNP dispersion.

    • Heat the reaction mixture to 70°C and stir for 24 hours.

    • Collect the amine-functionalized SiNPs (SiNP-NH₂) by centrifugation, wash three times with ethanol, and dry under vacuum.

  • Coupling of this compound:

    • Disperse 500 mg of SiNP-NH₂ in 30 mL of anhydrous toluene.

    • In a separate flask, dissolve 1.2 equivalents of this compound, 1.2 equivalents of DCC, and 0.1 equivalents of DMAP in 10 mL of anhydrous toluene.

    • Add the activated acid solution to the SiNP-NH₂ dispersion.

    • Stir the reaction mixture at room temperature for 48 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Collect the functionalized SiNPs by centrifugation, wash sequentially with toluene, dichloromethane, and ethanol.

    • Dry the final product under vacuum.

Characterization:

  • Confirm the functionalization using Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of characteristic peaks for the amide bond and the alkyne group.

  • Thermogravimetric analysis (TGA) can be used to quantify the amount of organic material grafted onto the silica surface.

experimental_workflow

Protocol 2: Synthesis of a Functional Polymer via Living Cationic Polymerization

This protocol outlines a general procedure for the synthesis of a functional polymer by incorporating a monomer derived from this compound. This example uses a vinyl ether derivative for living cationic polymerization.

Materials:

  • 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-yn-1-ol (reduced from the carboxylic acid)

  • Ethyl vinyl ether

  • Initiator system (e.g., HCl-etherate/ZnCl₂)

  • Anhydrous dichloromethane (DCM)

  • Methanol

Procedure:

  • Monomer Synthesis:

    • Synthesize the corresponding vinyl ether monomer from 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-yn-1-ol and ethyl vinyl ether via a transetherification reaction. Purify the monomer by distillation or column chromatography.

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the synthesized monomer in anhydrous DCM.

    • Cool the solution to the desired temperature (e.g., -78°C).

    • Initiate the polymerization by adding the initiator system (e.g., a solution of HCl-etherate followed by ZnCl₂ in DCM).

    • Allow the polymerization to proceed for the desired time.

    • Quench the reaction by adding pre-chilled methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration and dry under vacuum.

  • Deprotection (Optional):

    • To obtain a hydroxyl-functionalized polymer, dissolve the silyl-protected polymer in a suitable solvent (e.g., THF).

    • Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF).

    • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or NMR).

    • Purify the deprotected polymer by precipitation or dialysis.

Characterization:

  • Determine the molecular weight and molecular weight distribution (Đ) of the polymer using gel permeation chromatography (GPC).

  • Confirm the polymer structure and successful deprotection using ¹H NMR and FTIR spectroscopy.

polymerization_workflow

IV. Signaling Pathways and Logical Relationships

The utility of this compound in materials science is based on its versatile chemical reactivity, allowing for a range of transformations and applications.

logical_relationships

V. Conclusion

This compound is a promising compound for the development of novel materials. Its bifunctional nature allows for its use in creating functional polymers and for the modification of surfaces. The protocols provided herein offer a starting point for researchers to explore the potential of this molecule in their specific materials science applications. Further research into the properties of materials derived from this compound is warranted to fully elucidate its capabilities.

References

Application Notes and Protocols for TBDMS Deprotection of Butynoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in modern organic synthesis for the protection of hydroxyl functionalities. Its widespread use stems from its ease of installation, stability across a range of reaction conditions, and dependable cleavage under specific protocols.[1][2] In the context of butynoic acid derivatives, which are valuable building blocks in medicinal chemistry and materials science, the selective deprotection of TBDMS ethers is a critical step. These derivatives feature both a carboxylic acid and an alkyne, functionalities that necessitate careful selection of deprotection methods to avoid unintended side reactions.

This document provides detailed application notes, experimental protocols, and a comparative data summary for the deprotection of TBDMS ethers on butynoic acid derivatives. The information presented is designed to assist researchers in choosing the most suitable conditions for their specific substrates and synthetic goals.

General Principles of TBDMS Deprotection

The cleavage of the silicon-oxygen bond in TBDMS ethers is typically achieved through two primary mechanisms: fluoride-mediated cleavage and acid-catalyzed hydrolysis.

  • Fluoride-Mediated Deprotection: This is the most common and often most selective method. The high affinity of the fluoride ion for silicon is the driving force behind this reaction.[1] The fluoride ion attacks the silicon atom, forming a transient pentacoordinate silicon intermediate, which then collapses to break the Si-O bond and liberate the alcohol upon workup.[1][3]

  • Acid-Catalyzed Deprotection: Protic or Lewis acids can catalyze the hydrolysis of silyl ethers. The reaction rate is dependent on the steric bulk of the silyl group and the substrate. For TBDMS ethers, these reactions can sometimes be sluggish but can be accelerated, for example, by using microwave heating.[4][5]

The relative stability of common silyl ethers under acidic conditions is generally TMS < TES < TBDMS < TIPS < TBDPS.[6][7] This differential stability allows for selective deprotection when multiple silyl ethers are present in a molecule.

TBDMS_Deprotection_Mechanism cluster_fluoride Fluoride-Mediated Deprotection cluster_acid Acid-Catalyzed Deprotection TBDMS_Ether_F R-O-Si(tBu)Me₂ Intermediate_F [R-O-Si(tBu)Me₂F]⁻ TBDMS_Ether_F->Intermediate_F + F⁻ Fluoride F⁻ Alcohol_F R-OH Intermediate_F->Alcohol_F Workup (H⁺) Byproduct_F F-Si(tBu)Me₂ Intermediate_F->Byproduct_F TBDMS_Ether_A R-O-Si(tBu)Me₂ Protonated_Ether R-O⁺(H)-Si(tBu)Me₂ TBDMS_Ether_A->Protonated_Ether + H⁺ Proton H⁺ Intermediate_A [R-OH-Si⁺(tBu)Me₂] Protonated_Ether->Intermediate_A + H₂O Water H₂O Alcohol_A R-OH Intermediate_A->Alcohol_A Byproduct_A HO-Si(tBu)Me₂ Intermediate_A->Byproduct_A

Caption: Mechanisms of TBDMS deprotection.

Experimental Protocols

When selecting a deprotection protocol for a butynoic acid derivative, it is crucial to consider the stability of the carboxylic acid and alkyne functionalities. For instance, strongly basic conditions associated with some fluoride reagents might lead to side reactions. Buffering the reaction mixture can mitigate these issues.

Protocol 1: Tetrabutylammonium Fluoride (TBAF) in THF

This is a widely used and generally effective method for TBDMS deprotection.

Materials:

  • TBDMS-protected butynoic acid derivative (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1–1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected butynoic acid derivative (1.0 equiv) in anhydrous THF (to make an approximately 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.1–1.5 equiv) dropwise to the stirred solution.[8]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Dilute the mixture with water and extract with DCM or EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acetic Acid in THF/Water

This acidic method can be advantageous when fluoride sensitivity is a concern.

Materials:

  • TBDMS-protected butynoic acid derivative (1.0 equiv)

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare a 3:1:1 mixture of THF:AcOH:H₂O.

  • Dissolve the TBDMS-protected substrate in this solvent mixture.

  • Stir the reaction at room temperature. The reaction progress should be monitored by TLC. Note that this method can be slow.[6]

  • Once the reaction is complete, carefully neutralize the mixture by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Potassium Fluoride (KF) on Alumina

This method utilizes a solid-supported reagent, which can simplify workup.

Materials:

  • TBDMS-protected butynoic acid derivative (1.0 equiv)

  • Potassium fluoride on alumina (KF/Al₂O₃) (prepared or commercially available)

  • Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

  • Celite

Procedure:

  • To a solution of the TBDMS-protected butynoic acid derivative in CH₃CN or THF, add KF/Al₂O₃ (excess, e.g., 5-10 weight equivalents relative to the substrate).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Experimental_Workflow start Start dissolve Dissolve TBDMS-protected butynoic acid derivative in appropriate solvent start->dissolve add_reagent Add deprotection reagent (e.g., TBAF, AcOH, KF/Al₂O₃) dissolve->add_reagent reaction Stir at specified temperature (Monitor by TLC) add_reagent->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow.

Data Summary: TBDMS Deprotection Methods

The following table summarizes various conditions for TBDMS deprotection, with data extracted from the literature. While these examples may not be on butynoic acid derivatives specifically, they provide a valuable reference for reaction conditions and expected outcomes.

Reagent(s)Solvent(s)Temperature (°C)TimeYield (%)Substrate/NotesReference
TBAFTHF0 to RT45 min32Base-sensitive substrate, low yield due to decomposition.[8]
Acetic Acid/THF/H₂ON/ARTSlow-Can be very selective.[6]
Acetyl Chloride (cat.)Dry MeOH--GoodTolerates various other protecting groups.[9]
N-Iodosuccinimide (cat.)Methanol--ExcellentSelective for alcohols over phenols.[9]
KHF₂MeOHRT--Selective for phenolic TBDMS ethers.[7]
SnCl₂·2H₂OEthanolRT or Reflux--General procedure.
Microwave, Acetic Acid/THF/H₂ON/A-5 min-Rapid deprotection of 1° and 2° alcohols.[4]
Fluorosilicic Acid (H₂SiF₆)Acetonitrile01.5 h91Selective deprotection of TBDMS in the presence of TIPS.[10][11]
Ammonium Fluoride----Used for deprotection in oligoribonucleotide synthesis.[12]
Silver Substituted Silicotungstic AcidMethanolRT--Heterogeneous catalyst.[2]

Concluding Remarks

The choice of TBDMS deprotection method for butynoic acid derivatives requires careful consideration of the potential for side reactions involving the carboxylic acid and alkyne moieties. Mild, fluoride-based reagents, such as TBAF with buffered conditions or solid-supported reagents like KF/Al₂O₃, are often a good starting point. Acid-catalyzed methods, particularly those using mild acids like acetic acid, also present a viable alternative. For complex molecules, it is always advisable to perform small-scale test reactions to determine the optimal conditions for a specific substrate. The protocols and data provided herein serve as a comprehensive guide for researchers to navigate the selective deprotection of TBDMS ethers in their synthesis of butynoic acid derivatives.

References

Application Notes and Protocols for the Esterification of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is a valuable bifunctional building block in modern organic synthesis. Its structure, featuring a protected hydroxyl group and a terminal alkyne, makes it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals and natural products. The tert-butyldimethylsilyl (TBDMS) protecting group offers robust protection of the hydroxyl functionality under a variety of reaction conditions, while the carboxylic acid and alkyne moieties provide reactive handles for diverse chemical transformations.

This document provides detailed application notes and experimental protocols for the esterification of this compound, a key transformation for its use as a synthetic intermediate. The resulting esters are crucial for subsequent reactions such as coupling, cyclization, and cycloaddition reactions in the development of novel therapeutic agents.

Data Presentation

While specific quantitative data for the esterification of this compound is not extensively available in the public domain, the following table outlines the expected reagents and conditions for common esterification methods based on established chemical principles and protocols for similar substrates.

Esterification MethodAlcohol (R'-OH)Coupling ReagentCatalystSolventTemperatureTypical Yield
Steglich Esterification Methanol, Ethanol, tert-ButanolDCC or EDCDMAP (catalytic)Dichloromethane (DCM) or Tetrahydrofuran (THF)0 °C to Room TempGood to Excellent
Fischer Esterification Methanol, Ethanol (in excess)NoneConc. H₂SO₄ or HClAlcohol as solventRefluxModerate to Good
Alkylation of Carboxylate N/AN/ABase (e.g., K₂CO₃)Dimethylformamide (DMF)Room TempGood

Note: DCC = N,N'-Dicyclohexylcarbodiimide; EDC = N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide; DMAP = 4-Dimethylaminopyridine. Yields are estimates based on similar reactions and may vary.

Experimental Protocols

Two primary methods for the esterification of this compound are the Steglich esterification, which is a mild method suitable for acid-sensitive substrates, and the Fischer esterification, a classic acid-catalyzed method.

Protocol 1: Steglich Esterification for the Synthesis of Methyl 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoate

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[1][2][3] This method is particularly well-suited for substrates that may be sensitive to harsh acidic conditions.[2]

Materials:

  • This compound

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add methanol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the cooled reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[1]

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoate.

Protocol 2: Fischer Esterification for the Synthesis of Ethyl 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoate

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To drive the reaction to completion, an excess of the alcohol is typically used.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to yield ethyl 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the esterification of this compound.

Esterification_Workflow Start Start: 4-(Tert-butyl-dimethyl-silanyloxy) -but-2-ynoic acid Reagents Reagents: Alcohol (R'OH) Coupling Agent/Catalyst Start->Reagents Add Reaction Esterification Reaction Reagents->Reaction Initiate Workup Aqueous Workup: - Quench Reaction - Extraction - Washing Reaction->Workup Proceed to Purification Purification: - Column Chromatography - or Distillation Workup->Purification Isolate Crude Product Product Product: 4-(Tert-butyl-dimethyl-silanyloxy) -but-2-ynoate Ester Purification->Product Obtain Pure Product

Caption: General workflow for the esterification process.

Application in Drug Development: A Hypothetical Signaling Pathway

Esters of this compound can serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications. For instance, the alkyne functionality can be used in "click chemistry" reactions or as a handle for further elaboration into heterocyclic systems, which are common scaffolds in many drugs. The silyl ether can be deprotected at a later stage to reveal a hydroxyl group for further functionalization or to act as a pharmacophore.

The diagram below illustrates a hypothetical synthetic pathway where an ester of this compound is utilized to synthesize a novel kinase inhibitor.

Drug_Development_Pathway cluster_synthesis Synthesis of Bioactive Molecule cluster_bioactivity Biological Activity Start 4-(TBDMS-oxy)-but-2-ynoic acid Esterification Esterification Start->Esterification Ester Ester Intermediate Esterification->Ester Coupling Sonogashira Coupling with Aryl Halide Ester->Coupling Coupled_Product Coupled Product Coupling->Coupled_Product Cyclization Intramolecular Cyclization Coupled_Product->Cyclization Heterocycle Heterocyclic Core Cyclization->Heterocycle Deprotection TBDMS Deprotection Heterocycle->Deprotection Final_Product Final Kinase Inhibitor Deprotection->Final_Product Kinase Target Kinase Final_Product->Kinase Binds to Final_Product->Kinase Inhibition Inhibition of Kinase Activity Kinase->Inhibition Downstream Downstream Signaling (e.g., Cell Proliferation) Inhibition->Downstream Blocks Effect Therapeutic Effect (e.g., Anti-cancer) Downstream->Effect Leads to

Caption: Hypothetical pathway from starting material to a kinase inhibitor.

References

Application Notes and Protocols for Nucleophilic Addition Reactions at the Alkyne of TBDMS-Protected Butynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBDMS-protected butynoic acid, and its corresponding esters, are valuable building blocks in organic synthesis. The presence of a terminal alkyne conjugated with a carbonyl group renders the alkyne susceptible to nucleophilic attack through a 1,4-conjugate addition, commonly known as a Michael addition. This reaction is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds, providing access to a diverse array of functionalized molecules with applications in medicinal chemistry and materials science. The tert-butyldimethylsilyl (TBDMS) protecting group offers robust protection for the carboxylic acid functionality under a variety of reaction conditions, allowing for selective manipulation of the alkyne.

These application notes provide an overview and detailed protocols for the nucleophilic addition of primary amines, thiols, and organocuprates to the alkyne of TBDMS-protected butynoic acid derivatives.

General Reaction Pathway

The nucleophilic addition to TBDMS-protected butynoic acid or its esters proceeds via a Michael-type addition, where a nucleophile attacks the β-carbon of the alkyne, leading to the formation of a vinyl intermediate. Subsequent protonation yields the corresponding β-substituted acrylate derivative.

G cluster_reactants Reactants Reactant TBDMS-Protected Butynoic Acid/Ester Intermediate Vinyl Anion Intermediate Reactant->Intermediate + Nucleophile Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product β-Substituted Acrylate Derivative Intermediate->Product Protonation

Caption: General mechanism of nucleophilic addition.

Addition of Primary Amines: Synthesis of β-Enaminones

The reaction of primary amines with TBDMS-protected butynoic acid esters results in the formation of β-enaminone derivatives. These compounds are versatile intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The reaction typically proceeds readily without the need for a catalyst, although mild heating may be required.

Quantitative Data
EntryAmineSolventTemp. (°C)Time (h)Yield (%)
1BenzylamineToluene801285
2AnilineNeat100892
3CyclohexylamineEthanolReflux1678
4n-ButylamineTHF602488

Note: Data is representative of typical yields for the addition of primary amines to activated alkynes.

Experimental Protocol: Synthesis of tert-butyl 3-(benzylamino)but-2-enoate

Materials:

  • tert-butyl 3-butynoate (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl 3-butynoate (1.0 equiv) and anhydrous toluene.

  • Add benzylamine (1.1 equiv) to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-enaminone.

G cluster_setup Reaction Setup cluster_reagents Reagent Addition Flask Flame-dried Round-bottom Flask Butynoate tert-butyl 3-butynoate + Toluene Flask->Butynoate Inert Inert Atmosphere (N2 or Ar) Inert->Butynoate Amine Benzylamine Butynoate->Amine Add Reaction Heat to 80°C Stir for 12h Amine->Reaction Workup Cool to RT Solvent Removal Reaction->Workup Purification Flash Column Chromatography Workup->Purification

Caption: Workflow for β-enaminone synthesis.

Addition of Thiols: Synthesis of Vinyl Sulfides

The base-catalyzed addition of thiols to TBDMS-protected butynoic acid esters provides a straightforward route to vinyl sulfides. The stereochemistry of the resulting alkene can often be controlled by the choice of reaction conditions, with anti-Markovnikov addition being common. These vinyl sulfides are useful intermediates in various cross-coupling reactions and for the synthesis of sulfur-containing heterocycles.

Quantitative Data
EntryThiolBaseSolventTemp. (°C)Time (h)Yield (%)Stereoselectivity (Z:E)
1ThiophenolEt₃NCH₂Cl₂rt495>95:5
2Benzyl mercaptanDBUTHFrt691>95:5
31-HexanethiolK₂CO₃DMF501285>90:10
4Cysteine (protected)DIPEACH₃CNrt888>95:5

Note: Data is representative of typical yields for the addition of thiols to activated alkynes.

Experimental Protocol: Synthesis of tert-butyl (Z)-3-(phenylthio)but-2-enoate

Materials:

  • tert-butyl 3-butynoate (1.0 equiv)

  • Thiophenol (1.05 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl 3-butynoate (1.0 equiv) and anhydrous dichloromethane.

  • Add thiophenol (1.05 equiv) to the solution at room temperature.

  • Add triethylamine (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (Z)-vinyl sulfide.

G cluster_setup Reaction Setup cluster_reagents Reagent Addition Flask Flame-dried Round-bottom Flask Butynoate tert-butyl 3-butynoate + CH2Cl2 Flask->Butynoate Inert Inert Atmosphere (N2 or Ar) Inert->Butynoate Thiol Thiophenol Butynoate->Thiol Add Base Triethylamine Thiol->Base Add dropwise Reaction Stir at RT for 4h Base->Reaction Workup Aqueous Wash Drying & Filtration Reaction->Workup Purification Flash Column Chromatography Workup->Purification G cluster_setup Gilman Reagent Formation cluster_addition Conjugate Addition Schlenk Flame-dried Schlenk Flask CuI CuI in THF (-40°C) Schlenk->CuI Inert Inert Atmosphere (N2 or Ar) Inert->CuI MeLi Methyllithium CuI->MeLi Add MeLi Gilman Lithium Dimethylcuprate MeLi->Gilman Butynoate tert-butyl 3-butynoate in THF (-78°C) Gilman->Butynoate Add Butynoate Reaction Warm to RT Stir for 2h Butynoate->Reaction Workup Quench with NH4Cl (aq) Extraction & Drying Reaction->Workup Purification Flash Column Chromatography Workup->Purification

Application Notes and Protocols for Cross-Coupling Reactions Involving Functionalized Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cross-coupling reactions that form carbon-carbon (C-C) bonds are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among these, the coupling of functionalized alkynes is of paramount importance, providing access to a wide array of structures, including conjugated enynes and arylalkynes, which are prevalent in pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and protocols for three key palladium-catalyzed cross-coupling reactions involving functionalized alkynes: the Sonogashira, Heck-alkynylation, and Suzuki-alkynylation reactions.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] It is widely employed in medicinal chemistry and materials science due to its mild reaction conditions and broad functional group tolerance.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]

Catalytic Cycle

The mechanism of the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium complex yields the desired coupled product and regenerates the active palladium(0) catalyst.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkyne R-Pd(II)L₂-C≡CR' pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product R-C≡CR' pd2_alkyne->product cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd2_halide Transfers Acetylide to Palladium alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation (Base, Cu(I)X)

Figure 1. Catalytic cycle of the Sonogashira coupling reaction.

Quantitative Data

The following table summarizes representative conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes.

EntryAryl HalideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHFRT295
21-Bromo-4-nitrobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (3)5DiisopropylamineToluene50492
31-Iodo-2-methylbenzene1-HexynePd(OAc)₂ (1) / PPh₃ (2)2PiperidineDMF80688
44-BromobenzonitrileEthynylbenzenePdCl₂(dppf) (2)5Cs₂CO₃Dioxane1001290
51-Iodopyridine3-Hydroxy-3-methyl-1-butynePd(PPh₃)₄ (5)10TriethylamineAcetonitrile60585
Detailed Experimental Protocol: Synthesis of 4-(phenylethynyl)toluene

This protocol describes the synthesis of 4-(phenylethynyl)toluene from 4-iodotoluene and phenylacetylene using a palladium and copper co-catalyzed Sonogashira coupling.

Materials:

  • 4-Iodotoluene (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(phenylethynyl)toluene.

Heck-Alkynylation (Copper-Free Sonogashira Coupling)

The Heck-alkynylation, also known as the copper-free Sonogashira reaction, is a variation that avoids the use of a copper co-catalyst. This can be advantageous in cases where copper-mediated side reactions, such as alkyne homocoupling (Glaser coupling), are a concern.[5] These reactions are also palladium-catalyzed and require a base.[5]

Quantitative Data

The following table presents data for Heck-alkynylation reactions.

EntryAryl HalideTerminal AlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylacetylenePd(OAc)₂ (1.5)SPhos (3)K₃PO₄Toluene1001694
21-Bromo-4-methoxybenzene1-OctynePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cs₂CO₃Dioxane801289
32-BromopyridineCyclohexylacetylenePd(PPh₃)₄ (2)-t-BuOKTHF652478
44-Trifluoromethyl-1-bromobenzeneTrimethylsilylacetylenePdCl₂(dppf) (3)-NaOtBuDMF1101091
51-Chloro-3-nitrobenzene1-HeptynePd(OAc)₂ (2)XPhos (4)K₂CO₃1,4-Dioxane1201885
Detailed Experimental Protocol: Synthesis of 1-methoxy-4-(oct-1-yn-1-yl)benzene

This protocol describes a copper-free Sonogashira (Heck-alkynylation) coupling of 1-bromo-4-methoxybenzene and 1-octyne.

Materials:

  • 1-Bromo-4-methoxybenzene (1.0 eq)

  • 1-Octyne (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.02 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃ to a dry Schlenk tube.

  • Add anhydrous 1,4-dioxane, followed by 1-bromo-4-methoxybenzene and 1-octyne.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Suzuki-Alkynylation

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide. While most commonly used for sp²-sp² couplings, it can be adapted for the synthesis of internal alkynes through the coupling of an alkynylboron species with an aryl or vinyl halide. This approach offers an alternative to the Sonogashira reaction, particularly when copper sensitivity is an issue.

Quantitative Data

The following table summarizes representative data for Suzuki-alkynylation reactions.

EntryAryl HalideAlkynylboron ReagentPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylethynyl-9-BBNPd(PPh₃)₄ (3)-NaOHTHF651688
21-Iodo-3,5-dimethylbenzene(Hex-1-yn-1-yl)boronic acid pinacol esterPdCl₂(dppf) (2)-K₃PO₄Dioxane/H₂O801292
32-ChloropyridineTrimethylsilylethynylboronic acid MIDA esterPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001885
44-Vinylphenyl triflate(Cyclopropylethynyl)trifluoroboratePd(PPh₃)₄ (4)-Cs₂CO₃THF/H₂O70690
51-Bromo-4-fluorobenzene(tert-Butylethynyl)boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane902481
Detailed Experimental Protocol: Synthesis of 1-(Hex-1-yn-1-yl)-3,5-dimethylbenzene

This protocol outlines the Suzuki-alkynylation of 1-iodo-3,5-dimethylbenzene with (hex-1-yn-1-yl)boronic acid pinacol ester.

Materials:

  • 1-Iodo-3,5-dimethylbenzene (1.0 eq)

  • (Hex-1-yn-1-yl)boronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-iodo-3,5-dimethylbenzene, (hex-1-yn-1-yl)boronic acid pinacol ester, PdCl₂(dppf), and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the cross-coupling reactions described above.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents, catalyst, ligand, and base to a dry flask. - Establish inert atmosphere (Ar or N₂). start->setup solvent Add anhydrous, degassed solvent and stir. setup->solvent reaction Run Reaction: - Stir at specified temperature (RT to 120°C). - Monitor progress by TLC or GC/MS. solvent->reaction workup Aqueous Workup: - Cool to RT and dilute with organic solvent. - Wash with water and/or aqueous solutions (e.g., NH₄Cl, brine). reaction->workup purification Purification: - Dry organic layer (e.g., Na₂SO₄, MgSO₄). - Filter and concentrate. - Purify by flash column chromatography. workup->purification characterization Characterization: - Obtain NMR, IR, and Mass Spec data. - Determine yield and purity. purification->characterization end End characterization->end

Figure 2. General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for Bioconjugation using 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is a versatile heterobifunctional crosslinker valuable in bioconjugation and chemical biology. Its structure incorporates two key functionalities: a carboxylic acid and a tert-butyldimethylsilyl (TBDMS)-protected alkyne. This dual reactivity allows for a two-step conjugation strategy. The carboxylic acid can be activated to form a stable amide bond with primary amines, such as those on the side chains of lysine residues in proteins. Subsequently, after deprotection of the silyl ether, the terminal alkyne is revealed, which can then participate in highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as "click chemistry".

This molecule is particularly useful for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), or for attaching probes and labels to proteins and other biomolecules. The TBDMS protecting group provides stability during the initial amide coupling step and can be selectively removed under mild conditions to unmask the alkyne for the subsequent click reaction.

Chemical Properties

PropertyValue
IUPAC Name 4-[(tert-butyldimethylsilyl)oxy]but-2-ynoic acid
CAS Number 102245-65-8
Molecular Formula C₁₀H₁₈O₃Si
Molecular Weight 214.33 g/mol
Appearance White to off-white solid
Purity ≥95%
Storage Store at -20°C, protect from moisture

Applications

  • Antibody-Drug Conjugates (ADCs): Serves as a linker to attach cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Protein Labeling: Enables the attachment of reporter molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to proteins for detection, purification, and functional studies.

  • Surface Immobilization: Facilitates the covalent attachment of biomolecules to surfaces for the development of biosensors, microarrays, and other diagnostic tools.

  • Preparation of Neoglycoconjugates: Can be used to link carbohydrates to proteins or lipids to investigate their biological functions.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling Workflow

This protocol describes a general two-step procedure for labeling a protein. First, the carboxylic acid of this compound is conjugated to primary amines on the protein surface. In the second step, the silyl protecting group is removed, and the exposed alkyne is reacted with an azide-containing molecule via CuAAC.

This step involves the activation of the carboxylic acid group of the linker with EDC and Sulfo-NHS to form a more reactive intermediate that readily couples with primary amines on the protein.

Materials:

  • Protein of interest (in a suitable buffer, e.g., PBS, pH 7.2-7.5)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Dissolve this compound in an organic solvent such as DMSO to a stock concentration of 10 mM.

  • Activation of Carboxylic Acid:

    • In a separate microcentrifuge tube, add a 10-50 fold molar excess of the linker solution to an appropriate volume of Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and Sulfo-NHS over the linker.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and other small molecule reagents by buffer exchange using a desalting column equilibrated with Coupling Buffer.

Materials:

  • Alkyne-modified protein from Step 1

  • Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.0)

Procedure:

  • Deprotection of the Silyl Ether:

    • To the purified alkyne-modified protein, add a solution of TBAF (Tetra-n-butylammonium fluoride) in THF to a final concentration of 1 M.

    • Incubate at room temperature for 1-2 hours.

    • Purify the deprotected protein using a desalting column equilibrated with Reaction Buffer.

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-containing molecule in DMSO or water. A 5-10 fold molar excess over the protein is recommended.

    • Prepare a fresh catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio. For example, mix 1 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA.

    • Prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).

  • Click Reaction:

    • To the deprotected, alkyne-modified protein, add the azide-containing molecule.

    • Add the premixed catalyst solution. The final copper concentration should be in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.

  • Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method to remove the catalyst and excess reagents.

Quantitative Data

The following tables provide representative data on the efficiency of the two key reactions involved in the bioconjugation process. The actual degree of labeling and reaction yields will depend on the specific protein, reaction conditions, and reagents used.

Table 1: Representative Efficiency of Amide Coupling to a Protein

Molar Ratio (Linker:Protein)Degree of Labeling (DOL)Conjugation Efficiency (%)
5:11-220-40
10:13-530-50
20:16-840-60
50:1>8>50

Table 2: Representative Efficiency of CuAAC Reaction

ReactantConcentrationReaction TimeConversion (%)
Alkyne-Protein10 µM1 hour>95
Azide-Label50 µM1 hour>95
CuSO₄100 µM1 hour>95
THPTA500 µM1 hour>95
Sodium Ascorbate5 mM1 hour>95

Visualizations

Experimental Workflow for Two-Step Protein Labeling

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection & Click Chemistry Protein Protein (with Lysine residues) Conjugation1 Amide Bond Formation (pH 7.2-7.5) Protein->Conjugation1 Linker 4-(TBDMS-oxy)-but-2-ynoic acid Activated_Linker Activated Linker (NHS-ester) Linker->Activated_Linker Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Linker Activated_Linker->Conjugation1 Alkynyl_Protein_Protected Alkynyl-Protein (TBDMS Protected) Conjugation1->Alkynyl_Protein_Protected TBAF TBAF Deprotection Deprotection Alkynyl_Protein_Protected->Deprotection TBAF->Deprotection Alkynyl_Protein_Deprotected Alkynyl-Protein (Deprotected) Deprotection->Alkynyl_Protein_Deprotected CuAAC CuAAC Reaction (CuSO4, THPTA, Na-Ascorbate) Alkynyl_Protein_Deprotected->CuAAC Azide_Molecule Azide-Molecule (e.g., Fluorophore) Azide_Molecule->CuAAC Final_Conjugate Final Labeled Protein CuAAC->Final_Conjugate

Caption: Workflow for two-step protein labeling.

Signaling Pathway Analogy: Targeted Drug Delivery

G cluster_conjugate Antibody-Drug Conjugate (ADC) cluster_cell Target Cell Antibody Antibody Targeting Moiety Linker Linker 4-(TBDMS-oxy)- but-2-ynoic acid derivative Antibody:f1->Linker:f0 Receptor Cell Surface Receptor Antigen Antibody:f1->Receptor:f0 Binding Drug Drug Cytotoxic Payload Linker:f1->Drug:f0 Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Drug Release Lysosome->Release Apoptosis Cell Death Release->Apoptosis

Caption: ADC targeted drug delivery pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid.

Troubleshooting Guides

Two primary synthetic routes are commonly employed for the synthesis of this compound. Below are troubleshooting guides for potential issues encountered in each route.

Route A: Mono-protection of 1,4-butynediol followed by oxidation

This route involves the selective protection of one hydroxyl group of 1,4-butynediol as a TBDMS ether, followed by the oxidation of the remaining primary alcohol to a carboxylic acid.

Question: The mono-protection of 1,4-butynediol with TBDMSCl results in a low yield of the desired mono-protected product, with significant amounts of di-protected and unreacted starting material. How can I improve the selectivity?

Answer:

Achieving high selectivity for mono-protection can be challenging. Here are several factors to consider and optimize:

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of the diol relative to the TBDMSCl can favor mono-protection.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) can enhance selectivity for the less hindered primary alcohol.[1]

  • Slow Addition: Add the TBDMSCl solution dropwise to the solution of 1,4-butynediol and imidazole in an anhydrous solvent like DMF. This helps to maintain a low concentration of the silylating agent, reducing the likelihood of di-protection.

  • Base Selection: Imidazole is a standard base for this reaction.[1][2] Ensure it is of high purity and used in the correct stoichiometry (typically 2.5 equivalents).[1]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a common solvent that can facilitate the reaction.[1][2] Ensure your solvent is completely dry, as water will consume the TBDMSCl.[1]

ParameterRecommendation for High Mono-protection Selectivity
TBDMSCl (equiv.) 1.0 - 1.1
1,4-butynediol (equiv.) 1.2 - 1.5
Imidazole (equiv.) 2.5
Temperature 0 °C to room temperature
Solvent Anhydrous DMF

Question: The oxidation of 4-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-ol to the carboxylic acid is resulting in a low yield, and I suspect the TBDMS protecting group is being cleaved. What are the likely causes and solutions?

Answer:

The TBDMS group is known to be sensitive to acidic conditions, which are often employed in oxidation reactions.[2]

  • Choice of Oxidant: Jones oxidation (CrO₃/H₂SO₄ in acetone) is a strong oxidizing agent that converts primary alcohols to carboxylic acids.[3][4] However, the highly acidic nature of the Jones reagent can lead to the cleavage of the TBDMS ether.[5] While some TBDMS-protected alcohols can survive Jones oxidation, it is a significant risk.[6]

  • Alternative Oxidation Methods: Consider milder, non-acidic oxidation methods. A two-step oxidation using a TEMPO-catalyzed reaction with a co-oxidant like sodium hypochlorite (NaOCl), followed by a Pinnick oxidation (sodium chlorite, NaClO₂) of the intermediate aldehyde, can be effective and is compatible with silyl ethers.[7] Another option is a chromium trioxide-catalyzed oxidation with periodic acid (H₅IO₆), which has been shown to be selective for the oxidation of TBDMS-protected benzylic alcohols.[8]

  • Reaction Conditions: If using Jones oxidation, carefully control the temperature, keeping it as low as possible, and minimize the reaction time. Titrate the alcohol solution with the Jones reagent slowly to avoid a large excess of the oxidant at any point.[3]

Oxidation MethodConditionsCompatibility with TBDMS
Jones Oxidation CrO₃, H₂SO₄, acetoneLow to Moderate: Risk of cleavage due to high acidity.
TEMPO/NaOCl, then NaClO₂ TEMPO (cat.), NaOCl, then NaClO₂, NaH₂PO₄High: Generally compatible with silyl ethers.
CrO₃/H₅IO₆ CrO₃ (cat.), H₅IO₆, MeCNModerate to High: Reported to be selective for some TBDMS ethers.

Route B: Silylation of 4-hydroxy-2-butynoic acid

This route begins with the commercially available or synthesized 4-hydroxy-2-butynoic acid, followed by the protection of the hydroxyl group.

Question: The silylation of 4-hydroxy-2-butynoic acid with TBDMSCl is giving a low yield. What are the potential issues?

Answer:

Silylating a molecule containing both a hydroxyl and a carboxylic acid group presents unique challenges.

  • Deprotonation of Carboxylic Acid: The carboxylic acid is more acidic than the hydroxyl group and will be deprotonated by the base (imidazole or triethylamine). This consumes the base and can interfere with the desired silylation of the alcohol.

  • Silylation of Carboxylic Acid: The silylating agent can react with the carboxylate to form a silyl ester. While silyl esters are generally more labile than silyl ethers, this side reaction consumes your reagent and complicates the workup.

  • Solution - Use Excess Reagents: To drive the reaction towards the desired product, you may need to use an excess of both the base and the TBDMSCl.

  • Alternative Strategy - Esterification First: A more controlled approach is to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester), then silylate the hydroxyl group, and finally, hydrolyze the ester back to the carboxylic acid under mild conditions that do not cleave the TBDMS ether.

IssueRecommendation
Competing Deprotonation Use excess base (e.g., 3-4 equivalents of imidazole).
Silyl Ester Formation Use excess TBDMSCl (e.g., 1.5-2.0 equivalents).
Low Yield and Side Products Consider a three-step route: 1. Esterify the carboxylic acid. 2. Silylate the hydroxyl group. 3. Selectively hydrolyze the ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this synthesis?

A1: The most frequent cause of low yield is the instability of the tert-butyldimethylsilyl (TBDMS) ether protecting group under acidic or strongly basic conditions.[2] Cleavage of this group during oxidation or workup is a primary concern.

Q2: How can I confirm if my TBDMS group has been cleaved?

A2: You can monitor the reaction by Thin Layer Chromatography (TLC). The deprotected product (4-hydroxy-2-butynoic acid or 1,4-butynediol) will have a significantly lower Rf value (be more polar) than the TBDMS-protected product. You can also use ¹H NMR spectroscopy to check for the disappearance of the characteristic signals for the t-butyl (around 0.9 ppm) and dimethylsilyl (around 0.1 ppm) groups.

Q3: What is the best way to purify the final product?

A3: Purification is typically achieved by flash column chromatography on silica gel.[2] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective. For protected peptides, which can be challenging to purify via reversed-phase HPLC due to poor solubility in aqueous solutions, normal-phase chromatography can be a viable alternative.[9]

Q4: Are there any more stable alternatives to the TBDMS protecting group?

A4: Yes, if you are encountering significant issues with TBDMS cleavage, you could consider using a more robust silyl ether protecting group such as tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS).[10] These groups are significantly more stable to acidic conditions.[11] However, they are also more sterically hindered, which can make their introduction more difficult and may require more forcing conditions for their eventual removal.

Experimental Protocols

Protocol 1: Mono-TBDMS protection of 1,4-butynediol

This protocol is based on the selective silylation of primary alcohols.[1]

  • To a solution of 1,4-butynediol (1.2 equivalents) and imidazole (2.5 equivalents) in anhydrous DMF, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of TBDMSCl (1.0 equivalent) in anhydrous DMF dropwise over 1 hour.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate 4-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-ol.

Protocol 2: Jones Oxidation of 4-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-ol

This protocol is a general procedure for the Jones oxidation of primary alcohols to carboxylic acids.[3][4]

  • Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.

  • Dissolve the 4-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-ol in acetone and cool the solution in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred alcohol solution. The color of the reaction mixture should change from orange to green.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color is no longer present.

  • Filter the mixture to remove the chromium salts and concentrate the filtrate.

  • Redissolve the residue in ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography.

Visualizations

Synthesis_Troubleshooting cluster_route_a Route A: Protection then Oxidation cluster_route_b Route B: Oxidation then Protection A_Start 1,4-Butynediol A_Step1 Mono-TBDMS Protection A_Start->A_Step1 A_Intermediate 4-(TBDMS-oxy)-but-2-yn-1-ol A_Step1->A_Intermediate A_TS1 Low Selectivity: - Di-protection - Unreacted SM A_Step1->A_TS1 A_Step2 Oxidation A_Intermediate->A_Step2 A_Product Target Product A_Step2->A_Product A_TS2 Low Yield: - TBDMS Cleavage A_Step2->A_TS2 B_Start 4-Hydroxy-2-butynoic Acid B_Step1 TBDMS Protection B_Start->B_Step1 B_Product Target Product B_Step1->B_Product B_TS1 Low Yield: - Silyl Ester Formation - Base Consumption B_Step1->B_TS1

Caption: Troubleshooting workflow for the synthesis of this compound.

Logical_Relationships cluster_causes Potential Causes cluster_solutions Potential Solutions LowYield Low Yield TBDMS_Cleavage TBDMS Cleavage LowYield->TBDMS_Cleavage Low_Selectivity Low Selectivity (Route A) LowYield->Low_Selectivity Side_Reactions Side Reactions (Route B) LowYield->Side_Reactions Impure_Reagents Impure/Wet Reagents LowYield->Impure_Reagents Milder_Oxidation Milder Oxidation (e.g., TEMPO) TBDMS_Cleavage->Milder_Oxidation addresses Optimize_Protection Optimize Protection Conditions (Temp, Stoichiometry) Low_Selectivity->Optimize_Protection addresses Esterify_First Esterify Acid First (Route B) Side_Reactions->Esterify_First addresses Anhydrous_Conditions Ensure Anhydrous Conditions Impure_Reagents->Anhydrous_Conditions addresses

Caption: Logical relationships between low yield, potential causes, and solutions.

References

Technical Support Center: TBDMS-Protected Alkynes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using TBDMS-protected alkynes in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with TBDMS-protected alkynes?

A1: The most prevalent side reactions involving TBDMS-protected alkynes are protodesilylation (hydrolysis) and homocoupling of the alkyne. The stability of the TBDMS group is significantly influenced by the reaction conditions, particularly the choice of base and the presence of nucleophiles.

Q2: Under what conditions is protodesilylation of a TBDMS-protected alkyne a significant concern?

A2: Protodesilylation, the cleavage of the C-Si bond to regenerate the terminal alkyne, is most often observed under basic conditions, especially with stronger bases or in the presence of fluoride ions. While the TBDMS group is more robust than the TMS group, it can be cleaved under certain conditions. For instance, in Sonogashira couplings, the choice of amine base can influence the extent of protodesilylation.

Q3: What is alkyne homocoupling, and when does it occur?

A3: Alkyne homocoupling, also known as Glaser coupling, is the dimerization of two alkyne molecules to form a diyne. This side reaction is particularly common in copper-catalyzed reactions like the Sonogashira coupling, where oxidation of the copper acetylide intermediate leads to the formation of the homocoupled product. Running the reaction under an inert atmosphere is crucial to minimize this side reaction.[1]

Q4: Can the TBDMS protecting group be cleaved during catalytic hydrogenation?

A4: While the TBDMS group is generally stable to standard catalytic hydrogenation conditions (e.g., Pd/C, H₂), undesired deprotection can occur, particularly in alcoholic solvents like methanol. The choice of solvent can have a significant effect on the stability of the silyl ether during hydrogenation.

Q5: Are TBDMS-protected alkynes stable to organolithium reagents?

A5: TBDMS-protected alkynes are generally stable to organolithium reagents. However, it is important to note that organolithium reagents are strong bases and can react with any acidic protons in the molecule.[2][3] Deprotonation at other sites in the molecule can be a competing side reaction.[2]

Q6: What is the stability of TBDMS-protected alkynes in "click chemistry"?

A6: In the context of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, terminal alkynes are required. Therefore, the TBDMS-protected alkyne must be deprotected prior to the reaction. The TBDMS group itself is generally stable to the conditions of the CuAAC reaction if it is present elsewhere in the molecule, as the reaction is typically carried out under mild, aqueous conditions.[4][5] However, the copper catalyst used in CuAAC can promote homocoupling of terminal alkynes as a side reaction.[6]

Troubleshooting Guides

Issue 1: Significant formation of homocoupled diyne byproduct in Sonogashira coupling.

This is a common issue, especially when using traditional copper co-catalyzed Sonogashira conditions. The homocoupling is often referred to as the Glaser coupling.

start High Homocoupling Yield action1 Switch to Copper-Free Conditions start->action1 action2 Use a Bulky Phosphine Ligand (e.g., XPhos, SPhos) action1->action2 action3 Lower Reaction Temperature action2->action3 action4 Use a Milder Base (e.g., Cs₂CO₃, K₂CO₃) action3->action4 end Reduced Homocoupling, Increased Cross-Coupling Yield action4->end start Protodesilylation Observed cause1 Strong Amine Base (e.g., Et₃N, DIPEA) start->cause1 cause2 Presence of Fluoride Ions (e.g., from TBAF) start->cause2 cause3 Protic Solvent (e.g., MeOH, EtOH) start->cause3 solution1 Use a Weaker Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) cause1->solution1 solution2 Avoid Fluoride-Containing Reagents cause2->solution2 solution3 Use an Aprotic Solvent (e.g., THF, Dioxane, Toluene) cause3->solution3 end Minimized Protodesilylation solution1->end solution2->end solution3->end

References

Technical Support Center: Fluoride-Based Deprotection of TBDMS Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the fluoride-mediated cleavage of TBDMS protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of fluoride-based deprotection of TBDMS ethers?

The deprotection of TBDMS ethers by fluoride ions is a highly efficient process driven by the formation of the exceptionally strong silicon-fluoride (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond.[1][2] The generally accepted mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom. This attack forms a transient pentacoordinate silicon intermediate, which then collapses to break the Si-O bond, liberating the alcohol and forming a stable silyl fluoride byproduct.[1][3]

Q2: What are the most common fluoride reagents for TBDMS deprotection?

Tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF) is the most widely used fluoride-based reagent for cleaving TBDMS ethers.[1][3][4][5] Other common fluoride sources include cesium fluoride (CsF), potassium fluoride (KF), hydrogen fluoride-pyridine (HF-Pyridine), and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F).[1]

Q3: My TBDMS deprotection with TBAF is slow or incomplete. What are the possible causes and solutions?

Several factors can contribute to sluggish or incomplete deprotection with TBAF:

  • Steric Hindrance: The steric bulk around the TBDMS ether can significantly slow down the reaction rate.[4][6] Increasing the reaction temperature (e.g., to 40-50 °C) can often help overcome steric hindrance, but be mindful of your substrate's thermal stability.[6]

  • Water Content in TBAF: Commercial TBAF solutions in THF contain varying amounts of water. While some water can be beneficial, excessive water can reduce the fluoride ion's efficacy. Conversely, completely anhydrous TBAF can be a strong base, leading to side reactions.[4][6] If you suspect issues with the water content, you can try adding a small, controlled amount of water or using a buffered fluoride source like HF-pyridine.[6]

  • Insufficient Reagent: For highly hindered substrates, a larger excess of TBAF may be required. It is advisable to increase the equivalents of TBAF incrementally to avoid potential side reactions.[6]

  • Poor Substrate Solubility: Poor solubility of the substrate in the reaction solvent can also hinder the reaction.[4] Consider screening other solvents in which your substrate is more soluble.

Q4: I am observing significant side reactions during my TBAF deprotection. What are they and how can I minimize them?

The fluoride ion in TBAF is a strong base, which can lead to undesirable side reactions, especially with sensitive substrates.[2][5][6] Common side reactions include elimination, epimerization, and cleavage of other base-labile protecting groups.[6]

To minimize these side reactions:

  • Buffer the reaction: Adding a mild acid like acetic acid can buffer the reaction mixture and reduce the basicity of the TBAF solution.[2]

  • Use a milder fluoride source: Consider using alternative, less basic fluoride reagents such as HF-Pyridine or triethylamine trihydrofluoride (TEA·3HF).[6][7]

  • Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often suppress side reactions.

Q5: How can I selectively deprotect a primary TBDMS ether in the presence of a secondary or tertiary one?

Selective deprotection is often achievable due to the different steric environments of primary, secondary, and tertiary TBDMS ethers. Primary TBDMS ethers are generally less sterically hindered and therefore more labile. Milder reaction conditions, such as using a less reactive fluoride source or running the reaction at a lower temperature for a shorter duration, can often selectively cleave primary TBDMS ethers while leaving secondary or tertiary ones intact.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the fluoride-based deprotection of TBDMS ethers.

Problem 1: Incomplete or Slow Reaction

G start Incomplete or Slow Reaction check_sterics Is the TBDMS ether sterically hindered? start->check_sterics increase_temp Increase reaction temperature (e.g., 40-50 °C) check_sterics->increase_temp Yes check_reagent Is there sufficient TBAF? check_sterics->check_reagent No end Reaction Complete increase_temp->end increase_equiv Increase equivalents of TBAF check_reagent->increase_equiv No check_solubility Is the substrate soluble? check_reagent->check_solubility Yes increase_equiv->end change_solvent Screen alternative solvents check_solubility->change_solvent No check_water Is the water content of TBAF optimal? check_solubility->check_water Yes change_solvent->end adjust_water Add a controlled amount of water or use anhydrous TBAF check_water->adjust_water No alternative_reagent Consider alternative fluoride source (e.g., HF-Py, TAS-F) check_water->alternative_reagent Yes adjust_water->end alternative_reagent->end

Problem 2: Undesired Side Reactions

G start Side Reactions Observed (e.g., elimination, epimerization) check_basicity Is the substrate base-sensitive? start->check_basicity buffer_reaction Buffer with a mild acid (e.g., acetic acid) check_basicity->buffer_reaction Yes check_temp Is the reaction temperature too high? check_basicity->check_temp No end Clean Deprotection buffer_reaction->end lower_temp Lower reaction temperature (e.g., 0 °C) check_temp->lower_temp Yes alternative_reagent Use a milder fluoride source (e.g., HF-Py, TEA·3HF) check_temp->alternative_reagent No lower_temp->end alternative_reagent->end

Data Presentation: Comparison of Fluoride Reagents

ReagentCommon Solvent(s)Typical Temperature (°C)General Reactivity/Selectivity NotesReference(s)
TBAF THF0 to RTMost common and generally effective, but can be basic.[1][3][4]
HF-Pyridine Pyridine, THF0 to RTLess basic than TBAF, good for sensitive substrates.[1][8]
TAS-F THF, CH₂Cl₂RTAnhydrous fluoride source, can be highly effective.[1]
CsF DMF, MeCNRT to elevatedMild fluoride source, often used with phase-transfer catalysts.[1]
KF MeOH, MeCNRT to elevatedInexpensive but often requires a crown ether for solubility.[1]
TEA·3HF THF, CH₂Cl₂RTMild and buffered fluoride source.[6][7]

Experimental Protocols

Protocol 1: General TBDMS Deprotection using TBAF

  • Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.[3]

  • Cooling: Cool the solution to 0 °C using an ice bath.[3]

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[3]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours. Monitor the progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Protocol 2: TBDMS Deprotection under Acidic Conditions (Acetic Acid)

Note: This is an alternative to fluoride-based methods, useful for base-sensitive substrates.

  • Solvent Preparation: Prepare a 3:1:1 mixture of acetic acid, water, and THF.[4]

  • Reaction Setup: Dissolve the TBDMS-protected compound in this solvent mixture.[4]

  • Reaction: Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.[4]

  • Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[4]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[4]

Experimental Workflow Visualization

G start Start dissolve Dissolve TBDMS-protected substrate in solvent start->dissolve cool Cool to 0 °C (if necessary) dissolve->cool add_reagent Add deprotection reagent (e.g., TBAF) cool->add_reagent monitor Monitor reaction progress (TLC) add_reagent->monitor workup Aqueous work-up (Quench, Extract) monitor->workup purify Purify crude product (Column Chromatography) workup->purify end Isolated Product purify->end

References

optimizing reaction conditions for palladium-catalyzed coupling of alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Coupling of Alkynes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully carrying out these powerful C-C bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of each key component in a Sonogashira coupling reaction?

A: The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][2] It is typically catalyzed by a palladium complex, with a copper(I) salt as a co-catalyst, in the presence of a base.[3][4]

  • Palladium Catalyst: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide, which is often the rate-determining step.[5][6]

  • Copper(I) Co-catalyst: The copper salt (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[7][8] This step increases the acidity of the alkyne's terminal proton, facilitating deprotonation by the base and subsequent transmetalation to the palladium center.[8]

  • Base: An amine base (e.g., triethylamine, diethylamine) is required to neutralize the hydrogen halide byproduct formed during the reaction.[3] It also deprotonates the alkyne to form the reactive acetylide.[7] The base can often serve as the solvent as well.[3][6]

  • Ligand: Phosphine or N-heterocyclic carbene (NHC) ligands stabilize the palladium center.[9][10] Bulky, electron-rich ligands can enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalysis.[11][12]

Q2: My primary byproduct is the homocoupled diyne (Glaser coupling). What causes this and how can I prevent it?

A: The formation of homocoupled diynes, known as Glaser coupling, is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[13][14]

  • Causes: The primary cause is the presence of oxygen, which promotes the oxidative dimerization of the copper acetylide intermediate.[13][15] High concentrations of the copper catalyst or terminal alkyne can also favor this unwanted pathway.[13][16]

  • Prevention Strategies:

    • Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[13][15]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling.[15][16]

    • Implement Copper-Free Conditions: The most direct method to eliminate Glaser coupling is to use a copper-free protocol.[3][15] These reactions may require more active palladium catalysts, different bases (e.g., Cs₂CO₃), or higher temperatures but are highly effective at preventing homocoupling.[8][17]

Q3: Can I perform the Sonogashira reaction without a copper co-catalyst? What are the advantages?

A: Yes, copper-free Sonogashira reactions are well-established and offer significant advantages.[2][3] The primary benefit is the complete avoidance of alkyne homocoupling (Glaser coupling), which simplifies product purification.[8] This also makes the reaction insensitive to air, as the copper-mediated oxidative dimerization is prevented.[17] Copper-free systems are also beneficial in pharmaceutical applications where minimizing metal contamination is critical.[8] These protocols often utilize specific palladium catalysts, ligands, and bases to achieve high reactivity.[17][18]

Q4: My reaction is not proceeding to completion or shows a very low yield. What are the common causes?

A: Low or no yield can stem from several factors related to catalyst activity, reaction conditions, or substrate reactivity.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[19] Ensure all components are properly deoxygenated. For less reactive substrates, such as aryl bromides or chlorides, a more active catalyst system with bulky, electron-rich ligands may be required.[8][20]

  • Substrate Reactivity: The reactivity of aryl halides follows the trend: I > OTf > Br > Cl.[6] Aryl chlorides and sterically hindered substrates often require higher temperatures and more specialized, highly active catalyst systems.[8][20]

  • Incorrect Base or Solvent: The choice of base and solvent is critical.[15] Amine bases like triethylamine or diisopropylamine are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ may be more effective in certain systems, particularly copper-free ones.[21][22] Solvents like THF, toluene, or DMF are frequently used.[22]

  • Low Temperature: While many Sonogashira couplings proceed at room temperature, less reactive or sterically hindered substrates may require heating to achieve a reasonable reaction rate.[6][22]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues.

TroubleshootingGuide start Problem: Low or No Yield q1 Is the starting aryl halide consumed? start->q1 a1_yes Yes, but complex mixture or decomposition observed. q1->a1_yes Yes a1_no No, starting material is largely unreacted. q1->a1_no No cause2 Potential Cause: Reaction Conditions Too Harsh a1_yes->cause2 cause3 Potential Cause: Dominant Side Reaction (e.g., Glaser Coupling) a1_yes->cause3 cause1 Potential Cause: Catalyst Deactivation or Insufficient Activity a1_no->cause1 sol1 Solution: - Use a more active Pd catalyst/ligand. - Increase catalyst loading. - Ensure rigorous anaerobic conditions. cause1->sol1 sol2 Solution: - Lower reaction temperature. - Screen milder bases (e.g., K₂CO₃). - Check substrate stability. cause2->sol2 sol3 Solution: - Switch to a copper-free protocol. - Add alkyne slowly via syringe pump. - Rigorously exclude oxygen. cause3->sol3

Caption: Troubleshooting flowchart for low-yield Sonogashira reactions.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for a successful reaction. The tables below summarize common options.

Table 1: Common Palladium Catalysts and Ligands

Catalyst / PrecatalystCommon LigandsTypical Loading (mol%)Notes
Pd(PPh₃)₄(Implicit)1 - 5A common starting point, but may be less effective for challenging substrates.[22]
PdCl₂(PPh₃)₂PPh₃1 - 5Often used with CuI. Requires reduction to Pd(0) in situ.[22]
Pd(OAc)₂P(t-Bu)₃, SPhos, XPhos0.5 - 2Requires an external ligand. Bulky, electron-rich phosphines enable coupling of aryl chlorides.[9][10]
PdCl₂(dppf)dppf1 - 5An effective catalyst for a range of cross-coupling reactions.[22]
NHC-Pd Complexes (e.g., PEPPSI)NHC Ligands1 - 3Highly active and can be effective replacements for phosphine ligands.[4][20]

Table 2: Common Bases and Solvents

Base TypeExamplesTypical AmountCommon SolventsNotes
Amine (Organic) Triethylamine (TEA), Diethylamine (DEA), Diisopropylamine (DIPA), Pyrrolidine2 - 10 eq. or as solventTHF, Toluene, DMFAmine often acts as both base and solvent. Must be anhydrous and degassed.[3][6][17]
Inorganic K₂CO₃, Cs₂CO₃, K₃PO₄, TBAA1.5 - 3 eq.Dioxane, NMP, Acetonitrile, WaterOften used in copper-free protocols. Cs₂CO₃ is a strong base effective for less reactive substrates.[3][18][23]

Experimental Protocols

This section provides a general protocol for a standard Sonogashira coupling and a workflow for optimizing new reactions.

General Protocol for a Copper-Catalyzed Sonogashira Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[24]

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or Toluene, to achieve a concentration of 0.1-0.5 M).[24] Follow this with the addition of the amine base (e.g., triethylamine, 2-5 eq.) and the terminal alkyne (1.1-1.5 eq.).[6][24]

  • Degassing: Further degas the complete reaction mixture by bubbling with an inert gas for 10-15 minutes.[24]

  • Reaction: Stir the reaction mixture at room temperature or heat (typically 50-80 °C) as needed for less reactive substrates.[24] Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with the same solvent.[6][24]

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine.[6] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6][24]

Reaction Optimization Workflow

The following diagram illustrates a logical workflow for optimizing a new palladium-catalyzed alkyne coupling reaction.

OptimizationWorkflow cluster_setup Initial Setup cluster_exec Execution & Analysis cluster_opt Optimization Loop start 1. Define Substrates (Aryl Halide & Alkyne) cond 2. Select Initial Conditions (Pd/Cu/Ligand/Base/Solvent) start->cond run 3. Run Test Reaction (e.g., Room Temp, 12h) cond->run analyze 4. Analyze Outcome (TLC, LCMS, NMR) run->analyze decision High Yield? analyze->decision optimize 5. Modify Parameters - Screen Ligands - Change Base/Solvent - Vary Temperature - Try Cu-free decision->optimize No end_node 6. Optimized Protocol decision->end_node Yes optimize->run Iterate

Caption: A logical workflow for optimizing Sonogashira coupling reactions.

References

improving the stability of TBDMS-protected butynoic acid in acidic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyldimethylsilyl (TBDMS)-protected butynoic acid, focusing on its stability in acidic media.

Frequently Asked Questions (FAQs)

Q1: How stable is the TBDMS protecting group on butynoic acid under acidic conditions?

A1: The tert-Butyldimethylsilyl (TBDMS) group is known to be sensitive to acid and can be cleaved under acidic conditions.[1] Its stability is significantly influenced by factors such as the strength of the acid, the solvent system, temperature, and reaction time. While generally more stable than other silyl ethers like Trimethylsilyl (TMS) ethers, the TBDMS group on a primary alcohol, such as in a protected butynol derivative, can be particularly susceptible to cleavage.[1] The presence of the carboxylic acid moiety in butynoic acid may also influence the stability of the TBDMS ether.

Q2: What are the common acidic reagents used for the deprotection of TBDMS ethers?

A2: A variety of acidic reagents can be used to cleave TBDMS ethers. These include:

  • Aqueous acetic acid (e.g., a 2:1 or 3:1 mixture of acetic acid and water).[2]

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

  • Hydrochloric acid (HCl) in an alcohol solvent (e.g., methanol).[1]

  • Camphorsulfonic acid (CSA) in methanol.[3]

  • Acetyl chloride in dry methanol, which generates HCl in situ.[4]

The choice of reagent and conditions depends on the desired selectivity and the presence of other acid-sensitive functional groups in the molecule.

Q3: Can the carboxylic acid group in TBDMS-protected butynoic acid catalyze the deprotection of the TBDMS group?

A3: While direct literature on the intramolecular acidic catalysis for TBDMS-protected butynoic acid is scarce, it is a plausible concern. The carboxylic acid can act as an internal proton source, potentially accelerating the hydrolysis of the silyl ether, especially at elevated temperatures or in solvents that facilitate proton transfer. Monitoring the stability of the compound over time, even in the absence of external acids, is recommended.

Q4: Are there any potential side reactions to be aware of when exposing TBDMS-protected butynoic acid to acidic media?

A4: Besides the deprotection of the TBDMS group, the alkyne functionality in butynoic acid could potentially undergo hydration or other addition reactions in the presence of strong acids, especially if mercury salts or other specific catalysts are present. However, many of the mild acidic conditions used for TBDMS cleavage are often compatible with alkynes.[5] It is crucial to carefully select the deprotection conditions to avoid unwanted reactions with the alkyne or carboxylic acid groups.

Troubleshooting Guides

Problem 1: Premature cleavage of the TBDMS group is observed during a reaction in a mildly acidic medium.

  • Possible Cause: The acidic conditions are too harsh for the TBDMS-protected primary alcohol.

  • Solution:

    • Reduce Acidity: If possible, lower the concentration of the acid or switch to a weaker acid.

    • Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the deprotection reaction.

    • Change Solvent: The choice of solvent can influence the rate of acid-catalyzed cleavage.[6] Experiment with less polar solvents if the reaction chemistry allows.

    • Alternative Protecting Group: If the TBDMS group is consistently too labile, consider using a more robust silyl ether protecting group, such as tert-Butyldiphenylsilyl (TBDPS), which exhibits greater stability in acidic conditions.[3]

Problem 2: Inconsistent results or unexpected deprotection of the TBDMS group.

  • Possible Cause: Trace amounts of acid in reagents or on glassware.

  • Solution:

    • Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried, as water can facilitate acid-catalyzed hydrolysis.

    • Neutralize Glassware: Wash glassware with a mild base (e.g., a dilute ammonia solution) and rinse thoroughly with deionized water before drying to remove any acidic residues.

    • Purify Reagents: Ensure that all reagents are free from acidic impurities.

Problem 3: During workup with aqueous acid, significant loss of the TBDMS group occurs.

  • Possible Cause: Prolonged exposure to the acidic aqueous phase.

  • Solution:

    • Minimize Contact Time: Perform the acidic wash as quickly as possible and immediately proceed to the next extraction step.

    • Use a Weaker Acid: Instead of strong acids like HCl, consider using a buffered acidic solution or a milder acid like saturated ammonium chloride.

    • Back-extraction: After the acidic wash, immediately wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.

Quantitative Data on Silyl Ether Stability

The stability of silyl ethers in acidic media is highly dependent on the steric bulk around the silicon atom. The following table provides a summary of the relative rates of acidic hydrolysis for common silyl ethers, demonstrating the increased stability of TBDMS compared to less hindered silyl ethers.

Silyl EtherProtecting Group AbbreviationRelative Rate of Acidic Hydrolysis
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBDMS / TBS20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000

Data compiled from multiple sources.[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of TBDMS-Protected Butynoic Acid in Acidic Media

Objective: To determine the stability of TBDMS-protected butynoic acid under specific acidic conditions over time.

Materials:

  • TBDMS-protected butynoic acid

  • Selected acidic reagent (e.g., 1 M HCl in methanol, 80% acetic acid in water)

  • Anhydrous solvent (e.g., methanol, THF)

  • Internal standard (e.g., a stable compound with a distinct NMR or GC/LC-MS signal)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical instruments (TLC, NMR, GC/MS, or LC/MS)

Procedure:

  • Prepare a stock solution of the TBDMS-protected butynoic acid and the internal standard in the chosen anhydrous solvent at a known concentration.

  • In a reaction vial, add a measured volume of the stock solution.

  • Initiate the experiment by adding a specific volume of the acidic reagent.

  • Maintain the reaction at a constant temperature (e.g., room temperature or 0 °C).

  • At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Extract the quenched sample with an organic solvent.

  • Dry the organic layer over the drying agent.

  • Analyze the sample using an appropriate analytical technique to determine the ratio of the starting material to the deprotected product relative to the internal standard.

  • Plot the percentage of remaining TBDMS-protected butynoic acid against time to determine its stability under the tested conditions.

Protocol 2: Protection of 4-Hydroxybut-2-ynoic Acid with TBDMSCl

Objective: To protect the hydroxyl group of 4-hydroxybut-2-ynoic acid as a TBDMS ether.

Materials:

  • 4-Hydroxybut-2-ynoic acid

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-hydroxybut-2-ynoic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

cluster_factors Factors Influencing Stability Acid_Strength Acid Strength (Stronger acid = faster cleavage) TBDMS_Stability Stability of TBDMS- Protected Butynoic Acid Acid_Strength->TBDMS_Stability decreases Temperature Temperature (Higher temp = faster cleavage) Temperature->TBDMS_Stability decreases Solvent Solvent Polarity (Polar protic solvents can accelerate cleavage) Solvent->TBDMS_Stability influences Steric_Hindrance Steric Hindrance (Primary TBDMS ether is more labile) Steric_Hindrance->TBDMS_Stability influences Intramolecular_Catalysis Intramolecular Catalysis (Potential for carboxylic acid to assist in cleavage) Intramolecular_Catalysis->TBDMS_Stability potentially decreases

Caption: Factors affecting TBDMS-protected butynoic acid stability.

Start Prepare Solution of TBDMS-Protected Butynoic Acid and Internal Standard Add_Acid Add Acidic Reagent Start->Add_Acid Incubate Incubate at Constant Temperature Add_Acid->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Sample->Incubate Quench Quench Reaction with Base Sample->Quench Extract Extract with Organic Solvent Quench->Extract Analyze Analyze by TLC, NMR, or MS Extract->Analyze Plot Plot % Remaining vs. Time Analyze->Plot

Caption: Workflow for assessing the stability of a protected compound.

References

Technical Support Center: Chromatographic Purification of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid via chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by silica gel chromatography?

A1: The primary challenges stem from the compound's bifunctional nature. It possesses a bulky, acid-sensitive tert-butyldimethylsilyl (TBDMS) ether and a polar, acidic carboxylic acid group.[1] This combination can lead to several issues on a standard silica gel column:

  • Cleavage of the TBDMS group: The acidic nature of silica gel can catalyze the hydrolysis of the TBDMS ether, leading to the formation of the corresponding alcohol as an impurity.[2]

  • Poor peak shape and tailing: The carboxylic acid moiety can strongly and irreversibly bind to the acidic silanol groups on the silica surface, resulting in broad, tailing peaks and poor separation.

  • Co-elution with polar impurities: Due to its polarity, the compound may co-elute with other polar byproducts from the reaction mixture.

Q2: How can I prevent the cleavage of the TBDMS group during silica gel chromatography?

A2: To prevent the acid-catalyzed cleavage of the TBDMS group, it is crucial to neutralize the acidic sites on the silica gel. This can be achieved by incorporating a small amount of a non-nucleophilic base, such as triethylamine (TEA), into the mobile phase.[3][4][5] Typically, a concentration of 0.5-2% TEA in the eluent is sufficient.[3][4][5]

Q3: What are suitable solvent systems for the thin-layer chromatography (TLC) analysis of this compound?

A3: A good starting point for TLC analysis is a mixture of a non-polar and a polar solvent. Common systems include:

  • Ethyl acetate/Hexane (e.g., 1:1 ratio to start, then adjust polarity as needed).[6][7]

  • Dichloromethane/Methanol (e.g., 95:5 ratio for polar compounds).[8]

To account for the carboxylic acid, adding a small amount (0.5-1%) of acetic or formic acid to the developing solvent can improve the spot shape. However, be mindful of the potential for TBDMS cleavage on the TLC plate, although the short exposure time makes this less of a concern than on a column.

Q4: My compound is not moving from the baseline on the TLC plate, even with polar solvents. What should I do?

A4: This indicates very strong adsorption to the silica gel, likely due to the carboxylic acid group. You can try more polar solvent systems, such as increasing the proportion of methanol in a dichloromethane/methanol mixture.[9] If the compound remains at the baseline, consider alternative chromatography techniques like reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[10][11]

Q5: Are there alternatives to silica gel chromatography for purifying this compound?

A5: Yes, for highly polar and acid-sensitive compounds, alternative techniques can be more effective:

  • Reversed-Phase Chromatography: Uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be an excellent option for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase (like amine- or diol-bonded silica) and a mobile phase with a high organic solvent content and a small amount of water.[10][11] This technique is well-suited for very polar, water-soluble compounds.[10][11]

  • Neutral Alumina Chromatography: Alumina is available in neutral, acidic, and basic forms. Neutral alumina can be a good alternative to silica for acid-sensitive compounds.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Product is decomposing on the column (evidence of TBDMS cleavage in collected fractions) The silica gel is too acidic, causing the hydrolysis of the TBDMS ether.[2]1. Neutralize the silica gel: Prepare a slurry of your silica gel in the chosen eluent containing 1-2% triethylamine (TEA). Pack the column with this slurry. Alternatively, flush the packed column with 1-2 column volumes of the eluent containing TEA before loading your sample.[3][4][5]2. Use a less acidic stationary phase: Consider using neutral alumina or a bonded-phase silica gel (e.g., amino-propyl).3. Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the stationary phase.
Poor separation and significant peak tailing The carboxylic acid group is interacting strongly with the acidic silanol groups on the silica surface.1. Add an acidic modifier to the eluent: Incorporate a small amount (0.5-1%) of acetic acid or formic acid into your mobile phase. This will protonate the silanol groups and reduce their interaction with your compound. Caution: This may increase the risk of TBDMS cleavage, so it's a trade-off that needs to be evaluated. A 2D TLC stability test is recommended.[12]2. Switch to reversed-phase chromatography: This will likely provide better peak shapes for this polar, acidic compound.
The compound elutes with the solvent front (no retention) The eluent is too polar, or the stationary phase is not suitable.1. Decrease the polarity of the eluent: Reduce the percentage of the more polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.2. Consider HILIC: If using a normal-phase column, the compound might be too polar for good retention. HILIC is designed for such compounds.[10][11]
Co-elution of the product with impurities The selectivity of the chosen solvent system is insufficient.1. Try a different solvent system: Experiment with different solvent combinations. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol.2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can often improve the separation of compounds with close Rf values.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Neutralized Silica Gel

This protocol is designed to minimize the degradation of the acid-sensitive TBDMS group.

1. Materials:

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Triethylamine (TEA)

  • Solvents for elution (e.g., Hexane, Ethyl Acetate)

  • Crude this compound

2. Procedure:

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of approximately 0.2-0.3 for the target compound.

    • To the chosen solvent system, add 1% (v/v) triethylamine.

  • Column Packing:

    • Prepare a slurry of silica gel in the eluent (containing 1% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Elute the column with the prepared mobile phase containing 1% TEA.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. The triethylamine will also be removed during this step.

Protocol 2: Stability Test using 2D TLC

This protocol helps determine if the compound is stable on silica gel under the chosen chromatographic conditions.[12]

1. Materials:

  • Square TLC plate

  • Capillary spotter

  • Developing chamber

  • Chosen eluent (with and without acidic/basic additives)

2. Procedure:

  • First Development:

    • Spot the compound on one corner of the TLC plate.

    • Develop the plate in the chosen eluent.

    • Remove the plate and allow the solvent to evaporate completely.

  • Second Development:

    • Rotate the plate 90 degrees.

    • Develop the plate again in the same eluent.

  • Analysis:

    • Visualize the plate under UV light and/or with a suitable stain.

    • If the compound is stable, a single spot should be observed on the diagonal.

    • If degradation occurs, additional spots will appear off the diagonal.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Chromatography ModeStationary PhaseRecommended Eluent System (starting ratios)AdditivesSuitable For
Normal Phase Silica GelHexane/Ethyl Acetate (e.g., 7:3)1% TriethylaminePurification of acid-sensitive compounds.
Normal Phase Silica GelDichloromethane/Methanol (e.g., 95:5)1% TriethylaminePurification of more polar compounds.
Normal Phase Silica GelHexane/Ethyl Acetate (e.g., 7:3)0.5% Acetic AcidImproving peak shape of acidic compounds (use with caution).
Reversed Phase C18-SilicaWater/Acetonitrile with 0.1% Formic Acid0.1% Formic AcidGood alternative for polar, acidic compounds.
HILIC Amino- or Diol-bonded SilicaAcetonitrile/Water (e.g., 95:5)None typically requiredPurification of very polar compounds.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Solvent System Selection) neutralize 2. Neutralize Silica Gel (Add 1% TEA to Eluent) tlc->neutralize pack 3. Pack Column neutralize->pack load 4. Load Sample pack->load elute 5. Elute with Neutralized Solvent load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine concentrate 9. Concentrate to Obtain Pure Product combine->concentrate

Caption: Workflow for the purification of this compound.

troubleshooting_workflow start Poor Purification Result q1 Is the TBDMS group cleaving? start->q1 a1_yes Neutralize Silica with TEA q1->a1_yes Yes q2 Is the peak tailing severely? q1->q2 No end Improved Purification a1_yes->end a2_yes Add Acetic Acid to Eluent (with caution) or Switch to Reversed-Phase q2->a2_yes Yes q3 Are compounds co-eluting? q2->q3 No a2_yes->end a3_yes Change Solvent System or Use Gradient Elution q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Selective Deprotection of Silyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective deprotection of silyl ethers.

Frequently Asked Questions (FAQs)

Q1: My silyl ether deprotection is not working or is giving low yields. What are the common causes?

A1: Incomplete or low-yielding deprotection reactions can stem from several factors:

  • Reagent Quality: Fluoride sources like tetrabutylammonium fluoride (TBAF) are hygroscopic and can lose activity if improperly stored. Similarly, acid or base catalysts can degrade over time.

  • Insufficient Reagent: For stubborn or sterically hindered silyl ethers, a stoichiometric excess of the deprotecting agent may be required. For fluoride-mediated reactions, using 3 or more equivalents of TBAF can be necessary.[1]

  • Reaction Conditions: The reaction may require more forcing conditions, such as elevated temperatures (e.g., 40-50 °C) or longer reaction times.[1]

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Protic solvents like methanol can accelerate acid-catalyzed deprotection, while polar aprotic solvents like THF are common for fluoride-based methods.[2]

  • Steric Hindrance: Silyl ethers on secondary or tertiary alcohols, or those flanked by bulky groups, are significantly more difficult to cleave than those on primary alcohols.[2][3]

Q2: How can I selectively deprotect one silyl ether in the presence of another?

A2: Selective deprotection is a cornerstone of modern synthesis and relies on exploiting the differences in stability among various silyl ethers.[3] The key is to choose conditions that will cleave the more labile group while leaving the more robust one intact.

  • Exploiting Steric Hindrance: The stability of silyl ethers is largely dictated by the steric bulk around the silicon atom.[3][4] You can selectively remove a less hindered silyl ether (e.g., TBS on a primary alcohol) in the presence of a more hindered one (e.g., TIPS on a secondary alcohol) using milder acidic conditions.[1][2]

  • Acid-Mediated Selectivity: Under acidic conditions, the rate of cleavage is highly dependent on steric hindrance. For example, a primary TBS group can be removed within minutes using camphorsulfonic acid (CSA) in methanol, while a bulkier TIPS or TBDPS group would remain.[2] Milder acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid provide even greater selectivity.[1][2][5]

  • Fluoride-Mediated Selectivity: While highly effective, fluoride reagents can sometimes be less selective. However, careful control of temperature and reaction time can achieve selectivity. For instance, HF-Pyridine is often used for the selective removal of TBS groups in the presence of TBDPS groups.[2][6]

Q3: My fluoride-based deprotection is causing side reactions. What are they and how can I prevent them?

A3: The most common issue with fluoride reagents, particularly TBAF, is the generation of strongly basic alkoxide intermediates during the reaction.[7] This can lead to undesired side reactions such as:

  • Elimination reactions, especially with sensitive substrates.

  • Epimerization of stereocenters.

  • Silyl group migration, where the silyl group moves from one hydroxyl group to another.[8][9]

To mitigate these issues, you can buffer the reaction mixture by adding a mild acid like acetic acid.[2][7] This neutralizes the basic alkoxide as it forms. Alternatively, using milder fluoride sources like HF-Pyridine or triethylamine trihydrofluoride (3HF·Et3N) can be beneficial.[7]

Q4: I am observing silyl group migration. What causes this and how can it be controlled?

A4: Silyl group migration is a known side reaction that can occur under both basic and, less commonly, acidic conditions, particularly in polyhydroxylated compounds.[8][9][10] It involves the intramolecular transfer of a silyl group from one oxygen atom to another. This is often problematic when using basic conditions for deprotection. To control this, consider using acidic deprotection methods or buffered fluoride conditions. Careful selection of the protecting group itself is also a key preventative strategy; bulkier silyl groups are generally less prone to migration.

Troubleshooting Guides

Guide 1: Troubleshooting Incomplete Deprotection

This workflow helps diagnose and solve issues of incomplete or failed silyl ether deprotection.

G cluster_0 Troubleshooting Workflow start Reaction Incomplete/ Low Yield check_reagent Verify Reagent Quality (e.g., Anhydrous TBAF) start->check_reagent increase_equiv Increase Reagent Equivalents (e.g., >3 eq.) check_reagent->increase_equiv Reagent OK success Problem Solved check_reagent->success Reagent Bad increase_temp Increase Temperature (e.g., 40-50 °C) increase_equiv->increase_temp Still Low Yield increase_equiv->success Yield Improved change_reagent Switch Deprotection Agent (e.g., TBAF -> HF-Py) increase_temp->change_reagent Still Low Yield increase_temp->success Yield Improved change_reagent->success Yield Improved

Caption: Troubleshooting workflow for incomplete silyl ether deprotection.

Guide 2: Selecting a Deprotection Strategy

This decision tree assists in choosing the appropriate deprotection method based on the silyl ethers present in the molecule.

G cluster_1 Deprotection Strategy Selection start Goal: Selective Deprotection q_sterics Is there a significant difference in steric bulk? (e.g., 1° TBS vs 2° TIPS) start->q_sterics q_type Are silyl ethers of different types? (e.g., TES vs TBS) q_sterics->q_type No mild_acid Use Mild Acidic Conditions (PPTS, CSA, AcOH) q_sterics->mild_acid Yes controlled_f Use Controlled Fluoride (HF-Py, buffered TBAF) q_type->controlled_f Yes optimize Optimization Required (Screen T, time, equivalents) q_type->optimize No (e.g., two 2° TBS)

Caption: Decision tree for choosing a selective deprotection strategy.

Data & Protocols

Relative Stability of Common Silyl Ethers

The selective removal of one silyl ether over another is possible due to their differing stabilities, which are influenced by steric hindrance and reaction conditions.[2][3]

Silyl GroupAbbreviationRelative Stability in Acid[2][4]Relative Stability in Base[2][4]Relative Stability to Fluoride[7]
TrimethylsilylTMS11TMS <
TriethylsilylTES6410-100TES <
tert-ButyldimethylsilylTBS / TBDMS20,000~20,000TIPS <
TriisopropylsilylTIPS700,000100,000TBS <
tert-ButyldiphenylsilylTBDPS5,000,000~20,000TBDPS

Note: Stability is relative to TMS = 1. Higher numbers indicate greater stability.

Experimental Protocols

Protocol 1: Selective Deprotection of a Primary TBS Ether with Acetic Acid [4]

  • Objective: To selectively cleave a primary TBS ether in the presence of more stable silyl ethers (e.g., TIPS, TBDPS) or more hindered TBS ethers.

  • Reagents:

    • Silyl-protected compound

    • Acetic Acid (AcOH)

    • Tetrahydrofuran (THF)

    • Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc) or other suitable extraction solvent

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the silyl ether substrate in a 4:1:1 mixture of AcOH:THF:water.[2]

    • Stir the reaction mixture at room temperature. Monitor the reaction progress closely by Thin Layer Chromatography (TLC). This reaction can be slow but is highly selective.[2]

    • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ until gas evolution ceases.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: General Deprotection of a TBS Ether with TBAF [5][11]

  • Objective: To cleave a standard TBS ether. This method is robust but may affect other sensitive functional groups if not buffered.

  • Reagents:

    • TBS-protected alcohol

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (DCM) or other suitable solvent

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the TBS ether (1 equiv.) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the TBAF solution (1.1-1.5 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and quench with water.[11]

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11]

    • Purify the crude product by flash column chromatography.[11]

  • Troubleshooting Note: If the product is base-sensitive, consider adding 1.1 equivalents of acetic acid to the TBAF solution to buffer the reaction.[7][11] This can significantly improve yields by preventing degradation.[11]

References

Technical Support Center: TBDMS Protecting Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the premature cleavage of the tert-butyldimethylsilyl (TBDMS or TBS) protecting group during organic synthesis.

Troubleshooting Guide: Preventing Unwanted TBDMS Cleavage

This guide addresses common issues leading to the premature removal of the TBDMS group and offers solutions to maintain its integrity throughout your synthetic sequence.

Issue Potential Cause Recommended Solution
TBDMS cleavage during acidic workup or purification The TBDMS group is labile under strongly acidic conditions. Even weak acids can cause cleavage, especially on primary TBDMS ethers, with prolonged exposure.[1][2]- Neutralize acidic reaction mixtures with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. - Use a buffered aqueous solution for the workup. - Minimize contact time with acidic media. - For chromatography, consider using a neutral silica gel or pre-treating the silica gel with a base like triethylamine.
Loss of TBDMS group under basic conditions While generally stable to bases, very strong basic conditions (e.g., excess LiOH) or prolonged exposure to moderate bases can lead to cleavage.[3]- Use the mildest basic conditions necessary for your transformation. - Keep reaction times to a minimum. - Consider using alternative non-basic reagents if possible.
Cleavage during reactions with nucleophiles Nucleophiles can attack the silicon atom, leading to the cleavage of the Si-O bond. Fluoride ions are particularly effective at this.[3][4]- Avoid fluoride-containing reagents (e.g., TBAF, HF-pyridine) unless deprotection is intended. - If a nucleophilic reaction is required, consider using a bulkier silyl protecting group like TIPS or TBDPS for enhanced stability.[3]
Unintended deprotection during purification by column chromatography Standard silica gel is slightly acidic and can cause the cleavage of sensitive TBDMS ethers, especially with longer retention times.[5]- Deactivate the silica gel by preparing a slurry with a small amount of triethylamine in the eluent and then packing the column. - Use neutral alumina as the stationary phase for highly sensitive compounds. - Expedite the chromatography to minimize contact time.
Selective cleavage of one TBDMS group over another Steric hindrance plays a key role in the stability of TBDMS ethers. Primary TBDMS ethers are more susceptible to cleavage than secondary or tertiary ones.[4]- To maintain a primary TBDMS group while reacting at another position, use exceptionally mild conditions and carefully monitor the reaction. - If selective deprotection is desired, this property can be exploited by using milder acidic conditions to cleave the primary TBDMS ether in the presence of a secondary or tertiary one.

Frequently Asked Questions (FAQs)

Q1: How stable is the TBDMS group compared to other silyl ethers?

A1: The stability of silyl ethers is largely dictated by the steric bulk around the silicon atom. The TBDMS group is significantly more stable than the trimethylsilyl (TMS) and triethylsilyl (TES) groups due to the bulky tert-butyl group. However, it is less stable than the triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups.[3][6]

Q2: Can I use acidic reagents in the presence of a TBDMS group?

A2: Yes, but with caution. TBDMS ethers can withstand mildly acidic conditions for short periods.[4] However, strong acids or prolonged exposure to even weak acids can cause cleavage.[1][2] For instance, 25% TFA in DCM is considered a harsh condition and is likely to cleave a TBDMS group.[1][2] If your synthesis requires strongly acidic conditions, consider using a more robust protecting group like TBDPS.[6]

Q3: What are some common reagents that are compatible with the TBDMS group?

A3: The TBDMS group is stable under a variety of conditions, including many that are incompatible with other protecting groups. It is generally stable to:

  • Aqueous bases (e.g., carbonates, hydroxides at moderate concentrations and temperatures).[4]

  • Many oxidizing and reducing agents.

  • Organometallic reagents like Grignards and organolithiums.

  • Conditions for catalytic hydrogenation.[4]

Q4: I am observing partial cleavage of my TBDMS group. What can I do to improve its stability?

A4: To enhance the stability of the TBDMS group, ensure that your reaction and workup conditions are as mild as possible. This includes using anhydrous solvents, running reactions at the lowest effective temperature, and minimizing reaction times. If premature cleavage persists, switching to a more sterically hindered silyl ether such as TIPS or TBDPS is a reliable solution.[3]

Data Presentation

The relative stability of common silyl ethers towards acidic and basic hydrolysis is summarized below. The values represent the relative rate of cleavage compared to the TMS group.

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS (Trimethylsilyl)11
TES (Triethylsilyl)~60~10-100
TBDMS (tert-Butyldimethylsilyl) ~20,000 ~20,000
TIPS (Triisopropylsilyl)~700,000~100,000
TBDPS (tert-Butyldiphenylsilyl)~5,000,000~20,000
(Data compiled from multiple sources)[3]

Experimental Protocols

Protocol 1: General Procedure for Running a Reaction on a TBDMS-Protected Substrate

Objective: To perform a chemical transformation on a molecule containing a TBDMS-protected alcohol without causing premature cleavage of the protecting group.

Materials:

  • TBDMS-protected substrate

  • Anhydrous solvent (e.g., THF, DCM)

  • Reagents for the desired transformation

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the TBDMS-protected substrate in the appropriate anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (if required) before adding the reagents for the transformation.

  • Add the reagents slowly and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully. If the reaction is acidic, slowly add saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product using column chromatography on deactivated silica gel if necessary.

Protocol 2: Deactivation of Silica Gel for Chromatography

Objective: To prepare a neutral stationary phase for column chromatography to prevent the cleavage of acid-sensitive groups like TBDMS.

Materials:

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Triethylamine

Procedure:

  • Prepare the desired eluent for your column chromatography.

  • Add a small amount of triethylamine to the eluent (typically 0.1-1% by volume).

  • Prepare a slurry of the silica gel in this triethylamine-containing eluent.

  • Pack the column with the prepared slurry.

  • Run the column as you normally would. The triethylamine will neutralize the acidic sites on the silica gel, preventing the cleavage of the TBDMS group.

Visualizations

G cluster_0 Factors Leading to Premature TBDMS Cleavage cluster_1 Preventative Measures Acidic Conditions Acidic Conditions Neutral Workup Neutral Workup Acidic Conditions->Neutral Workup Premature Cleavage Premature Cleavage Acidic Conditions->Premature Cleavage Basic Conditions (Strong/Prolonged) Basic Conditions (Strong/Prolonged) Mild Reaction Conditions Mild Reaction Conditions Basic Conditions (Strong/Prolonged)->Mild Reaction Conditions Basic Conditions (Strong/Prolonged)->Premature Cleavage Nucleophiles (especially F-) Nucleophiles (especially F-) Avoid Fluoride Sources Avoid Fluoride Sources Nucleophiles (especially F-)->Avoid Fluoride Sources Nucleophiles (especially F-)->Premature Cleavage Acidic Silica Gel Acidic Silica Gel Deactivated Silica Gel Deactivated Silica Gel Acidic Silica Gel->Deactivated Silica Gel Acidic Silica Gel->Premature Cleavage Use Bulkier Silyl Group (TIPS, TBDPS) Use Bulkier Silyl Group (TIPS, TBDPS) Premature Cleavage->Use Bulkier Silyl Group (TIPS, TBDPS) If persists G cluster_stability Silyl Ether Stability TMS TMS TES TES TMS->TES Increasing Stability TBDMS TBDMS TES->TBDMS Increasing Stability TIPS TIPS TBDMS->TIPS Increasing Stability TBDPS TBDPS TIPS->TBDPS Increasing Stability Most Stable Most Stable Least Stable Least Stable

References

Technical Support Center: Enhancing Regioselectivity in Reactions with Functionalized Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working to enhance the regioselectivity of reactions with functionalized alkynes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in reactions with unsymmetrical functionalized alkynes?

A1: The regioselectivity of additions to unsymmetrical alkynes is primarily governed by a combination of electronic and steric effects.[1][2] Electron-donating or withdrawing groups on the alkyne or the attacking reagent can create a polarization of the triple bond, favoring the approach of the reagent to one of the alkyne carbons.[3] Steric hindrance, where bulky substituents on the alkyne or the reagent block one reaction site, also plays a crucial role in directing the regiochemical outcome.[1] Additionally, the use of directing groups, which can coordinate to the catalyst and guide it to a specific position, is a powerful strategy for controlling regioselectivity.[4]

Q2: How do transition metal catalysts influence regioselectivity?

A2: Transition metal catalysts are central to controlling regioselectivity. The nature of the metal center (e.g., palladium, nickel, copper, rhodium), its oxidation state, and the ligands coordinated to it create a unique chemical environment that dictates the reaction pathway.[5][6][7][8] Ligands, in particular, have a profound impact. By varying the steric bulk and electronic properties of ligands, you can often reverse or significantly enhance the regioselectivity of a reaction.[1] For instance, in nickel-catalyzed hydrocyanation of terminal alkynes, the choice of ligand can selectively produce either linear or branched vinyl nitriles.[1]

Q3: Can additives be used to control the regioselectivity of a reaction?

A3: Yes, additives can have a significant impact on regioselectivity. In some catalytic systems, additives can alter the active catalyst, leading to a reversal of regioselectivity. For example, in the cobalt-catalyzed hydrosilylation of asymmetric internal alkynes, the use of different activators can completely reverse the regiochemical outcome.[9]

Q4: What role does the solvent play in determining the regioselectivity of a reaction?

A4: The choice of solvent can influence the regioselectivity of a reaction by stabilizing or destabilizing transition states. In some cases, varying the solvent can steer a reaction towards a different regioisomer.[4] For polar reactions, a polar, non-nucleophilic solvent can help stabilize charged intermediates, which may favor one reaction pathway over another.[10]

Q5: In cycloaddition reactions with unsymmetrical alkynes, what determines the regiochemical outcome?

A5: In cycloaddition reactions such as the Diels-Alder or 1,3-dipolar cycloadditions, the regioselectivity is determined by the electronic properties of the diene/dipole and the dienophile/dipolarophile.[11][12] The reaction generally proceeds in a way that aligns the most nucleophilic carbon of one reactant with the most electrophilic carbon of the other.[11] This can often be predicted by examining the resonance structures of the reactants.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at achieving high regioselectivity.

Issue 1: Poor or No Regioselectivity Observed
Potential Cause Troubleshooting Steps
Incorrect Catalyst/Ligand Combination The choice of catalyst and ligand is critical. Consult the literature for systems known to be effective for your specific substrate and reaction type. Experiment with a range of ligands with varying steric and electronic properties.[10]
Suboptimal Reaction Temperature Temperature can affect the kinetic versus thermodynamic control of a reaction. Try running the reaction at a lower temperature to favor the kinetically preferred product, which is often a single regioisomer.[10]
Inappropriate Solvent The solvent can influence the stability of intermediates and transition states. Screen a variety of solvents with different polarities. For reactions proceeding through charged intermediates, polar, non-coordinating solvents are often a good choice.[10]
Presence of Impurities Traces of water, oxygen, or other impurities can deactivate the catalyst or initiate side reactions, leading to a loss of selectivity. Ensure all reagents and solvents are pure and dry, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[10]
Radical Pathways In some reactions, such as hydrohalogenation, the presence of radical initiators (e.g., peroxides, UV light) can lead to the formation of the anti-Markovnikov product, reducing regioselectivity. Ensure your reagents are free of peroxides and protect the reaction from light.[10]
Issue 2: Reaction is Sluggish or Gives Low Yield with Desired Regioisomer
Potential Cause Troubleshooting Steps
Catalyst Deactivation The catalyst may be sensitive to air, moisture, or impurities in the starting materials. Ensure rigorous inert atmosphere techniques and use purified reagents and solvents.[10]
Steric Hindrance If your substrate or reagents are sterically demanding, the desired reaction pathway may be slow. Consider using a less bulky ligand on your catalyst or a smaller protecting group on your substrate if possible.
Insufficient Catalyst Loading While not always the solution, a modest increase in catalyst loading can sometimes improve conversion without compromising selectivity.
Incorrect Reagent Stoichiometry Optimize the ratio of your alkyne to the other reactants. An excess of one reagent may be necessary to drive the reaction to completion.

Data Presentation

Table 1: Ligand-Controlled Regiodivergent Hydrocyanation of Terminal Alkynes

This table illustrates how the choice of ligand can dramatically influence the regioselectivity of the nickel-catalyzed hydrocyanation of phenylacetylene.

EntryLigandProductRegioisomeric Ratio (Branched:Linear)Yield (%)
1L1 (a phosphine ligand)Branched>99:195
2L2 (a different phosphine ligand)Linear1:9992

Data synthesized from literature reports on nickel-catalyzed hydrocyanation.[1]

Table 2: Catalyst and Ligand Effects on the Hydrosilylation of 1-phenyl-1-propyne

This table shows the impact of different catalysts and ligands on the regioselectivity of the hydrosilylation of an internal alkyne.

EntryCatalystLigandProduct Ratio (α-adduct:β-adduct)Yield (%)
1[Rh(cod)Cl]₂PPh₃50:5098
2Pt(DV)₂PCy₃95:591
3Ni(acac)₂IPr10:9085

Data synthesized from various sources on alkyne hydrosilylation.

Experimental Protocols

Below are generalized experimental protocols for common reactions with functionalized alkynes. Note: These are starting points and may require optimization for your specific substrate and desired outcome.

Protocol 1: General Procedure for Regioselective Copper-Catalyzed Hydrosilylation of an Internal Alkyne
  • Preparation: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the copper catalyst (e.g., Cu(OAc)₂, 5 mol%) and the phosphine ligand (e.g., Xantphos, 5.5 mol%).

  • Reaction Setup: Add the functionalized alkyne (1.0 equiv) and the desired solvent (e.g., THF, 0.5 M).

  • Reagent Addition: Add the silane (e.g., PhSiH₃, 1.2 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Seal the vial and stir the reaction at the desired temperature (e.g., room temperature to 60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective Hydroboration of a Terminal Alkyne
  • Preparation: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the functionalized terminal alkyne (1.0 equiv) and a dry solvent (e.g., THF, 0.5 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the borane reagent (e.g., 9-BBN in THF, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically 1-4 hours), monitoring by TLC or GC-MS.

  • Oxidation: Once the hydroboration is complete, cool the reaction to 0 °C and slowly add an aqueous solution of NaOH (e.g., 3M), followed by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution).

  • Workup: Stir the mixture at room temperature until the oxidation is complete. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting aldehyde or ketone by flash column chromatography.[13][14]

Visualizations

Troubleshooting Workflow for Poor Regioselectivity

troubleshooting_workflow start Poor Regioselectivity Observed check_catalyst Review Catalyst and Ligand Choice start->check_catalyst check_temp Adjust Reaction Temperature check_catalyst->check_temp check_solvent Screen Different Solvents check_temp->check_solvent check_impurities Ensure Reagent Purity and Inert Atmosphere check_solvent->check_impurities analyze_ratio Analyze Regiomeric Ratio (GC/NMR) check_impurities->analyze_ratio optimize Systematic Optimization of Conditions analyze_ratio->optimize Selectivity still low end_good Regioselectivity Improved analyze_ratio->end_good Desired selectivity achieved optimize->analyze_ratio end_bad Further Investigation Needed optimize->end_bad No improvement

Caption: A workflow for troubleshooting poor regioselectivity in alkyne functionalization reactions.

Catalytic Cycle for Regioselective Hydrofunctionalization

decision_tree start Goal: Control Regioselectivity terminal_alkyne Is the alkyne terminal? start->terminal_alkyne internal_alkyne Is the alkyne internal? start->internal_alkyne terminal_alkyne->internal_alkyne No strategy1 Use a bulky reagent/ligand to favor addition at the terminal position. terminal_alkyne->strategy1 Yes steric_diff Significant steric difference? internal_alkyne->steric_diff electronic_diff Significant electronic difference? steric_diff->electronic_diff No steric_diff->strategy1 Yes directing_group Can a directing group be used? electronic_diff->directing_group No strategy2 Exploit electronic bias with an appropriate catalyst. electronic_diff->strategy2 Yes strategy3 Employ a directing group strategy. directing_group->strategy3 Yes strategy4 Ligand and catalyst screening is critical. directing_group->strategy4 No

References

minimizing byproducts during the silylation of hydroxyalkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during the silylation of hydroxyalkynes.

Troubleshooting Guide

This guide addresses common issues encountered during the silylation of hydroxyalkynes in a question-and-answer format.

Problem 1: Incomplete or sluggish reaction.

Question: My silylation reaction is not proceeding to completion, or is very slow. What are the possible causes and solutions?

Answer:

Several factors can contribute to an incomplete or slow silylation reaction. Consider the following troubleshooting steps:

  • Moisture: Silylating agents are highly sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous.[1]

  • Silylating Agent Reactivity: The reactivity of the silylating agent is crucial. For sterically hindered alcohols, a more reactive silylating agent like a silyl triflate (e.g., TBSOTf) may be necessary instead of a silyl chloride (e.g., TBSCl).[2]

  • Base: The choice and amount of base are critical. A common protocol involves using an amine base like imidazole or triethylamine.[3] For less reactive systems, a stronger, non-nucleophilic base might be required. The base scavenges the acid produced during the reaction and can also act as a catalyst.[4]

  • Solvent: The solvent can significantly impact reaction rates. While DMF can accelerate the reaction, it can also complicate purification. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[3][5]

  • Temperature: While many silylations proceed at room temperature, gentle heating may be required for less reactive substrates.[1] However, elevated temperatures can also promote side reactions.

Problem 2: Formation of multiple silylated products (over-silylation).

Question: I am trying to selectively silylate the hydroxyl group, but I am also observing silylation of my terminal alkyne. How can I improve selectivity?

Answer:

Achieving chemoselectivity between a hydroxyl group and a terminal alkyne can be challenging. Here are some strategies to favor O-silylation:

  • Choice of Silylating Agent and Conditions:

    • Bulky Silyl Groups: Employing sterically hindered silylating agents such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) can favor the more accessible hydroxyl group over the alkyne.[2][6]

    • Reaction Temperature: Running the reaction at lower temperatures can enhance selectivity.

  • Catalyst-Controlled Silylation: Certain catalytic systems can promote selective silylation. For example, some metal-free, carboxylate-catalyzed methods using N,O-bis(silyl)acetamides as silylating agents can achieve concomitant O- and C-silylation, so careful choice of stoichiometry is needed if only O-silylation is desired.[7][8][9][10][11]

Problem 3: Observation of desilylation during workup or purification.

Question: My desired silyl ether seems to be unstable and is reverting to the starting alcohol during workup or chromatography. What can I do to prevent this?

Answer:

The stability of silyl ethers varies significantly depending on the silyl group and the conditions.

  • Silyl Group Stability: The stability of common silyl ethers to acidic conditions follows the order: TMS < TES < TBS < TIPS < TBDPS.[2] If you are experiencing instability, consider using a more robust protecting group like TIPS or TBDPS.

  • Workup Conditions: Avoid acidic or strongly basic conditions during the aqueous workup. Use a neutral wash with saturated sodium bicarbonate or brine.

  • Purification: Silica gel is slightly acidic and can cause the cleavage of sensitive silyl ethers. To mitigate this, you can:

    • Neutralize the silica gel by treating it with a solution of triethylamine in the eluent before packing the column.

    • Use a less acidic stationary phase like alumina.

    • Minimize the time the compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the silylation of hydroxyalkynes?

A1: Common byproducts include:

  • Disilylated product: Both the hydroxyl group and the terminal alkyne are silylated.

  • Silyl enol ether: If a ketone functionality is present, silylation of the enol form can occur.

  • Siloxane: Formed from the reaction of the silylating agent with water.

  • Products from side reactions of the alkyne: Depending on the reagents and conditions, alkynes can undergo dimerization, oligomerization, or other transformations.[4]

Q2: How does steric hindrance affect the silylation of primary vs. secondary or tertiary hydroxyalkynes?

A2: Steric hindrance plays a significant role in the rate and feasibility of silylation.[12][13][14][15]

  • Primary alcohols are the most reactive and are readily silylated.

  • Secondary alcohols are less reactive and may require more forcing conditions or a more reactive silylating agent.

  • Tertiary alcohols are the most sterically hindered and are often very difficult to silylate, typically requiring highly reactive reagents like silyl triflates.[2] This difference in reactivity can be exploited to achieve selective silylation of a primary alcohol in the presence of a secondary or tertiary alcohol.

Q3: Can I selectively silylate one hydroxyl group in a diol that also contains an alkyne?

A3: Yes, selective monosilylation of a diol is often possible by taking advantage of the different reactivities of primary, secondary, and tertiary alcohols. Silylating the most accessible and reactive hydroxyl group (typically the primary one) can be achieved by using a bulky silylating agent and carefully controlling the stoichiometry of the reagents.

Quantitative Data

Table 1: Relative Stability of Common Silyl Ethers

Silyl GroupAbbreviationRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS/TBDMS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data adapted from reference[3].

Experimental Protocols

Protocol 1: General Procedure for the TBS Protection of a Primary Hydroxyalkyne

  • To a solution of the primary hydroxyalkyne (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere at 0 °C, add imidazole (1.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected hydroxyalkyne.

Visualizations

experimental_workflow cluster_start Start cluster_reaction Silylation Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_analysis Analysis cluster_end End cluster_troubleshooting Troubleshooting start Hydroxyalkyne Substrate reaction Dissolve in Anhydrous Solvent Add Base Add Silylating Agent start->reaction monitor Monitor by TLC/LC-MS reaction->monitor incomplete Incomplete Reaction? monitor->incomplete workup Aqueous Workup incomplete->workup No troubleshoot_incomplete Adjust Reaction Conditions: - Increase Temperature - Change Solvent/Base - Use More Reactive Silylating Agent incomplete->troubleshoot_incomplete Yes purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis byproducts Byproducts Observed? analysis->byproducts end Pure Silylated Product byproducts->end No troubleshoot_byproducts Optimize for Selectivity: - Lower Temperature - Use Bulky Silyl Group - Adjust Stoichiometry byproducts->troubleshoot_byproducts Yes troubleshoot_incomplete->reaction troubleshoot_byproducts->reaction

Caption: Experimental workflow for the silylation of hydroxyalkynes.

decision_tree start Choosing a Silylating Agent for a Hydroxyalkyne q1 Is the hydroxyl group sterically hindered? start->q1 q2 Is high stability to acid required? q1->q2 No (1° OH) a1_yes Use a more reactive agent: - Silyl Triflate (e.g., TBSOTf) q1->a1_yes Yes (2° or 3° OH) q3 Is chemoselectivity between OH and terminal alkyne critical? q2->q3 No a2_yes Use a bulky, robust group: - TIPS - TBDPS q2->a2_yes Yes a3_yes Use a sterically bulky silyl group: - TIPSCl - TBDPSCl q3->a3_yes Yes a3_no Standard silylating agents can be used with careful control of conditions. q3->a3_no No a1_no Standard Silyl Chloride is likely sufficient (e.g., TMSCl, TBSCl) a2_no Standard groups are suitable: - TMS - TES - TBS

Caption: Decision tree for selecting a suitable silylating agent.

References

Validation & Comparative

Confirming the Structure of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the chemical structure of 4-(tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimental spectral data in public databases, this guide leverages predicted ¹H and ¹³C NMR data for the target compound and compares it with the known spectral characteristics of a key precursor, 4-hydroxybut-2-ynoic acid. This approach offers a robust framework for structural verification in synthetic chemistry.

Structural Comparison and NMR Data

The structural confirmation of this compound relies on the identification of specific proton and carbon signals and their comparison with a structurally related compound. The tert-butyldimethylsilyl (TBDMS) protecting group introduces characteristic signals in the NMR spectrum, which are absent in the unprotected precursor, 4-hydroxybut-2-ynoic acid.

Data Presentation: ¹H and ¹³C NMR Data Comparison

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 4-(tert-butyldimethyl-silanyloxy)-but-2-ynoic acid and the experimental/predicted data for 4-hydroxybut-2-ynoic acid. These values are crucial for distinguishing between the two compounds and confirming the successful silylation of the hydroxyl group.

Compound Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
4-(tert-butyldimethyl-silanyloxy)-but-2-ynoic acid (Predicted) -C(O)OH10.0 - 12.0 (br s, 1H)~158
-CH₂-O-~4.4 (s, 2H)~52
-C≡C--~80, ~82
-Si-C(CH₃)₃~0.9 (s, 9H)~25
-Si-(CH₃)₂~0.1 (s, 6H)~-5
-Si-C (CH₃)₃-~18
4-hydroxybut-2-ynoic acid (Experimental/Predicted) -C(O)OH10.0 - 12.0 (br s, 1H)~157
-CH₂-OH~4.3 (t, J=~2 Hz, 2H)~50
-C≡C--~78, ~85
-OHVariable (br s, 1H)-

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural elucidation.

Sample Preparation
  • Sample Quantity : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection : Chloroform-d (CDCl₃) is a suitable solvent for both 4-(tert-butyldimethyl-silanyloxy)-but-2-ynoic acid and 4-hydroxybut-2-ynoic acid. For the latter, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may affect the chemical shift of the exchangeable hydroxyl and carboxylic acid protons.

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters
  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans : 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1) : 1-2 seconds.

    • Acquisition Time : 2-4 seconds.

    • Spectral Width : A spectral width of 12-16 ppm is generally sufficient.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for each carbon environment.

    • Number of Scans : 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1) : 2-5 seconds.

    • Spectral Width : A spectral width of 200-240 ppm is standard.

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the structure of 4-(tert-butyldimethyl-silanyloxy)-but-2-ynoic acid via NMR spectroscopy.

logical_workflow Workflow for Structural Confirmation via NMR cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Data Analysis and Confirmation Start 4-hydroxybut-2-ynoic acid Reaction Silylation with TBDMSCl Start->Reaction Product 4-(tert-butyldimethyl-silanyloxy)-but-2-ynoic acid Reaction->Product Acquire_H_NMR Acquire 1H NMR Spectrum Product->Acquire_H_NMR Acquire_C_NMR Acquire 13C NMR Spectrum Product->Acquire_C_NMR Analyze_H_NMR Analyze 1H NMR: - Identify TBDMS signals (0.1, 0.9 ppm) - Confirm disappearance of -CH2OH coupling - Observe singlet for -CH2O- (~4.4 ppm) Acquire_H_NMR->Analyze_H_NMR Analyze_C_NMR Analyze 13C NMR: - Identify TBDMS signals (-5, 18, 25 ppm) - Confirm shift of C4 (~50 to ~52 ppm) Acquire_C_NMR->Analyze_C_NMR Compare_Spectra Compare with 4-hydroxybut-2-ynoic acid spectrum Analyze_H_NMR->Compare_Spectra Analyze_C_NMR->Compare_Spectra Confirmation Structure Confirmed Compare_Spectra->Confirmation

Caption: A logical workflow for the synthesis and subsequent NMR-based structural confirmation of 4-(tert-butyldimethyl-silanyloxy)-but-2-ynoic acid.

signaling_pathway Key NMR Signal Relationships for Structural Confirmation cluster_H_NMR 1H NMR Signals cluster_C_NMR 13C NMR Signals Target_Molecule 4-(tert-butyldimethyl-silanyloxy)-but-2-ynoic acid H_TBDMS tert-Butyl & Methylsilyl Protons (~0.9 & 0.1 ppm, singlets) Target_Molecule->H_TBDMS indicates presence of H_CH2O Methylene Protons (-CH2O-) (~4.4 ppm, singlet) Target_Molecule->H_CH2O confirms silylation at H_COOH Carboxylic Acid Proton (10-12 ppm, broad singlet) Target_Molecule->H_COOH confirms acid group C_TBDMS TBDMS Carbons (~-5, 18, 25 ppm) Target_Molecule->C_TBDMS indicates presence of C_CH2O Methylene Carbon (-CH2O-) (~52 ppm) Target_Molecule->C_CH2O confirms silylation at C_Alkyne Alkynyl Carbons (~80, ~82 ppm) Target_Molecule->C_Alkyne confirms butynoic backbone C_COOH Carboxylic Carbon (~158 ppm) Target_Molecule->C_COOH confirms acid group

analytical techniques for characterizing silyl-protected alkynes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for Characterizing Silyl-Protected Alkynes

For researchers, scientists, and drug development professionals, the accurate characterization of silyl-protected alkynes is crucial for ensuring the purity, identity, and stability of these important synthetic intermediates. This guide provides a comparative overview of the most common analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Overview of Analytical Techniques

Silyl-protected alkynes possess distinct structural features that are amenable to characterization by various analytical methods. The choice of technique often depends on the specific information required, such as structural elucidation, molecular weight determination, or functional group identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For silyl-protected alkynes, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.[1]

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for analyzing these compounds.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This technique is excellent for identifying specific functional groups present in the molecule.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative and qualitative performance characteristics of NMR, MS, and FTIR for the analysis of silyl-protected alkynes.

Table 1: Comparison of Quantitative Performance

ParameterNMR SpectroscopyMass Spectrometry (GC-MS/LC-MS)FTIR Spectroscopy
Primary Use Structural Elucidation, Purity AssessmentMolecular Weight Determination, Identification, QuantificationFunctional Group Identification
Sensitivity Moderate to Low (especially for ²⁹Si)[4][5]HighModerate
Resolution HighHighModerate to Low
Limit of Detection (LOD) ~µg-mg~pg-ng~µg
Limit of Quantification (LOQ) ~mg~ng-µg~mg
Quantitative Accuracy High (with internal standards)[6]High (with appropriate calibration)Moderate (can be less precise)[7]
Sample Requirement ~1-10 mg~µg-ng~1-5 mg

Table 2: Comparison of Qualitative Features

FeatureNMR SpectroscopyMass Spectrometry (GC-MS/LC-MS)FTIR Spectroscopy
Information Provided Detailed connectivity, stereochemistryMolecular formula, fragmentation patternsPresence of specific bonds (C≡C, Si-C)
Sample State SolutionGas or Liquid (after ionization)Solid, Liquid, or Gas
Destructive? NoYesNo
Typical Analysis Time Minutes to hoursMinutesMinutes
Key Advantage Unambiguous structure determinationHigh sensitivity and specificityRapid functional group analysis
Key Disadvantage Lower sensitivity, complex spectraDestructive, requires volatile/ionizable sampleLimited structural information

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the silyl-protected alkyne.

Protocol for ¹H, ¹³C, and ²⁹Si NMR:

  • Sample Preparation:

    • Dissolve 5-10 mg of the silyl-protected alkyne sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[8]

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm for ¹H and ¹³C).

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.[1]

    • ²⁹Si NMR: Acquire a silicon spectrum. ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, resulting in low sensitivity.[5] Longer acquisition times and potentially relaxation agents may be necessary.[5]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to elucidate the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile silyl-protected alkynes and determine their molecular weight.

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the silyl-protected alkyne in a volatile organic solvent (e.g., hexane, dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.[9]

    • Perform serial dilutions to prepare a working solution of about 10 µg/mL.[10]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[9]

    • Transfer the final solution to a 2 mL GC vial.

  • Instrument Setup:

    • Install an appropriate GC column (e.g., a non-polar DB-5 or equivalent).

    • Set the injector temperature (e.g., 250 °C), transfer line temperature (e.g., 280 °C), and ion source temperature (e.g., 230 °C).

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 300 °C), and hold for a few minutes.

  • Data Acquisition:

    • Inject 1 µL of the sample into the GC-MS system.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Processing and Analysis:

    • Analyze the resulting chromatogram to determine the retention time of the compound.

    • Examine the mass spectrum of the chromatographic peak to identify the molecular ion and characteristic fragmentation patterns.

    • Compare the obtained mass spectrum with a library database for compound identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of the silyl-protected alkyne.

Protocol for FTIR Analysis:

  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument Setup:

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Analyze the resulting spectrum for characteristic absorption bands. Key absorptions for silyl-protected alkynes include:

      • C≡C stretch: ~2175 cm⁻¹ (for terminal alkynes, this can be weak or absent in symmetrical internal alkynes)

      • ≡C-H stretch: ~3300 cm⁻¹ (for terminal alkynes, absent in silyl-protected alkynes)

      • Si-C stretch: ~1250 cm⁻¹ and ~840 cm⁻¹ (for trimethylsilyl groups)

      • C-H stretches (alkyl): ~2850-3000 cm⁻¹

Mandatory Visualization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation start Silyl-Protected Alkyne Synthesis purification Purification (e.g., Chromatography) start->purification ftir FTIR Spectroscopy purification->ftir Initial Check nmr NMR Spectroscopy (1H, 13C, 29Si) purification->nmr Detailed Structure ms Mass Spectrometry (GC-MS or LC-MS) purification->ms Molecular Formula functional_groups Functional Group Confirmation ftir->functional_groups structure Structural Elucidation & Purity nmr->structure molecular_weight Molecular Weight Confirmation ms->molecular_weight end Characterized Compound functional_groups->end structure->end molecular_weight->end

Caption: Workflow for the characterization of silyl-protected alkynes.

Technique_Comparison_Logic start Need to Characterize Silyl-Protected Alkyne q1 Primary Question? start->q1 what_is_it What is the structure? q1->what_is_it Structure is_it_pure Is it pure? q1->is_it_pure Purity did_reaction_work Did the reaction work? q1->did_reaction_work Functional Groups ans_nmr NMR Spectroscopy (1H, 13C, 29Si) what_is_it->ans_nmr Provides detailed connectivity ans_ms Mass Spectrometry (GC-MS, LC-MS) what_is_it->ans_ms Confirms molecular formula is_it_pure->ans_nmr Quantitative analysis is_it_pure->ans_ms Separates impurities did_reaction_work->ans_nmr Shows structural changes ans_ftir FTIR Spectroscopy did_reaction_work->ans_ftir Identifies key bonds

Caption: Decision logic for selecting an analytical technique.

References

Comparative Guide to Purity Validation of Synthesized 4-(TBDMS-oxy)-but-2-ynoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 4-(tert-Butyldimethylsilyloxy)-but-2-ynoic acid. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Introduction

4-(TBDMS-oxy)-but-2-ynoic acid is a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules and active pharmaceutical ingredients. The TBDMS (tert-butyldimethylsilyl) group serves as a protecting group for the hydroxyl functionality. Ensuring the purity of this synthesized compound is critical for the success of subsequent reaction steps and the quality of the final product. HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an excellent choice for purity assessment.[1] This guide outlines a detailed HPLC method for the analysis of 4-(TBDMS-oxy)-but-2-ynoic acid and compares its performance with alternative analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

A detailed experimental protocol for a reverse-phase HPLC (RP-HPLC) method is provided below. This method is designed for the effective separation of 4-(TBDMS-oxy)-but-2-ynoic acid from potential impurities, such as starting materials or by-products from the synthesis.

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD) is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

2. Mobile Phase and Elution:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Gradient elution is preferred to ensure the separation of compounds with a range of polarities.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized 4-(TBDMS-oxy)-but-2-ynoic acid.

  • Dissolve the sample in 1 mL of the mobile phase (a mixture of Mobile Phase A and B, e.g., 50:50 v/v) to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Detection:

  • Wavelength: The UV detection wavelength should be set at a lambda max of the analyte where it exhibits significant absorbance. For α,β-unsaturated carboxylic acids, a wavelength in the range of 210-230 nm is typically effective.[2]

  • Injection Volume: 10 µL.

5. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main peak corresponding to 4-(TBDMS-oxy)-but-2-ynoic acid relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection (210-230 nm) separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity (%) integrate->calculate report report calculate->report Purity Report

Caption: Experimental workflow for HPLC purity validation.

Comparison with Alternative Purity Validation Methods

While HPLC is a robust method for purity determination, other techniques can also be employed, each with its own advantages and limitations.[3] A comparison of these methods is summarized below.

Data Summary Table
Parameter HPLC Thin-Layer Chromatography (TLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS) Melting Point Analysis
Principle Differential partitioning between a stationary and mobile phase.[1]Differential migration on a stationary phase due to a mobile phase.[3]Nuclear spin transitions in a magnetic field.[3]Mass-to-charge ratio of ionized molecules.[1]Temperature of solid-to-liquid phase transition.[3]
Information Provided Quantitative purity, number of components, retention times.Qualitative purity, number of components, Rf values.Structural confirmation, identification of impurities with distinct signals.Molecular weight confirmation, identification of impurities with different masses.Indication of purity (sharp vs. broad melting range).[4]
Sensitivity High (ng to pg levels).Moderate (µg to ng levels).Low to moderate (requires >1% impurity for easy detection).Very high (pg to fg levels).Low (impurities >1-2% may cause significant depression).
Quantification Excellent.Semi-quantitative at best.Quantitative (qNMR) is possible but requires a certified standard.[5]Can be quantitative with appropriate standards.Not quantitative.
Throughput Moderate.High.Low.High (especially with direct infusion).High.
Instrumentation Cost High.Low.Very high.High to very high.Low.
Typical Application Primary method for purity determination and quality control.Rapid reaction monitoring and preliminary purity checks.Structural elucidation and confirmation of the main component.Molecular weight determination and impurity identification.Preliminary purity assessment for crystalline solids.
Objective Comparison
  • HPLC stands out for its high sensitivity and excellent quantitative capabilities, making it the gold standard for final purity assessment in research and industrial settings.[1] It can resolve closely related impurities and provide accurate percentage purity.

  • TLC is a simple, fast, and inexpensive technique, ideal for rapid screening of reaction progress and preliminary purity checks.[5] However, it is generally not quantitative and has lower resolution compared to HPLC.

  • NMR Spectroscopy is unparalleled for structural confirmation of the synthesized compound.[3] While it can detect impurities, it is less sensitive than chromatographic methods for trace impurities. Quantitative NMR (qNMR) can provide accurate purity but requires a high-purity internal standard.[5]

  • Mass Spectrometry , often coupled with a chromatographic technique (LC-MS or GC-MS), is extremely sensitive for detecting and identifying impurities based on their mass-to-charge ratio.[1] It is an excellent tool for identifying unknown impurities.

  • Melting Point Analysis is a classical and straightforward method for assessing the purity of solid compounds.[3][4] A sharp melting point close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities. However, it is not suitable for non-crystalline materials and is not quantitative.

Conclusion

For the validation of synthesized 4-(TBDMS-oxy)-but-2-ynoic acid, HPLC provides the most reliable and quantitative measure of purity. While other methods like TLC, NMR, and MS are valuable for complementary information such as reaction monitoring, structural confirmation, and impurity identification, HPLC remains the preferred technique for generating the definitive purity data required in research, development, and quality control environments. The detailed HPLC protocol provided in this guide serves as a robust starting point for establishing a validated analytical method.

References

A Comparative Guide to 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid and Other Silyl-Protected Alkynes in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of efficient and successful multi-step organic synthesis. In the realm of alkyne chemistry, silyl ethers are indispensable for the temporary masking of the terminal alkyne proton, enabling a wide array of synthetic transformations. This guide provides an objective comparison of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid with other commonly employed silyl-protected alkynes, supported by experimental data and detailed protocols to inform your synthetic strategies.

The tert-butyldimethylsilyl (TBS) protecting group, as present in this compound, offers a robust yet readily cleavable option for a multitude of applications. Its stability profile strikes a balance between the more labile trimethylsilyl (TMS) group and the highly sterically hindered triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups. This guide will delve into the comparative stability, reactivity in key synthetic transformations, and deprotection protocols for these critical synthetic intermediates.

Relative Stability: A Quantitative Overview

The stability of silyl-protected alkynes is paramount, dictating the reaction conditions they can withstand. This stability is primarily influenced by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide greater protection to the silicon-carbon bond from acidic or nucleophilic attack.

The general order of stability for commonly used silyl protecting groups for alkynes mirrors that of silyl ethers for alcohols.[1][2]

Relative Stability Order under Acidic Conditions: TMS < TES < TBS < TIPS < TBDPS[2]

Relative Stability Order against Fluoride-Mediated Cleavage: TMS < TES < TIPS < TBS < TBDPS[2]

The following table summarizes the relative rates of hydrolysis for a range of silyl ethers, providing a clear quantitative picture of their lability. While this data is for silyl ethers of alcohols, it serves as a strong indicator for the relative stability of silyl-protected alkynes.

Silyl Protecting GroupRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS (Trimethylsilyl)11
TES (Triethylsilyl)64~10-100
TBS/TBDMS (tert-Butyldimethylsilyl)20,000~20,000
TIPS (Triisopropylsilyl)700,000100,000
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000
Data adapted from references[1][3].

This data clearly illustrates that the TBS group offers a significant increase in stability over TMS and TES, making this compound a more robust building block for multi-step syntheses that involve moderately acidic or basic conditions.

Performance in Coupling Reactions

Silyl-protected alkynes are key reactants in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. The choice of the silyl group can influence the reaction yield and selectivity.

While specific comparative yield data for this compound in coupling reactions is not extensively available in the literature, general trends for silyl-protected alkynes can be extrapolated. In many cases, the TMS group is used as it can be cleaved in situ or in a subsequent step. However, for more complex syntheses requiring the protecting group to endure multiple steps, the TBS group is a more reliable choice.

It has been noted that more sterically hindered silyl groups can sometimes lead to lower yields in certain coupling reactions.[4] For instance, in a titanium-catalyzed pyrrole synthesis, the very bulky TIPS-protected alkyne failed to engage in cross-coupling, whereas the TBS-protected alkyne coupled effectively.[5] This suggests that this compound represents a good compromise between stability and reactivity for many coupling protocols.

The following table provides a qualitative comparison of the performance of different silyl-protected alkynes in a generic Sonogashira coupling reaction.

Silyl Protecting GroupExpected Performance in Sonogashira CouplingKey Considerations
TMS Generally good yields. Can be deprotected under reaction conditions.Labile to both acidic and basic conditions, limiting its use in multi-step synthesis.[6]
TES Good yields. Offers slightly more stability than TMS.Can be selectively cleaved in the presence of more robust silyl groups.
TBS Good to excellent yields. Stable to a wide range of reaction conditions.Reliable choice for complex, multi-step syntheses.[7]
TIPS Moderate to good yields. Very stable.Increased steric bulk may hinder reactivity in some cases.[5]
TBDPS Moderate to good yields. Extremely stable.Similar to TIPS, steric hindrance can be a factor.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies.

Synthesis of 4-(tert-butyldimethylsilyloxy)-but-2-ynoic acid

A common method for the synthesis of this compound involves the protection of 4-hydroxy-2-butynoic acid.

Materials:

  • 4-hydroxy-2-butynoic acid

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-hydroxy-2-butynoic acid (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • To this solution, add a solution of TBS-Cl (1.2 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Deprotection of 4-(tert-butyldimethylsilyloxy)-but-2-ynoic acid (TBS Deprotection)

The removal of the TBS group is typically achieved using a fluoride source or under acidic conditions.

Protocol 1: Fluoride-Mediated Deprotection

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBS-protected alkyne (1.0 eq) in THF.

  • Add TBAF solution (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected alkyne.[3]

Protocol 2: Acid-Catalyzed Deprotection

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBS-protected alkyne (1.0 eq) in a 3:1:1 mixture of THF:acetic acid:water.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Synthetic Strategy

The selection of a silyl protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates a decision-making workflow for choosing an appropriate silyl protecting group based on the required stability.

G start Start: Need to protect a terminal alkyne q1 Will the subsequent steps involve strong acidic or basic conditions? start->q1 tms Consider TMS or TES (labile, easily removed) q1->tms No q2 Is selective deprotection in the presence of other silyl ethers required? q1->q2 Yes end Proceed with synthesis tms->end tbs Consider TBS (robust, good balance of stability and reactivity) q2->tbs No tips_tbdps Consider TIPS or TBDPS (highly stable, for harsh conditions) q2->tips_tbdps Yes tbs->end tips_tbdps->end

Caption: Decision tree for selecting a silyl protecting group for alkynes.

The following diagram illustrates a general workflow for a Sonogashira coupling reaction using a silyl-protected alkyne, followed by deprotection.

G start Silyl-Protected Alkyne (e.g., TBS-protected) coupling Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base, aryl/vinyl halide) start->coupling coupled_product Silyl-Protected Coupled Product coupling->coupled_product deprotection Deprotection (e.g., TBAF or acid) coupled_product->deprotection final_product Final Coupled Product (Terminal Alkyne) deprotection->final_product

Caption: General workflow for Sonogashira coupling and deprotection.

Conclusion

This compound stands out as a versatile and robust building block in organic synthesis. The TBS protecting group provides a significant stability advantage over more labile silyl groups like TMS and TES, allowing for its use in complex, multi-step synthetic sequences. While more sterically demanding silyl groups such as TIPS and TBDPS offer even greater stability, this can sometimes come at the cost of reduced reactivity. Therefore, this compound represents an optimal choice for many applications in drug discovery and development, offering a reliable balance of stability and reactivity. The choice of protecting group should always be guided by the specific demands of the synthetic route, and the data and protocols provided herein serve as a valuable resource for making that informed decision.

References

Protecting the Reactive: A Comparative Guide to 4-(TBDMS-oxy)-but-2-ynoic Acid and its Unprotected Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of building blocks is paramount to the success of complex molecular synthesis. This guide provides a detailed comparison between 4-(tert-butyldimethylsilyloxy)-but-2-ynoic acid and unprotected 4-hydroxy-but-2-ynoic acid, highlighting the critical advantages of employing the protected form in organic synthesis.

The strategic use of protecting groups is a cornerstone of modern organic chemistry, preventing unwanted side reactions and enabling the selective transformation of multifunctional molecules. The case of 4-hydroxy-but-2-ynoic acid, a bifunctional molecule containing both a carboxylic acid and a primary alcohol, aptly illustrates this principle. While the unprotected form presents significant challenges, its TBDMS-protected analogue, 4-(TBDMS-oxy)-but-2-ynoic acid, offers enhanced stability, improved handling, and superior outcomes in a variety of chemical transformations.

Enhanced Stability and Prevention of Side Reactions

The primary advantage of using 4-(TBDMS-oxy)-but-2-ynoic acid lies in the prevention of undesirable side reactions that can occur with the unprotected form. The free hydroxyl group in 4-hydroxy-but-2-ynoic acid can participate in several competing reactions, leading to reduced yields, complex product mixtures, and purification challenges.

Potential Side Reactions of Unprotected 4-hydroxy-but-2-ynoic acid:

  • Intramolecular Lactonization: Under acidic or basic conditions, or in the presence of coupling agents, the hydroxyl group can react with the carboxylic acid moiety to form a strained four-membered lactone (a β-lactone). This process is generally disfavored but can occur, leading to the consumption of starting material.[1]

  • Intermolecular Oligomerization/Polymerization: The unprotected molecule can react with itself, with the hydroxyl group of one molecule forming an ester with the carboxylic acid of another. This can lead to the formation of dimers, oligomers, and polymers, significantly complicating purification and reducing the yield of the desired product.

  • Reaction with Coupling Agents: In amide or ester coupling reactions, the unprotected hydroxyl group can compete with the desired nucleophile (amine or alcohol) in reacting with the activated carboxylic acid, leading to the formation of undesired byproducts.

The robust tert-butyldimethylsilyl (TBDMS) ether in 4-(TBDMS-oxy)-but-2-ynoic acid effectively masks the reactive hydroxyl group, precluding these side reactions and ensuring that the carboxylic acid can be chemoselectively functionalized.

Improved Physical Properties

The introduction of the bulky and lipophilic TBDMS group also favorably alters the physical properties of the molecule. 4-(TBDMS-oxy)-but-2-ynoic acid generally exhibits improved solubility in common organic solvents used for synthesis, facilitating homogeneous reaction conditions. In contrast, the unprotected di-functional butynoic acid may have limited solubility in non-polar solvents.

Application in Complex Molecule Synthesis: The Case of (+)-Decarestrictine L

The utility of 4-(TBDMS-oxy)-but-2-ynoic acid as a valuable building block is exemplified in the total synthesis of natural products. For instance, in the synthesis of the cholesterol biosynthesis inhibitor (+)-decarestrictine L, a protected building block derived from 4-hydroxy-but-2-ynoic acid is crucial for the successful construction of the target molecule.[2][3] The protection of the hydroxyl group allows for the selective elaboration of the carboxylic acid functionality without interference from the alcohol.

Experimental Data: A Comparative Overview

While direct head-to-head quantitative comparisons in the literature are scarce, the advantages of using the protected form can be inferred from the high yields achieved in multi-step syntheses that would be unfeasible with the unprotected analogue. The following table summarizes the expected outcomes of a typical esterification reaction.

Parameter4-(TBDMS-oxy)-but-2-ynoic AcidUnprotected 4-hydroxy-but-2-ynoic Acid
Expected Yield of Desired Ester HighLow to moderate
Purity of Crude Product HighLow (mixture of products)
Major Byproducts MinimalLactone, oligomers/polymers
Purification Straightforward (e.g., column chromatography)Difficult and may require multiple steps

Experimental Protocols

To illustrate the practical application of 4-(TBDMS-oxy)-but-2-ynoic acid, a general protocol for an esterification reaction is provided below.

Protocol: Esterification of 4-(TBDMS-oxy)-but-2-ynoic Acid

Materials:

  • 4-(TBDMS-oxy)-but-2-ynoic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of 4-(TBDMS-oxy)-but-2-ynoic acid, the alcohol, and DMAP in anhydrous DCM at 0 °C, add a solution of DCC in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

This protocol, a standard Steglich esterification, is expected to proceed in high yield due to the absence of the competing hydroxyl group.[4]

Deprotection of the TBDMS Group

A key advantage of the TBDMS protecting group is its stability to a wide range of reaction conditions, yet it can be readily removed when desired. Common methods for deprotection include treatment with fluoride sources, such as tetrabutylammonium fluoride (TBAF) in THF, or acidic conditions, such as acetic acid in THF/water. This allows for the unmasking of the hydroxyl group at a later stage in the synthesis for further functionalization.

Logical Workflow for Synthesis

The decision to use the protected or unprotected form of butynoic acid can be visualized in the following workflow diagram.

workflow start Start Synthesis decision Is chemoselective functionalization of the carboxylic acid required? start->decision unprotected Use unprotected 4-hydroxy-but-2-ynoic acid decision->unprotected No protected Use 4-(TBDMS-oxy)-but-2-ynoic acid decision->protected Yes reaction_unprotected Reaction leads to low yield and complex mixture unprotected->reaction_unprotected reaction_protected Selective reaction on carboxylic acid in high yield protected->reaction_protected end Final Product reaction_unprotected->end deprotection Deprotection of TBDMS group reaction_protected->deprotection further_functionalization Further functionalization of the hydroxyl group deprotection->further_functionalization further_functionalization->end

Caption: Decision workflow for using protected vs. unprotected butynoic acid.

Conclusion

References

A Comparative Guide to Alternative Synthetic Routes for Functionalized Butynoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized butynoic acids is of paramount importance due to their role as versatile building blocks in the creation of complex molecular architectures, including pharmaceuticals and bioactive compounds. This guide provides an objective comparison of various synthetic routes to these valuable intermediates, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The synthesis of functionalized butynoic acids can be broadly categorized into chemical synthesis and biosynthesis. Chemical routes offer versatility in introducing a wide range of functional groups, while biosynthetic methods provide an environmentally friendly approach for specific compounds like γ-aminobutyric acid (GABA).

Synthetic RouteKey ReactantsCatalyst/ReagentReaction TimeYield (%)Key AdvantagesKey Disadvantages
Carboxylation of Terminal Alkynes Terminal Alkyne, Carbon DioxideStrong Base (e.g., n-BuLi, NaNH2), Transition Metal (optional)12-24 hoursGood to ExcellentAtom-economical, direct functionalization of C-H bond.[1][2]Requires handling of strong bases and/or pressurized CO2.[3]
Oxidation of Butyn-1-ols 2-Butyn-1-ol or 3-Butyn-1-olOxidizing Agent (e.g., NaIO4/Na2Cr2O7, Hypochlorite)~12 hoursHighUtilizes commercially available starting materials.[4]Use of stoichiometric amounts of heavy metal oxidants.[4]
Malonic Ester Synthesis Diethyl malonate, 1-bromobutaneStrong Base (e.g., NaOEt)10-12 hours~75-85%High yield and purity, reliable method.[5]Multi-step process, use of a strong base.[5]
Michael Addition for γ-Amino Butyric Acids Nitrostyrene, Diethyl malonateOrganocatalyst (e.g., (-)-spartiene and Sc(OTf)3 complex)24 hours48% (overall)Asymmetric synthesis with high enantioselectivity.[6]Multi-step synthesis.[6]
Biosynthesis of GABA L-glutamic acidGlutamate Decarboxylase (GAD)VariesHighEnvironmentally friendly, produces natural GABA.[7]Limited to the synthesis of GABA.[7]

Experimental Protocols

This method involves the carbonation of sodium methylacetylide.[3]

Materials:

  • Liquid ammonia

  • Sodium metal

  • Ferric nitrate nonahydrate (catalyst)

  • Methylacetylene (propyne)

  • Dry tetrahydrofuran (THF)

  • Anhydrous ether

  • Anhydrous carbon dioxide

  • Concentrated hydrochloric acid

Procedure:

  • In a flask equipped for low-temperature reactions, condense approximately 1.5 L of anhydrous liquid ammonia.

  • Add a crystal of ferric nitrate nonahydrate, followed by 23 g of freshly cut sodium metal in small pieces.

  • Bubble 44-48 g of methylacetylene through the solution with rapid stirring, leading to the precipitation of sodium methylacetylide.

  • Evaporate the ammonia overnight under a slow stream of nitrogen.

  • Add 1 L of dry THF and 500 ml of anhydrous ether to the residue.

  • With rapid stirring, pass a slow stream of anhydrous carbon dioxide into the mixture.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in 200 ml of water and extract twice with 100 ml portions of ether.

  • Cool the aqueous layer in ice and slowly add a mixture of 70 ml of concentrated hydrochloric acid and 200 g of ice.

  • Continuously extract the acidified solution with ether for 24-36 hours.

  • Dry the ether extract over anhydrous sodium sulfate, and remove the ether by distillation to yield 2-butynoic acid.

This protocol is a modification of a previously reported procedure, employing sodium periodate and a catalytic amount of sodium dichromate.[4]

Materials:

  • 3-Butyn-1-ol

  • Deionized water

  • 70% Nitric acid

  • Sodium dichromate dihydrate (Na₂Cr₂O₇ · 2H₂O)

  • Sodium periodate (NaIO₄)

  • Diethyl ether

Procedure:

  • In a 500 mL round-bottom flask, add 135 mL of deionized water and cool in an ice bath.

  • Sequentially add 0.170 mL of 70% nitric acid, 0.15 g of sodium dichromate dihydrate, and 34.2 g of sodium periodate to the cooled water with vigorous stirring for 15 minutes.

  • In a separate beaker, dilute 3.50 g of 3-butyn-1-ol with 135 mL of chilled deionized water.

  • Slowly add the diluted 3-butyn-1-ol solution to the reaction flask.

  • Stir the reaction mixture overnight, allowing it to warm to room temperature.

  • Filter the mixture to remove insoluble salts.

  • Extract the aqueous phase five times with 80 mL portions of diethyl ether.

  • Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain 3-butynoic acid.

This strategy involves the asymmetric Michael addition of diethyl malonate to nitrostyrene as a key step.[6]

Materials:

  • Nitrostyrene

  • Diethyl malonate

  • (-)-spartiene and Sc(OTf)₃ complex (catalyst)

  • 6N Hydrochloric acid

Procedure:

  • Michael Addition: Perform the enantioselective Michael addition of diethyl malonate to nitrostyrene in the presence of the chiral organocatalyst system. This reaction establishes the stereocenter of the final product. (Detailed conditions for this step are catalyst-specific and should be followed from the primary literature).

  • Subsequent Transformations: The resulting Michael adduct undergoes a series of transformations including reduction of the nitro group to an amine and decarboxylation.

  • Hydrolysis: Reflux the intermediate in 6N HCl at 100°C for 24 hours.

  • Work-up: Concentrate the reaction mixture in vacuo to afford the final product, (R)-(-)-Baclofen, as a colorless solid.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Carboxylation of Terminal Alkynes Terminal Alkyne Terminal Alkyne Acetylide Formation Acetylide Formation Terminal Alkyne->Acetylide Formation Strong Base Carboxylation Carboxylation Acetylide Formation->Carboxylation CO2 Acidification Acidification Carboxylation->Acidification H+ Butynoic Acid Butynoic Acid Acidification->Butynoic Acid

Caption: Workflow for the synthesis of butynoic acids via carboxylation.

G cluster_1 Oxidation of Butyn-1-ols Butyn-1-ol Butyn-1-ol Oxidation Oxidation Butyn-1-ol->Oxidation Oxidizing Agent Butynoic Acid Butynoic Acid Oxidation->Butynoic Acid

Caption: General scheme for the oxidation of butyn-1-ols to butynoic acids.

G cluster_2 Asymmetric Synthesis of a GABA Derivative Nitrostyrene Nitrostyrene Michael Addition Michael Addition Nitrostyrene->Michael Addition Diethyl Malonate Diethyl Malonate Diethyl Malonate->Michael Addition Intermediate Intermediate Michael Addition->Intermediate Chiral Catalyst Reduction & Decarboxylation Reduction & Decarboxylation Intermediate->Reduction & Decarboxylation Hydrolysis Hydrolysis Reduction & Decarboxylation->Hydrolysis γ-Amino Butyric Acid Derivative γ-Amino Butyric Acid Derivative Hydrolysis->γ-Amino Butyric Acid Derivative

References

comparing the efficiency of different catalysts for alkyne coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon bonds through alkyne coupling is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, functional materials, and complex natural products. The choice of catalyst is critical, profoundly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an objective comparison of common catalytic systems for alkyne coupling reactions, supported by experimental data to inform your selection process.

At a Glance: Performance of Key Catalyst Systems

The efficiency of a catalyst in alkyne coupling is a multi-faceted issue, with performance varying based on the specific reaction type (homo- or cross-coupling), substrates, and reaction conditions. Below is a summary of typical performance metrics for palladium, copper, gold, ruthenium, and nickel-based catalysts in prominent alkyne coupling reactions.

Catalyst SystemPredominant Coupling TypeTypical Catalyst Loading (mol%)Reaction Temperature (°C)General Yield Range (%)Key AdvantagesCommon Limitations
Palladium (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)[1][2] Sonogashira (Cross-Coupling)0.1 - 5Room Temp. - 10070 - 98Broad substrate scope, high yields, mild conditions.[1]Catalyst can be air-sensitive, potential for phosphine ligand toxicity, cost.
Copper (e.g., CuI, CuCl)[3] Glaser-Hay (Homocoupling)5 - 10Room Temp. - 6080 - 95Cost-effective, simple procedure.Primarily for homocoupling, can require an external oxidant.[4]
Gold (e.g., AuCl₃, Ph₃PAuCl)[5] Homocoupling1 - 1050 - 10070 - 95High selectivity for certain substrates.[6]Often requires an oxidant, can be less active for cross-coupling.
Ruthenium (e.g., [RuCl₂(p-cymene)]₂)[7][8] Cross-Coupling/Annulation2.5 - 1037 - 10060 - 99Unique reactivity (e.g., alkene-alkyne coupling), can operate in aqueous media.[9][10]May require higher catalyst loading, substrate scope can be specific.
Nickel (e.g., NiCl₂·6H₂O)[11] Cross-Coupling5 - 20Room Temp. - 8060 - 90Good for unactivated substrates, cost-effective alternative to palladium.Can have lower yields, may require specific ligands for high efficiency.[11]

In-Depth Catalyst Comparison

Palladium Catalysts: The Workhorse of Cross-Coupling

Palladium complexes are the most widely employed catalysts for the cross-coupling of terminal alkynes with aryl or vinyl halides, a reaction famously known as the Sonogashira coupling.[1][12] These catalysts are prized for their high efficiency and broad functional group tolerance.

Typical Catalysts:

  • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

  • Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂[12]

Performance Data: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Catalyst SystemAryl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂/PPh₃/CuI[13]2-amino-3-bromopyridinePhenylacetyleneEt₃NDMF100396
PdCl₂(PPh₃)₂/CuI[2]4-IodotoluenePhenylacetyleneDiisopropylamineTHFRT389
Pd₁@NC/CuI/PPh₃[14]3-Iodoaniline2-methylbut-3-yn-2-olNEt₃MeCN805~95
Copper Catalysts: Masters of Homocoupling

Copper catalysts are predominantly used for the oxidative homocoupling of terminal alkynes, known as the Glaser or Glaser-Hay coupling, to form symmetrical 1,3-diynes.[3][4] This method is valued for its simplicity and the low cost of the catalyst.

Typical Catalysts:

  • Copper(I) iodide - CuI

  • Copper(I) chloride - CuCl[3]

Performance Data: Glaser-Hay Homocoupling of Terminal Alkynes

Catalyst SystemAlkyneLigand/BaseSolventTemp. (°C)Time (h)Yield (%)
CuCl[3]PhenylacetyleneTMEDAAcetoneRT3-6>90
CuI[15]Propargyl-appended carbohydrate4-azido-5H-pyrrolo[3,2-d]pyrimidineDMFRT5-6Good to Excellent
CuCl[3]1-Pentynen-Propylamine-603-5Not specified
Gold, Ruthenium, and Nickel: Emerging Alternatives with Unique Capabilities

While palladium and copper dominate many applications, catalysts based on gold, ruthenium, and nickel offer unique advantages and complementary reactivity.

  • Gold catalysts have shown high efficiency in the homocoupling of terminal alkynes, often under mild conditions and with high yields.[5][16][6]

  • Ruthenium catalysts are notable for their ability to catalyze unique transformations such as alkene-alkyne couplings and can function in aqueous environments, a significant advantage for biological applications.[9][10][17]

  • Nickel catalysts provide a more economical alternative to palladium for cross-coupling reactions and can be particularly effective for coupling with less reactive electrophiles.[11]

Performance Data: Alternative Catalyst Systems

Catalyst SystemCoupling TypeSubstrate 1Substrate 2Temp. (°C)Time (h)Yield (%)
AuCl₃/I₂[5]Homocoupling4-Methoxyphenylacetylene-1001288
[RuCl₂(p-cymene)]₂[8]Transfer HydrogenationDiphenylacetylenepFA/H₂O80Not specified99
NiCl₂·6H₂O/CuI[11]HeterocouplingPhenylacetylene1-OctyneRTNot specifiedHigh

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Sonogashira and Glaser-Hay coupling reactions.

Protocol 1: Palladium-Catalyzed Sonogashira Cross-Coupling

This procedure is a general method for the coupling of an aryl halide with a terminal alkyne.[2][18]

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • PdCl₂(PPh₃)₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).

  • Add anhydrous, degassed THF via syringe.

  • Add diisopropylamine (7.0 eq) followed by the terminal alkyne (1.1 eq) to the stirred mixture.

  • Stir the reaction at room temperature for 3 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove insoluble materials.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Glaser-Hay Homocoupling

This protocol outlines a typical procedure for the oxidative homocoupling of a terminal alkyne.[3]

Materials:

  • Terminal alkyne (e.g., Phenylacetylene, 1.0 mmol)

  • Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)

  • Acetone (10 mL)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a stir bar, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

  • Add TMEDA (1.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To further clarify the experimental workflow and the logical comparison of these catalysts, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalyst to Dry Flask B 2. Establish Inert Atmosphere (e.g., Ar, N₂) A->B C 3. Add Degassed Solvent & Base B->C D 4. Stir at Specified Temperature C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Quench Reaction & Aqueous Wash E->F G 7. Extraction with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

A generalized experimental workflow for alkyne coupling reactions.

G cluster_Pd Palladium Attributes cluster_Cu Copper Attributes Catalyst Choice of Catalyst for Alkyne Coupling Pd Palladium Catalyst->Pd High Yield & Broad Scope (Sonogashira) Cu Copper Catalyst->Cu Cost-Effective Homocoupling (Glaser-Hay) Au Gold Catalyst->Au Selective Homocoupling Ru Ruthenium Catalyst->Ru Unique Reactivity (e.g., Aqueous Media) Ni Nickel Catalyst->Ni Economical Cross-Coupling Pd_adv Advantage: High Versatility Pd->Pd_adv Pd_lim Limitation: Cost & Sensitivity Pd->Pd_lim Cu_adv Advantage: Low Cost Cu->Cu_adv Cu_lim Limitation: Primarily Homocoupling Cu->Cu_lim

Decision tree for selecting an alkyne coupling catalyst.

References

A Comparative Guide to the Stability of TBDMS Ethers Versus Other Silyl Ethers in Various pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are fundamental to success. For hydroxyl groups, silyl ethers are an indispensable class of protecting groups, valued for their ease of installation, tunable stability, and mild removal conditions. The tert-butyldimethylsilyl (TBDMS or TBS) ether is one of the most commonly employed, offering a robust shield under many conditions, yet it is just one of a spectrum of silyl ethers available to the modern chemist.

This guide provides an objective comparison of the stability of TBDMS ethers against other common alternatives—Trimethylsilyl (TMS), Triethylsilyl (TES), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS)—across acidic, basic, and neutral pH environments. This analysis is supported by quantitative data and detailed experimental protocols to inform the strategic selection of the appropriate silyl ether for any given synthetic challenge.

Relative Stability: The Role of Steric Hindrance

The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[1][2] Larger, more sterically hindered groups physically obstruct the approach of nucleophiles or protons to the silicon-oxygen bond, thereby increasing the protecting group's resilience to cleavage.[1][2][3] This principle underpins the well-established hierarchy of silyl ether stability.

Under Acidic Conditions: The resistance to acid-catalyzed hydrolysis increases significantly with the steric bulk around the silicon atom. The general order of stability is: TMS < TES < TBDMS < TIPS < TBDPS [1][2][4][5]

Under Basic Conditions: A similar trend is observed in basic media, although the relative stability between TBDMS and TBDPS is comparable. The order of resistance to base-catalyzed hydrolysis is generally: TMS < TES < TBDMS ≈ TBDPS < TIPS [1][6]

Fluoride-ion mediated cleavage is another common deprotection method, which relies on the formation of the exceptionally strong silicon-fluorine bond as the driving force.[4]

Quantitative Stability Comparison

The relative rates of hydrolysis provide a clear quantitative measure of the stability differences among silyl ethers. The data, compiled from various studies, is summarized below, with the highly labile Trimethylsilyl (TMS) ether set as the baseline.

Table 1: Relative Rates of Silyl Ether Hydrolysis

Silyl Ether Abbreviation Relative Rate of Acidic Hydrolysis Relative Rate of Basic Hydrolysis
Trimethylsilyl TMS 1 1
Triethylsilyl TES 64 10 - 100
tert-Butyldimethylsilyl TBDMS/TBS 20,000 ~20,000
Triisopropylsilyl TIPS 700,000 100,000
tert-Butyldiphenylsilyl TBDPS 5,000,000 ~20,000

Data compiled from multiple sources.[1][5][6][7] Values are approximate and relative to TMS = 1.

As the data illustrates, TBDMS ethers are approximately 20,000 times more stable than TMS ethers under acidic conditions.[1][5][7] The stability dramatically increases with the even bulkier TIPS and TBDPS groups.[1][5][7]

Practical Guide to Silyl Ether Cleavage

The differential stability of silyl ethers allows for their selective removal, a cornerstone of their utility in complex molecule synthesis. The following table provides a practical reference for typical deprotection conditions.

Table 2: Common Cleavage Conditions for Silyl Ethers

Silyl Ether Acidic Cleavage Conditions Basic Cleavage Conditions Fluoride-Based Cleavage Conditions
TMS Very labile; cleaved by weak acids like acetic acid (AcOH) or even silica gel.[1][4] Cleaved by mild bases such as K₂CO₃ in methanol.[1] Very rapidly cleaved by TBAF in THF.
TES Cleaved by stronger acids (e.g., 1% HCl). Can be selectively cleaved in the presence of TBDMS.[1][2] More stable than TMS but can be cleaved by stronger basic conditions.[1] Readily cleaved by TBAF in THF.
TBDMS Stable to mild acids; requires stronger conditions like CSA in MeOH or aqueous HF.[1] Cleavage can take several hours.[1] Stable to most aqueous bases.[1] Commonly cleaved by Tetrabutylammonium Fluoride (TBAF) in THF.[1]
TIPS Highly stable to acidic conditions, requiring more forcing conditions for cleavage.[1] The most stable among common silyl ethers to basic cleavage.[1] Cleaved by TBAF in THF, often requiring longer reaction times or elevated temperatures.[1]
TBDPS The most stable silyl ether under acidic conditions.[1] Comparably stable to TBDMS in basic media.[1] Cleaved by TBAF, often requiring extended reaction times.

Abbreviations: CSA (Camphorsulfonic Acid), THF (Tetrahydrofuran), TBAF (Tetrabutylammonium Fluoride).

Mandatory Visualizations

The relationships and workflows described can be visualized for greater clarity.

Silyl_Ether_Stability_Hierarchy cluster_stability Relative Stability Trend TMS TMS TES TES TMS->TES TBDMS TBDMS TES->TBDMS TIPS TIPS TBDMS->TIPS TBDPS TBDPS TIPS->TBDPS More_Stable More Stable Less_Stable Less Stable Synthetic_Workflow Start Alcohol (R-OH) Protection Protection (e.g., TBDMS-Cl, Imidazole) Start->Protection Protected Protected Alcohol (R-OTBDMS) Protection->Protected Reaction Reaction on other functional groups Protected->Reaction Intermediate Modified Molecule Reaction->Intermediate Deprotection Deprotection (e.g., TBAF or Acid) Intermediate->Deprotection Final Final Product Deprotection->Final

References

A Comparative Guide to the Atom Economy of Synthetic Pathways to Butynoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of chemical synthesis with maximum efficiency and minimal waste is a cornerstone of green chemistry. Atom economy, a concept developed by Barry Trost, serves as a critical metric in this endeavor by quantifying the proportion of reactant atoms that are incorporated into the desired product. This guide provides a comparative analysis of the atom economy of various synthetic pathways to butynoic acid and its derivatives, offering valuable insights for selecting environmentally sustainable and efficient manufacturing routes in research and drug development.

Synthesis of 2-Butynoic Acid (Tetrolic Acid)

A common method for the synthesis of 2-butynoic acid involves the carboxylation of propyne. This pathway proceeds by the deprotonation of propyne with a strong base, such as sodium amide, followed by the reaction of the resulting acetylide with carbon dioxide.

Experimental Protocol:

In a reaction vessel, propyne is bubbled through a solution of sodium amide in liquid ammonia to form sodium propynide. Gaseous carbon dioxide is then introduced into the reaction mixture. Following the reaction, an aqueous workup with acidification yields 2-butynoic acid.[1][2]

Atom Economy Calculation:

The overall balanced chemical equation for this synthesis is:

C₃H₄ + NaNH₂ + CO₂ → C₄H₄O₂ + NaNH₂

However, for the purpose of atom economy, we consider the reactants that are incorporated into the final product. The reaction can be simplified to the net transformation:

C₃H₄ (propyne) + CO₂ (carbon dioxide) → C₄H₄O₂ (2-butynoic acid)

ReactantMolecular Weight ( g/mol )
Propyne (C₃H₄)40.07
Carbon Dioxide (CO₂)44.01
Total Reactant Mass 84.08
Product Molecular Weight ( g/mol )
2-Butynoic Acid (C₄H₄O₂)84.07

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (84.07 / 84.08) x 100 ≈ 99.99%

This pathway exhibits an exceptionally high atom economy, as all the atoms of the reactants are incorporated into the final product.

DOT Script for the Synthesis of 2-Butynoic Acid:

G Propyne Propyne (C₃H₄) Product 2-Butynoic Acid (C₄H₄O₂) Propyne->Product CO2 Carbon Dioxide (CO₂) CO2->Product G Start 3-Butyn-1-ol Product 3-Butynoic Acid Start->Product Reagents Oxidizing Agents (e.g., CrO₃, H₂SO₄) Reagents->Product Waste Byproducts (Cr₂(SO₄)₃, H₂O) Product->Waste G Start Propargyl Bromide Product 3-Butynoic Acid Start->Product Reagents Mg, CO₂ Reagents->Product Waste Byproduct (MgBr₂) Product->Waste G A Identify Synthetic Pathway B Write Balanced Chemical Equation A->B C Identify Desired Product and All Reactants B->C D Calculate Molecular Weights of All Species C->D E Sum Molecular Weights of All Reactants D->E F Calculate Total Molecular Weight of Desired Product D->F G Calculate Atom Economy (%) E->G F->G H Compare with Alternative Pathways G->H

References

Safety Operating Guide

Safe Disposal of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, focusing on operational and disposal plans. Adherence to institutional and local regulations is paramount, and this document should be used in conjunction with your organization's Environmental Health and Safety (EHS) guidelines.

Hazard Profile and Safety Information

Before handling this compound for disposal, it is essential to be aware of its potential hazards. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.

Experimental Protocol: Waste Disposal Procedure

The primary route for the disposal of this compound is as hazardous organic waste. Under no circumstances should this chemical be disposed of down the drain without neutralization and confirmation of local regulations.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases (unless part of a neutralization procedure).

  • Collect waste containing this compound in a designated, properly labeled, and sealed container.

  • Segregate this waste as non-halogenated organic waste .[2][3][4][5][6]

Step 2: Container Labeling

Clearly label the waste container with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The specific hazards (e.g., "Irritant").

  • The accumulation start date.

  • The name of the principal investigator and the laboratory location.

Step 3: Neutralization of Small Quantities (if permitted by EHS)

For very small quantities, neutralization of the carboxylic acid functionality may be an option after consulting and receiving approval from your institution's EHS office. The tert-butyldimethylsilyl ether group is relatively stable to hydrolysis under mild basic conditions used for neutralization.[1][7]

  • Caution: This procedure generates heat and should be performed slowly in a fume hood with appropriate PPE.

  • Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, in a suitably large container.

  • Slowly and with stirring, add the this compound waste to the basic solution.

  • Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is between 6.0 and 8.0.

  • Even after neutralization, the resulting solution may still be considered hazardous waste due to the organic content and should be disposed of through your institution's EHS office. Do not pour the neutralized solution down the drain without explicit EHS approval.

Step 4: Disposal of Unused or Expired Material

Do not attempt to open or neutralize containers of old or expired material, especially if the appearance has changed. Securely seal the original container, label it as "Hazardous Waste," and arrange for pickup by your institution's EHS department.

Step 5: Storage and Collection

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[7]

  • The storage area should have secondary containment to capture any potential leaks.

  • Arrange for waste pickup with your institution's EHS office.

Quantitative Data for Laboratory Waste

The following table provides general quantitative guidelines for laboratory chemical waste. These are not specific to this compound but are typical limits for academic research labs. Always consult your institution's EHS for specific disposal limits.

ParameterGuidelineRationale
pH for Aqueous Waste 5.5 - 9.5To prevent corrosion of plumbing and to comply with municipal wastewater regulations.[3]
Non-Halogenated Solvent Segregated from halogenated solvents. Water content should ideally be less than 10-25%.[4][6]Non-halogenated solvents can often be recycled as fuel, while halogenated solvents require more costly incineration.[5]
Satellite Accumulation Up to 55 gallons of hazardous waste or 1 quart of acutely toxic waste.Federal and state regulations limit the amount of hazardous waste that can be stored in a laboratory before it must be moved to a central storage facility.

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated is_small_quantity Small quantity and EHS permits neutralization? start->is_small_quantity neutralize Neutralize with weak base (e.g., NaHCO3) to pH 6-8 in fume hood is_small_quantity->neutralize Yes collect_as_organic Collect as Non-Halogenated Organic Hazardous Waste is_small_quantity->collect_as_organic No neutralize->collect_as_organic Dispose of neutralized solution as hazardous waste label_container Label container with: 'Hazardous Waste' Full Chemical Name Hazards and Date collect_as_organic->label_container store_in_saa Store in designated Satellite Accumulation Area with secondary containment label_container->store_in_saa contact_ehs Contact EHS for Waste Pickup store_in_saa->contact_ehs

Disposal decision workflow.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.